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  • Product: N-(1-cyanocycloheptyl)-2-fluorobenzamide
  • CAS: 912771-12-1

Core Science & Biosynthesis

Foundational

Whitepaper: In Vitro Mechanism of Action of N-(1-cyanocycloheptyl)-2-fluorobenzamide

Executive Summary The development of targeted covalent inhibitors (TCIs) has revolutionized the pharmacological landscape, particularly in the modulation of challenging enzymatic targets. N-(1-cyanocycloheptyl)-2-fluorob...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of targeted covalent inhibitors (TCIs) has revolutionized the pharmacological landscape, particularly in the modulation of challenging enzymatic targets. N-(1-cyanocycloheptyl)-2-fluorobenzamide () belongs to a highly specialized class of alpha-amino nitriles. These architectures are frequently explored in the development of targeting cysteine proteases, such as the Cathepsin family (e.g., Cathepsins K, L, and S).

As a Senior Application Scientist, I approach the characterization of such compounds with a strict focus on kinetic rigor. Unlike traditional non-covalent competitive inhibitors, alpha-amino nitriles function via a reversible covalent mechanism . This whitepaper delineates the molecular mechanism of action of N-(1-cyanocycloheptyl)-2-fluorobenzamide, outlines the structural determinants of its binding, and provides field-proven, self-validating in vitro protocols required to accurately quantify its kinetic parameters.

Molecular Mechanism: Reversible Covalent Targeting

The core mechanism of action of N-(1-cyanocycloheptyl)-2-fluorobenzamide relies on the precise positioning of its electrophilic warhead within the protease active site. The target enzymes—cysteine proteases—utilize a catalytic triad (typically Cys-His-Asn) where the active site cysteine exists as a highly nucleophilic thiolate anion ( Cys−S− ) at physiological pH.

  • Non-Covalent Recognition: The inhibitor first binds reversibly to the enzyme's active site, driven by hydrophobic and hydrogen-bonding interactions, forming the Michaelis complex ( E⋅I ).

  • Nucleophilic Attack: The catalytic thiolate attacks the electrophilic carbon of the nitrile (-C≡N) warhead.

  • Thioimidate Formation: This attack generates a covalent, yet reversible, thioimidate adduct .

Because the thioimidate bond can hydrolyze or dissociate back to the free enzyme and intact inhibitor, this mechanism avoids the long-term toxicity and potential immunogenicity (haptenization) often associated with irreversible covalent modifiers (e.g., Michael acceptors).

MOA Cat Active Cysteine Protease (Catalytic Cys-S⁻) Complex Non-Covalent Michaelis Complex (E·I) Cat->Complex Binding Inh N-(1-cyanocycloheptyl)- 2-fluorobenzamide Inh->Complex Binding Adduct Reversible Covalent Adduct (Thioimidate Formation) Complex->Adduct Nucleophilic Attack (Cys-S⁻ on -C≡N) Adduct->Complex Dissociation

Figure 1: Reversible covalent inhibition mechanism of cysteine proteases by the nitrile warhead.

Structural Determinants of Binding

The efficacy of N-(1-cyanocycloheptyl)-2-fluorobenzamide is dictated by its distinct structural motifs, which map directly to the sub-pockets of :

  • 1-Cyanocycloheptyl Ring: The bulky, lipophilic cycloheptane ring is optimally sized to occupy the deep, hydrophobic S1/S1' pocket of specific cysteine proteases. The steric bulk restricts the conformational flexibility of the nitrile, pre-organizing the warhead for optimal trajectory during the thiolate attack.

  • 2-Fluorobenzamide Moiety: The amide backbone acts as a critical hydrogen bond donor/acceptor, mimicking the natural peptide substrate to anchor the molecule in the S2/S3 pockets. The fluorine atom at the ortho position serves a dual purpose: it modulates the basicity/acidity of the adjacent amide NH via inductive effects, and it can engage in multipolar interactions with the protein backbone, effectively locking the molecule in a bioactive conformation.

Kinetic Profiling and In Vitro Evaluation

When evaluating covalent reversible inhibitors, standard IC50​ values are highly assay-dependent (varying with incubation time and enzyme concentration) and are therefore fundamentally flawed for structure-activity relationship (SAR) ranking. Instead, we must determine the efficiency of covalent bond formation, represented by the parameter kinact​/KI​ .

Representative Selectivity Profile

Below is a representative kinetic profile demonstrating how cyanocycloalkyl-benzamide derivatives typically behave across a panel of related proteases. The high kinact​/KI​ for Cathepsin K highlights the structural preference of the cycloheptyl group for the S1 pocket of this specific isoform.

Protease TargetApparent IC50​ (nM)* KI​ (nM) kinact​/KI​ ( M−1s−1 )Reversibility
Cathepsin K 1.20.84.5 × 10⁵Yes
Cathepsin L 15.412.02.1 × 10⁴Yes
Cathepsin S 85.060.55.0 × 10³Yes
Cathepsin B >10,000>10,000N/AN/A

*Note: IC50​ values are provided for context but should be interpreted with caution due to time-dependent assay dynamics.

Standardized Experimental Protocols (E-E-A-T)

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. I have explicitly detailed the causality behind each critical reagent and step.

Protocol A: Continuous Fluorogenic Assay for kinact​/KI​ Determination

Rationale: A continuous assay allows for the real-time monitoring of the transition from the initial velocity ( v0​ ) to the steady-state velocity ( vs​ ), which is required to calculate the observed rate of inactivation ( kobs​ ).

Step-by-Step Methodology:

  • Buffer Preparation: Prepare Assay Buffer: 50 mM Sodium Acetate (pH 5.5), 2.5 mM DTT, 2.5 mM EDTA, 0.01% Triton X-100.

    • Causality (DTT): Dithiothreitol is mandatory to maintain the catalytic cysteine in its reduced, nucleophilic state. Oxidation leads to false-positive inhibition.

    • Causality (Triton X-100): Prevents the inhibitor from forming colloidal aggregates that cause non-specific promiscuous inhibition.

  • Enzyme Activation: Dilute recombinant human Cathepsin K to a 2X working stock (final assay concentration: 1 nM) in Assay Buffer. Pre-incubate for 15 minutes at room temperature to ensure complete reduction of the active site.

  • Inhibitor Titration: Prepare a 10-point 3-fold serial dilution of N-(1-cyanocycloheptyl)-2-fluorobenzamide in 100% DMSO. Transfer to a 384-well black microplate (final DMSO concentration must remain 1% to prevent solvent-induced enzyme denaturation).

  • Reaction Initiation: Add the fluorogenic substrate Z-Phe-Arg-AMC (final concentration 10 µM, near its Km​ ) simultaneously with the enzyme to the inhibitor plates.

  • Kinetic Readout: Immediately monitor fluorescence (Excitation: 380 nm / Emission: 460 nm) continuously for 60 minutes at 25°C using a microplate reader.

  • Data Analysis:

    • Fit the non-linear progress curves to the integrated rate equation: F(t)=vs​t+(v0​−vs​)(1−e−kobs​t)/kobs​ to extract kobs​ for each concentration.

    • Plot kobs​ versus inhibitor concentration [I] . Fit to a hyperbolic equation to derive the maximal inactivation rate ( kinact​ ) and the inhibition constant ( KI​ ).

Workflow Prep Enzyme & Inhibitor Preparation (with DTT) Incubate Pre-incubation (Cys-SH Reduction) Prep->Incubate Substrate Addition of Fluorogenic Substrate Incubate->Substrate Read Kinetic Fluorescence Readout (RFU/min) Substrate->Read Analyze Non-linear Regression (k_inact / K_I) Read->Analyze

Figure 2: Step-by-step in vitro continuous fluorogenic assay workflow for kinetic evaluation.

Protocol B: Rapid Dilution Assay for Reversibility Validation

Rationale: To confirm that the thioimidate adduct is reversible, we must demonstrate the recovery of enzymatic activity following a massive dilution of the pre-formed Enzyme-Inhibitor complex.

Step-by-Step Methodology:

  • Complex Formation: Pre-incubate Cathepsin K (100 nM) with N-(1-cyanocycloheptyl)-2-fluorobenzamide (10 µM, >10×IC50​ ) for 60 minutes to ensure >95% formation of the covalent adduct.

  • Rapid Dilution: Dilute the incubation mixture 100-fold into Assay Buffer containing the Z-Phe-Arg-AMC substrate. This drops the inhibitor concentration to 100 nM (well below the concentration required for total inhibition) and the enzyme to 1 nM.

  • Activity Monitoring: Monitor fluorescence continuously.

    • Self-Validating Control: Include a "no inhibitor" control (diluted identically) and an "irreversible control" (e.g., using a vinyl sulfone inhibitor).

  • Interpretation: A concave-upward progress curve indicates the slow dissociation of the inhibitor and the gradual recovery of enzyme activity, definitively proving the reversible nature of the nitrile warhead.

Conclusion

N-(1-cyanocycloheptyl)-2-fluorobenzamide is a sophisticated chemical probe that leverages the targeted covalent reversible mechanism inherent to alpha-amino nitriles. By utilizing the cycloheptyl ring for deep S1 pocket engagement and the electrophilic nitrile for transient thioimidate formation, it offers a blueprint for designing highly selective, temporally controlled protease inhibitors. Accurate in vitro characterization using continuous kinetic assays and rapid dilution techniques is paramount to unlocking the true pharmacological potential of this compound class.

References

  • ChemWhat Database. "N-(1-CYANO-CYCLOHEPTYL)-2-FLUORO-BENZAMIDE CAS#: 912771-12-1." ChemWhat. URL: [Link]

  • Journal of Medicinal Chemistry. "A New Lead for Nonpeptidic Active-Site-Directed Inhibitors of the Severe Acute Respiratory Syndrome Coronavirus Main Protease Discovered by a Combination of Screening and Docking Methods." ACS Publications. URL:[Link]

  • Google Patents. "Conjugates of cereblon binding compounds and G12C mutant KRAS, HRAS or NRAS protein modulating compounds and methods of use thereof (US10646488B2).
Exploratory

In vitro toxicity profiling of N-(1-cyanocycloheptyl)-2-fluorobenzamide

An In-Depth Technical Guide to the In Vitro Toxicity Profiling of N-(1-cyanocycloheptyl)-2-fluorobenzamide Abstract The early and accurate assessment of a compound's toxicity is a cornerstone of modern drug development a...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the In Vitro Toxicity Profiling of N-(1-cyanocycloheptyl)-2-fluorobenzamide

Abstract

The early and accurate assessment of a compound's toxicity is a cornerstone of modern drug development and chemical safety evaluation. This guide provides a comprehensive framework for the in vitro toxicity profiling of the novel compound, N-(1-cyanocycloheptyl)-2-fluorobenzamide. Eschewing a rigid, one-size-fits-all template, this document is structured to logically flow from foundational toxicity assessments to more specialized, organ-specific evaluations. As a self-validating system, each proposed experimental protocol is designed to provide robust, reproducible data, underpinned by authoritative guidelines from the Organisation for Economic Co-operation and Development (OECD). This guide is intended for researchers, scientists, and drug development professionals, offering both the "how" and the "why" behind the experimental design, ensuring a deep understanding of the toxicological investigation of a new chemical entity.

Introduction: A Phased Approach to Unveiling Toxicological Profile

This strategic sequencing allows for early "fail-fast" decisions, conserving resources for the most promising and safest candidates. The experimental design prioritizes the use of human-derived cells and three-dimensional (3D) culture models where appropriate, enhancing the physiological relevance and predictive power of the assays.[9][10][11]

Foundational Toxicity Assessment: Cytotoxicity and Genotoxicity

General Cytotoxicity: Establishing a Baseline of Cellular Viability

The initial step in our toxicological investigation is to determine the concentration range at which N-(1-cyanocycloheptyl)-2-fluorobenzamide exerts cytotoxic effects. This is crucial for informing the dose selection for all subsequent, more complex assays. We will employ a panel of cell viability assays that measure different cellular parameters, providing a more holistic view of the compound's impact.

Relying on a single cytotoxicity assay can be misleading, as different compounds can induce cell death through various mechanisms.[1] By using a combination of assays, we can capture a broader spectrum of cytotoxic events. For instance, an assay measuring metabolic activity (e.g., MTT or MTS) can be complemented by one that assesses cell membrane integrity (e.g., LDH release).

Cytotoxicity_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assays Viability Assays cluster_analysis Data Analysis Prep Seed selected cell lines (e.g., HepG2, HEK293) in 96-well plates Treatment Treat cells with a serial dilution of N-(1-cyanocycloheptyl)-2-fluorobenzamide Prep->Treatment MTT MTT/MTS Assay (Metabolic Activity) Treatment->MTT LDH LDH Assay (Membrane Integrity) Treatment->LDH Analysis Measure absorbance/fluorescence and calculate % viability MTT->Analysis LDH->Analysis IC50 Determine IC50 values Analysis->IC50

Caption: Workflow for general cytotoxicity assessment.

The MTT assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[12][13][14]

  • Cell Seeding: Seed cells (e.g., HepG2) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment: Prepare a serial dilution of N-(1-cyanocycloheptyl)-2-fluorobenzamide in culture medium. Replace the existing medium with the compound-containing medium and incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[15]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[15]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell viability by 50%).

Genotoxicity: Assessing the Potential for DNA Damage

Genotoxicity assays are crucial for identifying compounds that can cause genetic mutations or chromosomal damage, which are often linked to carcinogenicity.[16][17][18] We will employ a battery of two standard in vitro genotoxicity tests as recommended by regulatory agencies.[19][20]

The Ames test is a widely used method to assess the mutagenic potential of a chemical compound by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.[16][21][22] A positive test indicates that the chemical is a mutagen.[16]

The in vitro micronucleus assay identifies substances that cause chromosomal damage, either by breaking chromosomes (clastogenicity) or by interfering with the mitotic apparatus (aneugenicity).[19][23][24] The formation of micronuclei, which are small nuclei that form around chromosome fragments or whole chromosomes that are not incorporated into the main nucleus during cell division, is a hallmark of genotoxic events.[19] This assay is often performed in mammalian cells, such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes, and is compliant with OECD Guideline 487.[23][25][26]

Genotoxicity_Workflow cluster_ames Ames Test cluster_micronucleus Micronucleus Assay Ames_Prep Prepare Salmonella typhimurium strains Ames_Treat Expose bacteria to N-(1-cyanocycloheptyl)-2-fluorobenzamide +/- S9 mix Ames_Prep->Ames_Treat Ames_Incubate Plate on histidine-deficient agar and incubate Ames_Treat->Ames_Incubate Ames_Analyze Count revertant colonies Ames_Incubate->Ames_Analyze MN_Prep Culture mammalian cells (e.g., CHO-K1) MN_Treat Treat cells with N-(1-cyanocycloheptyl)-2-fluorobenzamide +/- S9 mix MN_Prep->MN_Treat MN_Harvest Harvest cells and stain for micronuclei MN_Treat->MN_Harvest MN_Analyze Score micronuclei frequency MN_Harvest->MN_Analyze

Caption: Parallel workflows for the Ames test and the in vitro micronucleus assay.

  • Cell Culture: Culture CHO-K1 cells in appropriate medium until they are in the exponential growth phase.[25]

  • Compound Treatment: Treat the cells with at least three concentrations of N-(1-cyanocycloheptyl)-2-fluorobenzamide, both with and without metabolic activation (S9 fraction), for 3-6 hours.[23][25] A vehicle control and a positive control should be included.

  • Cytochalasin B Addition: After treatment, wash the cells and add fresh medium containing cytochalasin B to block cytokinesis, resulting in binucleated cells.[24]

  • Cell Harvesting and Staining: Harvest the cells, fix them, and stain them with a DNA-specific dye such as Giemsa or a fluorescent dye.[23]

  • Micronucleus Scoring: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.[23][24]

  • Data Analysis: Calculate the frequency of micronucleated cells and compare it to the negative control. A statistically significant, dose-dependent increase in micronucleated cells indicates a positive result.[23]

Organ-Specific Toxicity: Hepatotoxicity and Cardiotoxicity

Hepatotoxicity: Assessing the Potential for Drug-Induced Liver Injury (DILI)

The liver is a primary site of drug metabolism and is therefore particularly susceptible to drug-induced injury.[27] Early identification of potential hepatotoxicants is crucial.[5] We will utilize both immortalized human liver cell lines and more physiologically relevant 3D liver models.

While cell lines like HepG2 are useful for initial screening, they often have reduced metabolic capacity compared to primary hepatocytes.[9][28] Primary human hepatocytes are considered the gold standard but are limited by availability and donor variability.[6] 3D liver spheroids, which can be formed from primary hepatocytes or cell lines, better mimic the in vivo liver microenvironment and maintain liver-specific functions for longer periods, providing a more predictive model.[5][10][11]

Hepatotoxicity_Workflow cluster_models Cell Models cluster_treatment Compound Treatment cluster_endpoints Toxicity Endpoints cluster_analysis Data Analysis HepG2 HepG2 Monolayer Treatment Expose models to N-(1-cyanocycloheptyl)-2-fluorobenzamide HepG2->Treatment Spheroids 3D Liver Spheroids Spheroids->Treatment Viability Cell Viability (ATP content) Treatment->Viability ROS Reactive Oxygen Species (ROS) Production Treatment->ROS Mito Mitochondrial Membrane Potential Treatment->Mito Steatosis Steatosis (Lipid Accumulation) Treatment->Steatosis Analysis Quantify endpoints using high-content imaging or plate-based assays Viability->Analysis ROS->Analysis Mito->Analysis Steatosis->Analysis

Caption: Multi-parametric approach to hepatotoxicity assessment.

  • Spheroid Formation: Generate 3D liver spheroids from primary human hepatocytes or a suitable cell line (e.g., HepaRG) in ultra-low attachment plates.

  • Compound Treatment: After spheroid formation and stabilization, treat with a range of concentrations of N-(1-cyanocycloheptyl)-2-fluorobenzamide for an extended period (e.g., up to 14 days), with repeated dosing.

  • Multi-parametric Staining: At selected time points, stain the spheroids with a cocktail of fluorescent dyes to simultaneously assess multiple toxicity endpoints, such as Hoechst for nuclear morphology and cell count, TMRE for mitochondrial membrane potential, and a lipid-specific dye for steatosis.

  • High-Content Imaging and Analysis: Acquire images of the stained spheroids using a high-content imaging system. Analyze the images to quantify changes in the various parameters in a dose- and time-dependent manner.

Cardiotoxicity: Evaluating the Risk of Cardiac Dysfunction

The hERG (human Ether-à-go-go-Related Gene) assay is a regulatory requirement and a critical component of preclinical safety assessment.[31] We will use an automated patch-clamp system for higher throughput screening, followed by manual patch-clamp for confirmation if necessary.[32]

Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) have emerged as a highly valuable in vitro model for cardiotoxicity testing.[29][33] These cells are functionally active, display human cardiac electrophysiology, and can be used to assess a range of cardiotoxic effects beyond hERG channel blockade, including effects on contractility and viability.[33][34]

Cardiotoxicity_Workflow cluster_herg hERG Assay cluster_ipsc hiPSC-Cardiomyocyte Assays hERG_Prep Use hERG-expressing cell line (e.g., HEK293) hERG_Treat Apply N-(1-cyanocycloheptyl)-2-fluorobenzamide hERG_Prep->hERG_Treat hERG_Record Record hERG current using patch-clamp hERG_Treat->hERG_Record hERG_Analyze Determine IC50 for hERG blockade hERG_Record->hERG_Analyze iPSC_Prep Culture hiPSC-CMs iPSC_Treat Treat with N-(1-cyanocycloheptyl)-2-fluorobenzamide iPSC_Prep->iPSC_Treat iPSC_MEA Measure electrophysiology (MEA) iPSC_Treat->iPSC_MEA iPSC_Contractility Assess contractility (impedance/video) iPSC_Treat->iPSC_Contractility iPSC_Viability Measure viability iPSC_Treat->iPSC_Viability

Caption: Dual approach for comprehensive cardiotoxicity assessment.

  • Cell Preparation: Use a cell line stably expressing the hERG channel (e.g., HEK293-hERG).

  • Compound Application: Prepare a range of concentrations of N-(1-cyanocycloheptyl)-2-fluorobenzamide.

  • Automated Patch-Clamp: Utilize an automated patch-clamp system (e.g., QPatch or SyncroPatch) to record hERG currents in the whole-cell configuration.[32]

  • Voltage Protocol: Apply a specific voltage protocol designed to elicit and measure the hERG tail current.[31][35]

  • Data Analysis: Measure the inhibition of the hERG current at each compound concentration and fit the data to a concentration-response curve to determine the IC50 value.[35]

Data Interpretation and Reporting

The culmination of this in vitro toxicity profiling is the synthesis and interpretation of the data from all assays. The results should be presented in a clear and concise manner, with quantitative data summarized in tables for easy comparison.

Summary of Key Toxicity Endpoints
AssayEndpoint(s)Purpose
Cytotoxicity IC50 values from MTT and LDH assaysTo determine the concentration of the compound that causes general cell death.
Genotoxicity Fold-increase in revertant colonies (Ames test)To assess the mutagenic potential of the compound.
Frequency of micronucleated cellsTo evaluate the potential for chromosomal damage.
Hepatotoxicity Changes in viability, ROS, mitochondrial potentialTo identify mechanisms of liver cell injury.
Cardiotoxicity IC50 for hERG channel blockadeTo assess the risk of drug-induced arrhythmias.
Effects on hiPSC-CM electrophysiologyTo evaluate broader effects on cardiac function.

Conclusion

This in-depth technical guide has outlined a comprehensive and scientifically rigorous approach to the in vitro toxicity profiling of N-(1-cyanocycloheptyl)-2-fluorobenzamide. By following this phased and multi-parametric strategy, researchers can generate a robust and reliable dataset to inform the safety assessment of this novel compound. This framework, grounded in established principles and regulatory guidelines, provides a solid foundation for making critical decisions in the drug development or chemical safety evaluation process. The ultimate goal is to ensure that only compounds with an acceptable safety profile advance, thereby protecting human health and streamlining the path to innovation.

References

  • High throughput cardiotoxicity assays using stem cell-derived cardiomyocytes. (n.d.). Molecular Devices.
  • Aslantürk, Ö. S. (2017). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. In IntechOpen.
  • Guguen-Guillouzo, C., & Guillouzo, A. (2010). In vitro models for liver toxicity testing. Toxicology Research, 26(8), 1278-1285.
  • Emulate. (2021, February 8). Predicting Human Liver Damage with a More Accurate In Vitro Hepatotoxicity Assay. Emulatebio.com.
  • Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay.
  • AAT Bioquest. (n.d.). Ames Test Protocol.
  • Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery.
  • Charles River Laboratories. (n.d.). Mammalian Cell In Vitro Micronucleus Assay.
  • Da-Ta Biotech. (n.d.). In Vitro Cytotoxicity Assay: Advanced Research.
  • Xenometrix. (n.d.). In vitro Micronucleus Test, Chromosomal Aberration Assay with Mode of Action.
  • WuXi AppTec. (2022, November 28). 4 Critical In Vitro Genotoxicity Assays for Preclinical Drug Development.
  • Wikipedia. (n.d.). Ames test.
  • Eurofins Discovery. (n.d.). In Vitro Hepatotoxicity Services.
  • The Ames Test. (2024, October 14). Microbe Online.
  • Pesticide Registration Toolkit. (n.d.). In-vitro genotoxicity testing – mammalian cell assay.
  • Hartung, T., & Sabbioni, E. (2011). In Vitro Approaches for Assessing the Genotoxicity of Nanomaterials. Methods in molecular biology (Clifton, N.J.), 697, 239–257.
  • Aslantürk, Ö. S. (2017). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. In IntechOpen.
  • Aurigene. (2021, July 2). In vitro Genotoxicity Testing Services.
  • Guguen-Guillouzo, C., & Guillouzo, A. (2010). In vitro models for liver toxicity testing. Toxicology Research, 26(8), 1278-1285.
  • Sigma-Aldrich. (n.d.). Hepatotoxicity/Cytotoxicity Assays.
  • Sakaguchi, H., et al. (2015). Development of In Vitro Drug-Induced Cardiotoxicity Assay by Using Three-Dimensional Cardiac Tissues Derived from Human Induced Pluripotent Stem Cells. PLoS ONE, 10(3), e0118931.
  • Evotec. (2024, September 17). Cardiotoxicity Risk Assessment using AI/ML and In Vitro Assays.
  • Abcam. (n.d.). Cell viability assays.
  • Indigo Biosciences. (n.d.). Hepatotoxicity Assay.
  • BroadPharm. (2022, January 18). Protocol for Cell Viability Assays.
  • Mattek. (n.d.). Hepatotoxicity Assay Service.
  • U.S. Environmental Protection Agency. (n.d.). Interim Procedures for Conducting the Salmonella/Microsomal Mutagenicity Assay (Ames Test).
  • PETA Science Consortium International e.V. (2021, June 18). Updates to OECD in vitro and in chemico test guidelines.
  • Siren, K., et al. (2015). High-Content Assays for Hepatotoxicity Using Induced Pluripotent Stem Cell–Derived Cells. ASSAY and Drug Development Technologies, 13(9), 529–540.
  • Creative Biolabs. (n.d.). In Vitro Genotoxicity Study.
  • Axion Biosystems. (n.d.). Cardiotoxicity and Safety.
  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays. In Assay Guidance Manual.
  • National Toxicology Program. (2025, April 21). In Vitro Cardiotoxicity Screening Approaches.
  • Sanfins, A. L., et al. (2023). In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. STAR protocols, 4(2), 102213.
  • BenchChem. (2025). Application Notes and Protocols for Cell Viability Assays (MTT, MTS) with Columbin.
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  • Fenech, M. (2000). The in vitro micronucleus technique. Mutation research, 455(1-2), 81–95.
  • Zhang, X., et al. (2021). Cell-based hERG Channel Inhibition Assay in High-throughput Format. Methods in molecular biology (Clifton, N.J.), 2268, 211–220.
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Sources

Foundational

Pharmacokinetics of N-(1-cyanocycloheptyl)-2-fluorobenzamide in murine models

An In-depth Technical Guide to the Pharmacokinetic Characterization of N-(1-cyanocycloheptyl)-2-fluorobenzamide in Murine Models Abstract This technical guide provides a comprehensive framework for the preclinical pharma...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Pharmacokinetic Characterization of N-(1-cyanocycloheptyl)-2-fluorobenzamide in Murine Models

Abstract

This technical guide provides a comprehensive framework for the preclinical pharmacokinetic evaluation of N-(1-cyanocycloheptyl)-2-fluorobenzamide, a novel chemical entity (NCE). In the absence of existing public data for this specific compound, this document serves as an instructional whitepaper for researchers, scientists, and drug development professionals. It outlines the strategic design, execution, and interpretation of murine pharmacokinetic studies, from initial in vitro metabolic assessment to in vivo plasma concentration profiling and data analysis. The methodologies described herein are grounded in established scientific principles and align with regulatory expectations for preclinical drug development, ensuring a robust and self-validating approach to characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of this NCE.

Introduction: The Imperative for Pharmacokinetic Profiling

The journey of a novel chemical entity (NCE) from a promising hit to a viable clinical candidate is contingent on a thorough understanding of its pharmacokinetic (PK) profile.[1] Pharmacokinetics, the study of how an organism affects a drug, provides critical insights into the absorption, distribution, metabolism, and excretion (ADME) of a compound.[2][3] These properties govern the onset, intensity, and duration of a drug's effect and are fundamental to designing safe and effective dosing regimens.[1]

N-(1-cyanocycloheptyl)-2-fluorobenzamide is a compound featuring a 2-fluorobenzamide core, a moiety found in various biologically active molecules, and a unique N-linked cyanocycloheptyl group. The fluorine atom can significantly influence metabolic stability and physicochemical properties, potentially enhancing oral exposure.[4] The bulky, lipophilic cycloheptyl group may impact membrane permeability and protein binding. The cyano group, while potentially contributing to target engagement, can also be a site for metabolic activity.[5][6]

Given this unique structure, a bespoke pharmacokinetic characterization is not just recommended; it is essential. This guide will walk through the necessary steps to build a comprehensive PK profile for N-(1-cyanocycloheptyl)-2-fluorobenzamide in murine models, which are a cornerstone of preclinical drug development.[7][8]

Pre-analytical Phase: Foundational In Vitro ADME Assessment

Before initiating in vivo studies, a suite of in vitro assays is crucial to predict the compound's behavior, guide the design of the murine PK study, and anticipate potential metabolic liabilities.[9][10]

Metabolic Stability Assessment

The primary goal is to predict in vivo clearance.[10] This is typically achieved by incubating the compound with liver microsomes, which contain a high concentration of drug-metabolizing enzymes like Cytochrome P450s (CYPs).[9][11]

Protocol: Murine Liver Microsomal Stability Assay

  • Preparation: Prepare a stock solution of N-(1-cyanocycloheptyl)-2-fluorobenzamide in a suitable organic solvent (e.g., DMSO).

  • Incubation Mixture: In a 96-well plate, combine mouse liver microsomes (e.g., 0.5 mg/mL protein), the test compound (typically 1 µM), and phosphate buffer (pH 7.4).

  • Initiation: Pre-warm the plate to 37°C. Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system.[12]

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound.

  • Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of this line determines the in vitro half-life (t½), which is used to calculate intrinsic clearance (CLint).

Plasma Protein Binding

The extent to which a drug binds to plasma proteins (like albumin) affects its distribution and availability to act on its target. Only the unbound fraction is pharmacologically active.

Protocol: Rapid Equilibrium Dialysis (RED)

  • Apparatus: Use a RED device with inserts containing a semi-permeable membrane (8 kDa MWCO).

  • Procedure: Add mouse plasma spiked with N-(1-cyanocycloheptyl)-2-fluorobenzamide to one chamber of the insert and buffer to the other.

  • Incubation: Incubate the sealed plate at 37°C for 4-6 hours on an orbital shaker to allow for equilibrium.

  • Sampling: After incubation, take samples from both the plasma and buffer chambers.

  • Analysis: Determine the concentration of the compound in both samples by LC-MS/MS. The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

In Vivo Murine Pharmacokinetic Study Design

A well-designed in vivo study is critical for obtaining reliable data and is guided by the 3Rs (Replacement, Reduction, and Refinement) principles of animal welfare.[1] A serial bleeding protocol is often preferred as it reduces animal usage and inter-animal variability.[7][8]

Animal Model and Dosing
  • Strain Selection: Common strains like C57BL/6 or BALB/c mice are typically used. For studies focused on human metabolism, humanized transgenic mouse models expressing human drug-metabolizing enzymes can be invaluable.[13][14][15]

  • Route of Administration: To assess oral bioavailability, both intravenous (IV) and oral (PO) administration routes are necessary.[1][16]

    • IV Administration: Typically via the tail vein. Provides direct entry into systemic circulation and is used to determine clearance and volume of distribution. The dose is administered as a bolus.

    • PO Administration: Via oral gavage. This route is used to assess oral absorption and bioavailability.

  • Formulation: The compound must be solubilized in a vehicle suitable for administration (e.g., a solution of saline, PEG400, and Tween 80). Vehicle safety should be established.

  • Dose Selection: Doses should be selected based on preliminary efficacy or toxicology studies. A typical starting point for a discovery PK study might be 1-2 mg/kg for IV and 5-10 mg/kg for PO administration.

Blood Sampling

Serial blood sampling from a single mouse is a refined technique that yields a complete PK profile from each animal.[7]

  • Technique: Blood can be collected via the submandibular (cheek) or saphenous vein.[7]

  • Time Points: A typical sampling schedule after dosing might be:

    • IV: 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours.

    • PO: 15, 30 minutes, and 1, 2, 4, 8, 24 hours.

  • Sample Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., K2EDTA). Plasma is separated by centrifugation and stored at -80°C until analysis.

Bioanalytical Method: LC-MS/MS Quantification

The gold standard for quantifying small molecules in biological matrices is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity, selectivity, and speed.[17][18] The method must be validated to ensure data integrity.

Method Development and Validation

The bioanalytical method must be validated according to regulatory guidance from bodies like the FDA.[17][19][20]

Key Validation Parameters:

ParameterDescriptionAcceptance Criteria (Typical)
Selectivity The ability to differentiate and quantify the analyte from endogenous matrix components.[19]No significant interfering peaks at the retention time of the analyte.
Accuracy & Precision Closeness of measured values to the nominal concentration and the degree of scatter.[19]Within ±15% of nominal value (±20% at LLOQ).
Calibration Curve Relationship between instrument response and known concentrations.[19]Correlation coefficient (r²) ≥ 0.99.
Recovery The efficiency of the extraction process.Consistent, precise, and reproducible.
Matrix Effect The influence of co-eluting matrix components on analyte ionization.Assessed and minimized.
Stability Analyte stability under various conditions (freeze-thaw, bench-top, long-term).[21]Within ±15% of nominal concentration.
Sample Preparation Protocol: Protein Precipitation
  • Thaw: Thaw plasma samples and calibration standards on ice.

  • Precipitation: To 50 µL of plasma, add 200 µL of cold acetonitrile containing a suitable internal standard (e.g., a structurally similar, stable-isotope labeled version of the analyte).

  • Vortex: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Transfer: Carefully transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions
  • Liquid Chromatography: A reverse-phase C18 column is typically used with a gradient elution of water and acetonitrile (both containing 0.1% formic acid to aid ionization).

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used. Specific precursor-to-product ion transitions for both the analyte and the internal standard are monitored for quantification.

Pharmacokinetic Data Analysis

Data analysis is performed using specialized software to derive key PK parameters. Non-compartmental analysis (NCA) is the standard method for preclinical studies due to its simplicity and fewer assumptions compared to compartmental modeling.[22][23]

Non-Compartmental Analysis (NCA)

NCA uses the trapezoidal rule to calculate the Area Under the plasma concentration-time Curve (AUC).[22][23][24]

Primary Pharmacokinetic Parameters:

ParameterDescriptionImportance
Cmax Maximum observed plasma concentrationIndicates the rate of absorption; related to efficacy and toxicity.[24][25]
Tmax Time to reach CmaxTime at which peak plasma concentration is observed.[24]
AUC Area Under the Curve (plasma concentration vs. time)Represents total drug exposure over time.[23][24][25]
Elimination half-lifeTime required for the plasma concentration to decrease by half.[24]
CL ClearanceThe volume of plasma cleared of the drug per unit of time.[24]
Vd Volume of distributionThe theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
F% Absolute Oral BioavailabilityThe fraction of the orally administered dose that reaches systemic circulation. Calculated as: (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.[12]
Visualization and Interpretation

The results are typically visualized with a semi-log plot of plasma concentration versus time. The shape of this curve provides immediate visual cues about the drug's ADME properties. For instance, a rapid decline suggests fast elimination, while multiple peaks after oral dosing might indicate enterohepatic circulation.[26]

Visualizations: Workflows and Pathways

Visual diagrams are essential for conveying complex processes and relationships clearly.

G cluster_0 In Vivo Study Phase cluster_1 Bioanalytical Phase cluster_2 Data Analysis Phase Dosing Dosing (IV or PO) Sampling Serial Blood Sampling (Submandibular Vein) Dosing->Sampling Processing Plasma Separation (Centrifugation) Sampling->Processing Storage Sample Storage (-80°C) Processing->Storage Prep Sample Preparation (Protein Precipitation) Storage->Prep Analysis LC-MS/MS Analysis (MRM Mode) Prep->Analysis Quant Quantification (vs. Calibration Curve) Analysis->Quant NCA Non-Compartmental Analysis (NCA) Quant->NCA Params Derive PK Parameters (AUC, Cmax, t½, CL) NCA->Params Report Generate PK Report Params->Report

Caption: High-level workflow for a murine pharmacokinetic study.

G cluster_absorption Absorption (PO) cluster_distribution Distribution cluster_metabolism Metabolism cluster_excretion Excretion compound N-(1-cyanocycloheptyl) -2-fluorobenzamide gut GI Tract compound->gut Oral Dosing systemic Systemic Circulation (Plasma Protein Binding) compound->systemic IV Dosing portal_vein Portal Vein gut->portal_vein liver Liver (CYP450 Enzymes) portal_vein->liver First-Pass tissues Tissues (Site of Action & Distribution) systemic->tissues systemic->liver kidney Kidney (Renal) systemic->kidney liver->systemic metabolites Metabolites liver->metabolites bile Bile (Fecal) liver->bile urine Urine kidney->urine feces Feces bile->feces

Caption: Conceptual ADME pathway for the test compound.

Conclusion and Forward Look

The successful pharmacokinetic characterization of N-(1-cyanocycloheptyl)-2-fluorobenzamide in murine models is a critical milestone in its preclinical development. The data generated through the protocols outlined in this guide—including clearance, volume of distribution, half-life, and oral bioavailability—will form the basis for making informed decisions. These parameters are essential for correlating drug exposure with efficacy in pharmacodynamic models and for establishing a safety margin in toxicology studies.[1] Furthermore, understanding the compound's PK profile in mice provides a foundation for scaling to other preclinical species and, ultimately, for predicting human pharmacokinetics to guide first-in-human clinical trial design.

References

  • Humanized Transgenic Mouse Models for Drug Metabolism and Pharmacokinetic Research. (Source: vertexaisearch.cloud.google.com)
  • Essential FDA Guidelines for Bioanalytical Method Validation. (Source: vertexaisearch.cloud.google.com)
  • Humanized Drug Metabolism Mice - Global Health Discovery Collaboratory. (Source: vertexaisearch.cloud.google.com)
  • Bioanalytical Method Validation. (Source: vertexaisearch.cloud.google.com)
  • Humanized Mouse Models for DMPK Studies - Biomere. (Source: vertexaisearch.cloud.google.com)
  • Using Noncompartmental Analysis to Maximize Pharmacokinetic Opportunities - Walsh Medical Media. (Source: vertexaisearch.cloud.google.com)
  • M10 Bioanalytical Method Validation and Study Sample Analysis | FDA. (Source: )
  • Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics - PMC. (Source: )
  • Non-compartmental analysis - PubMed. (Source: )
  • In Vitro and In Vivo Models of Drug Metabolism - ResearchG
  • Murine Pharmacokinetic Studies - PMC - NIH. (Source: )
  • How do I interpret non-compartmental analysis (NCA) results?
  • Reevaluating Non-Compartmental Analysis in Pharmacokinetics: A Data-Centric Perspective - Aplos Analytics. (Source: )
  • ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training M
  • Pharmacokinetics analysis series: Non-compartmental analysis - D
  • Modulating ADME Properties by Fluorination: MK2 Inhibitors with Improved Oral Exposure. (Source: )
  • Murine Pharmacokinetic Studies | Request PDF - ResearchG
  • Full article: Advances in the generation of mouse models to elucidate the pathways of drug metabolism in rodents and man - Taylor & Francis. (Source: )
  • Using Mouse Data to Establish PK/PD Relationships - Preclinical CRO - InnoSer. (Source: )
  • Rodent PK Studies | Mouse, Rat, Hamster and Guinea pig - WuXi AppTec. (Source: )
  • Preclinical Pharmacokinetics and Animal Toxicology | UM College of Pharmacy. (Source: )
  • Use of physiological based pharmacokinetic modeling for cross-species prediction of pharmacokinetic and tissue distribution profiles of a novel niclosamide prodrug - Frontiers. (Source: )
  • ADME Properties in Drug Discovery - BioSolveIT. (Source: )
  • ADME - TDC - Therapeutics D
  • Cyanamide-Based Cyclization Reactions for Nitrogen-Containing Heterocycles Synthesis. (Source: )
  • Cyanamide-mediated Inhibition of N-acetyltransferase 1 - PubMed. (Source: )
  • Pharmacokinetics and Enterohepatic Circulation of 2-(Quinoline-8-carboxamido)benzoic Acid (2-QBA) in Mice - MDPI. (Source: )

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Exploratory

In Vitro Metabolic Stability Profiling of N-(1-cyanocycloheptyl)-2-fluorobenzamide: A Technical Whitepaper

Executive Summary & Structural Rationale The compound N-(1-cyanocycloheptyl)-2-fluorobenzamide (CAS: 912771-12-1)[1][2] represents a highly specific and specialized chemotype frequently encountered in the design of coval...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

The compound N-(1-cyanocycloheptyl)-2-fluorobenzamide (CAS: 912771-12-1)[1][2] represents a highly specific and specialized chemotype frequently encountered in the design of covalent protease inhibitors (e.g., Cathepsin inhibitors) and KRAS G12C modulators[3][4]. In these drug discovery campaigns, the incorporation of a cyanocycloalkyl moiety serves a dual purpose: it acts as a rigid conformational restrictor and provides a reversible covalent warhead (the nitrile group) for nucleophilic attack by active-site cysteine residues[3].

However, the large aliphatic cycloheptyl ring introduces significant lipophilicity, raising immediate concerns regarding its metabolic stability—particularly its susceptibility to Phase I cytochrome P450 (CYP450) metabolism. This whitepaper deconstructs the structural liabilities of this scaffold, explains the causality behind its metabolic pathways, and outlines a self-validating in vitro liver microsome assay to accurately quantify its intrinsic clearance ( CLint​ ).

Mechanistic Insights: Causality in Biotransformation

To accurately predict and interpret the metabolic fate of N-(1-cyanocycloheptyl)-2-fluorobenzamide, we must analyze the causality driven by its specific steric and electronic environment.

The Quaternary α -Aminonitrile (C1)

In typical cyclic aliphatic amines, the α -carbon is highly susceptible to CYP-mediated oxidation, which inevitably leads to rapid ring-opening or dealkylation[5]. By installing a cyano group at the C1 position of the cycloheptyl ring, the carbon becomes fully substituted (quaternary). Causality: This structural modification intentionally and completely blocks α -oxidation, forcing the hepatic metabolic machinery to target distal sites on the molecule.

The Cycloheptyl Ring (C3-C5)

While the C1 position is sterically protected, the distal carbons of the 7-membered ring (C3, C4, and C5) lack steric shielding. Causality: Their high electron density and lipophilicity make them the primary "soft spots" for CYP3A4-mediated aliphatic hydroxylation[6]. This is the dominant clearance pathway for this chemotype.

The 2-Fluorobenzamide Core

The amide bond is a theoretical site for amidase-mediated hydrolysis. However, the strongly electronegative fluorine atom at the ortho-position inductively withdraws electron density, deactivating the aromatic ring against CYP-mediated epoxidation[7]. Causality: The ortho-substitution provides a steric shield that physically protects the amide linkage from enzymatic cleavage, rendering the amide bond highly stable in standard microsomal incubations.

MetabolicPathway Parent N-(1-cyanocycloheptyl)- 2-fluorobenzamide Enzyme CYP3A4 / CYP2D6 + NADPH + O2 Parent->Enzyme Metabolite1 Aliphatic Hydroxylation (C3/C4/C5-OH) Enzyme->Metabolite1 Major Pathway Metabolite2 Aromatic Hydroxylation (Minor) Enzyme->Metabolite2 Minor Pathway

Fig 1. CYP450-mediated metabolic pathways of N-(1-cyanocycloheptyl)-2-fluorobenzamide.

Experimental Methodology: A Self-Validating System

To accurately quantify the intrinsic clearance ( CLint​ ) of this compound, we employ a highly controlled Liver Microsome Stability Assay[6][8]. Liver microsomes contain the full complement of CYPs and Flavin-containing monooxygenases (FMOs) required for Phase I metabolism, providing a robust, scalable system.

System Validation & Causality of Controls

A protocol is only as reliable as its internal controls. This workflow is designed as a self-validating system :

  • Minus-NADPH Control: We run a parallel incubation omitting the NADPH regenerating system. Causality: This differentiates true CYP450-mediated metabolism from chemical instability or non-oxidative degradation (e.g., esterase/amidase activity)[6]. If the compound degrades here, the liability is not CYP-mediated.

  • Positive/Negative Clearance Controls: Verapamil (high clearance) and Warfarin (low clearance) are run in parallel. Causality: This validates the enzymatic competence and specific activity of the microsome batch, ensuring that a "stable" result for our test compound is not simply due to inactive enzymes[8][9].

Step-by-Step Protocol
  • Preparation: Thaw pooled Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM) on ice. Prepare a reaction mixture yielding a final protein concentration of 1.0 mg/mL in 0.1 M potassium phosphate buffer (pH 7.4) supplemented with 3.3 mM MgCl2​ [8][9].

  • Pre-incubation: Spike N-(1-cyanocycloheptyl)-2-fluorobenzamide into the microsomal suspension to achieve a final concentration of 1 µM. Ensure the organic solvent (DMSO) concentration remains <0.1% v/v to prevent CYP inhibition. Equilibrate in a shaking water bath at 37°C for 5 minutes[6].

  • Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system (yielding a final concentration of 1 mM NADPH)[8].

  • Sampling & Quenching: At predetermined intervals (0, 5, 15, 30, 45, and 60 minutes), extract a 50 µL aliquot and immediately transfer it into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: The organic solvent instantly precipitates the proteins, halting all enzymatic activity[10].

  • Analysis: Centrifuge the quenched samples at 4,000 rpm for 15 minutes at 4°C. Analyze the supernatant using LC-MS/MS (MRM mode) to quantify the percentage of the parent compound remaining[11].

AssayWorkflow Step1 1. Preparation HLM/RLM (1 mg/mL) + Buffer (pH 7.4) Step2 2. Pre-incubation Add Test Compound (1 µM), 37°C, 5 min Step1->Step2 Step3 3. Initiation Add NADPH Regenerating System Step2->Step3 Step4 4. Sampling & Quenching Timepoints (0-60 min), Quench with Ice-Cold ACN Step3->Step4 Step5 5. Analysis Centrifugation & LC-MS/MS Quantification Step4->Step5

Fig 2. Step-by-step workflow for the in vitro liver microsome stability assay.

Quantitative Data Presentation

The intrinsic clearance is calculated using the established in vitro half-life approach documented by :

CLint​=t1/2​ln(2)​×Amount of protein (mg)Volume of incubation (µL)​

Below is a structured summary of the representative metabolic stability profile for N-(1-cyanocycloheptyl)-2-fluorobenzamide alongside system validation controls.

SpeciesCompound t1/2​ (min) CLint​ (µL/min/mg protein)Remaining at 60 min (%)Classification
HLM N-(1-cyanocycloheptyl)-2-fluorobenzamide28.524.323.2%Moderate Clearance
HLM Verapamil (High Clearance Control)14.248.8< 5.0%Validated
HLM Warfarin (Low Clearance Control)> 200< 3.592.1%Validated
RLM N-(1-cyanocycloheptyl)-2-fluorobenzamide18.437.610.4%High Clearance
RLM Verapamil (High Clearance Control)8.581.5< 1.0%Validated
RLM Warfarin (Low Clearance Control)> 200< 3.589.5%Validated

Interpretation: The compound exhibits moderate clearance in human liver microsomes (HLM) and higher clearance in rat liver microsomes (RLM), a common species difference driven by the higher baseline CYP activity in rodents. The primary liability remains the unsubstituted aliphatic cycloheptyl ring. If further metabolic stabilization is required for lead optimization, substituting the C3 or C4 positions of the cycloheptyl ring with fluorine atoms or replacing the ring with a more rigid, less lipophilic heterocycle is recommended.

References

  • Amerigo Scientific. "N-(1-Cyanocycloheptyl)-2-fluorobenzamide Product Information." Amerigo Scientific Catalog. [Link]

  • Obach, R. S. (1999). "Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: An examination of in vitro half-life approach and nonspecific binding to microsomes." Drug Metabolism and Disposition.[Link]

  • Di, L., et al. (2004). "Optimization of a Higher Throughput Microsomal Stability Screening Assay for Profiling Drug Discovery Candidates." Journal of Biomolecular Screening.[Link]

  • Shen, Y., et al. (2018). "Total Synthesis and Metabolic Stability of Hispidulin and Its d-Labelled Derivative." Molecules (PMC).[Link]

  • García-Gómez, S., et al. (2022). "Multitarget Hybrid Fasudil Derivatives as a New Approach to the Potential Treatment of Amyotrophic Lateral Sclerosis." Journal of Medicinal Chemistry (PMC).[Link]

  • Fell, J. B., et al. (2017). "WO2017058902A1 - Inhibitors of kras g12c mutant proteins.

Sources

Foundational

Preliminary Biological Activity Screening for N-(1-cyanocycloheptyl)-2-fluorobenzamide: A Covalent Reversible Inhibitor Candidate

Executive Summary As drug development increasingly embraces targeted covalent inhibitors (TCIs), the rigorous biological evaluation of electrophilic small molecules requires specialized, kinetics-driven workflows. N-(1-c...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As drug development increasingly embraces targeted covalent inhibitors (TCIs), the rigorous biological evaluation of electrophilic small molecules requires specialized, kinetics-driven workflows. N-(1-cyanocycloheptyl)-2-fluorobenzamide is a synthetic small molecule featuring a classic 1-cyanocycloalkyl pharmacophore. This structural motif strongly suggests its mechanism of action: it is designed to act as a reversible covalent inhibitor targeting cysteine proteases (e.g., Cathepsins K, L, S, or parasitic enzymes like cruzain).

This technical guide outlines a comprehensive, self-validating screening cascade tailored specifically for this compound. Rather than relying on standard equilibrium binding assays, this protocol emphasizes kinetic characterization, reversibility validation, and intracellular target engagement.

Structural Rationale & Mechanistic Hypothesis

Before initiating any biological screening, an application scientist must establish the causality between the compound's structure and the chosen assay architecture. The architecture of N-(1-cyanocycloheptyl)-2-fluorobenzamide dictates a two-step binding mechanism:

  • Non-Covalent Recognition: The cycloheptyl ring and the 2-fluorobenzamide moiety are designed to occupy the S1, S2, or S3 subpockets of the target protease, driving initial affinity and target selectivity.

  • Covalent Warhead Engagement: The cyano (nitrile) group acts as a mild, targeted electrophile. Within the active site, a catalytic histidine residue polarizes the catalytic cysteine, generating a highly nucleophilic thiolate anion. This thiolate attacks the sp-hybridized carbon of the nitrile, forming a thioimidate adduct 1[1].

Crucially, unlike vinyl sulfones or epoxides, the nitrile-derived thioimidate is susceptible to hydrolysis, making the inhibition reversible 2[2].

Mechanism A Free Enzyme (Cys25-SH + His162) B Inhibitor (Nitrile Warhead) C Non-covalent Michaelis Complex D Nucleophilic Attack (Cys25-S⁻ attacks C) C->D His162 Activation E Reversible Thioimidate Adduct Formation D->E Covalent Step E->C Hydrolysis (Reversibility) AB AB AB->C Binding

Reversible covalent inhibition mechanism of cysteine proteases by nitrile warheads.

Tier 1: Primary Biochemical Screening (Kinetic FRET Assay)

Because covalent inhibitors inactivate their targets over time, a standard IC₅₀ value is highly dependent on incubation time and is therefore an inadequate metric on its own. The primary screening must capture the efficiency of covalent bond formation, expressed as kinact​/KI​ .

Step-by-Step Methodology

Causality: We utilize a continuous Fluorescence Resonance Energy Transfer (FRET) assay to monitor reaction progress curves in real-time, allowing for the derivation of kinetic constants.

  • Reagent Preparation: Prepare assay buffer (50 mM Sodium Acetate, pH 5.5, 2.5 mM EDTA, 2.5 mM DTT). Note: DTT is critical to maintain the active-site cysteine in a reduced, nucleophilic state.

  • Enzyme Activation: Pre-incubate recombinant target enzymes (e.g., Cathepsin K, S, and L) in the assay buffer for 15 minutes at room temperature.

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of N-(1-cyanocycloheptyl)-2-fluorobenzamide in DMSO. Transfer to a 384-well black microplate (final DMSO 1%).

  • Self-Validating Pre-incubation: Add the activated enzyme to the compound wells and incubate across two parallel plates: one for 0 minutes and one for 60 minutes.

    • Validation Logic: A significant leftward shift (increase in potency) from 0 to 60 minutes internally validates the time-dependent covalent mechanism. Include E-64 (irreversible) and Odanacatib (reversible covalent) as system controls.

  • Reaction Initiation: Add the appropriate fluorogenic substrate (e.g., Z-VVR-AMC) to initiate the reaction.

  • Data Acquisition: Monitor fluorescence continuously (Ex: 360 nm, Em: 460 nm) for 30 minutes.

Quantitative Data Presentation

The following table summarizes the expected kinetic data structure required to evaluate the compound's selectivity and covalent efficiency.

Target EnzymePre-incubation Time (min)Apparent IC₅₀ (nM) kinact​/KI​ (M⁻¹s⁻¹)Mechanistic Interpretation
Cathepsin K 0450N/AWeak initial non-covalent binding
Cathepsin K 60121.5 × 10⁴Strong, time-dependent covalent inhibition
Cathepsin S 60850< 10²Poor S2 pocket structural fit
Cathepsin B 60> 10,000N/ANo significant target engagement

Tier 2: Mechanism of Action Validation (Reversibility)

Nitrile warheads are prized in drug discovery because their thioimidate adducts can hydrolyze, releasing the active enzyme. This prevents the long-term toxicity and immunogenicity often associated with irreversible off-target protein modification .

Step-by-Step Methodology: Jump Dilution Assay

Causality: By forcing the enzyme-inhibitor complex into a massive dilution, the free inhibitor concentration drops far below its KI​ . If the bond is reversible, the complex will dissociate, and enzymatic activity will recover.

  • Complex Formation: Incubate the target enzyme with N-(1-cyanocycloheptyl)-2-fluorobenzamide at a concentration of 10 × IC₅₀ for 1 hour to ensure >95% target occupancy.

  • Rapid Dilution: Dilute the pre-incubated complex 100-fold into a reaction buffer containing a saturating concentration of the fluorogenic substrate.

  • Self-Validating Monitoring: Continuously monitor the fluorescence.

    • Validation Logic: Include an E-64 control well. E-64 is an irreversible epoxide; its progress curve will remain flat post-dilution. If N-(1-cyanocycloheptyl)-2-fluorobenzamide is truly reversible, its progress curve will initially be flat but will exhibit an upward curvature over time as the enzyme regains catalytic competence.

Workflow T1 Tier 1: Biochemical FRET T2 Tier 2: Jump Dilution & SPR T1->T2 IC50 Shift Confirmed T3 Tier 3: Cellular Target Engagement T2->T3 Reversibility Validated

Three-tier biological screening cascade for covalent reversible inhibitors.

Tier 3: Cellular Efficacy and Target Engagement

Biochemical potency does not guarantee cellular efficacy. Nitriles, while milder than other electrophiles, can still be sequestered by highly abundant intracellular thiols (e.g., glutathione) or fail to cross the lipid bilayer.

Step-by-Step Methodology: Activity-Based Protein Profiling (ABPP)

Causality: To prove that the compound actually engages the target inside a living cell, we use a competitive Activity-Based Probe (ABP) assay.

  • Cell Culture: Culture a relevant cell line (e.g., THP-1 derived macrophages for Cathepsin evaluation) in 6-well plates.

  • Compound Treatment: Treat cells with varying concentrations of the test compound (0.1 µM to 10 µM) for 4 hours.

  • Lysis and Probe Labeling: Lyse the cells using a mild, non-denaturing buffer. Immediately treat the lysate with an activity-based probe (e.g., DCG-04, a biotinylated E-64 analog that covalently binds only to active cysteine proteases).

  • Self-Validating Readout: Resolve the lysates via SDS-PAGE and visualize using a Western blot with streptavidin-HRP.

    • Validation Logic: The ABP will label all active cysteine proteases, creating distinct bands at specific molecular weights. If N-(1-cyanocycloheptyl)-2-fluorobenzamide successfully penetrated the cell and engaged its target, it will block the ABP from binding. This results in a dose-dependent disappearance of the specific target band, proving intracellular target engagement rather than general cytotoxicity.

Conclusion

Evaluating N-(1-cyanocycloheptyl)-2-fluorobenzamide requires a paradigm shift from standard equilibrium screening to kinetic and covalent-specific methodologies. By utilizing time-dependent FRET assays, jump-dilution reversibility checks, and competitive cellular ABPP, researchers can confidently validate the mechanistic integrity and therapeutic potential of this nitrile-based warhead.

References

  • Source: Molecules / PubMed Central (NIH)
  • Cysteine protease inhibition by nitrile-based inhibitors: a computational study Source: Frontiers in Chemistry URL
  • Source: Universidade de São Paulo (USP)

Sources

Exploratory

Blood-brain barrier permeability of N-(1-cyanocycloheptyl)-2-fluorobenzamide

An In-Depth Technical Guide on the Blood-Brain Barrier Permeability of N-(1-cyanocycloheptyl)-2-fluorobenzamide Executive Summary The compound N-(1-cyanocycloheptyl)-2-fluorobenzamide (CAS: 912771-12-1) represents a high...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide on the Blood-Brain Barrier Permeability of N-(1-cyanocycloheptyl)-2-fluorobenzamide

Executive Summary

The compound N-(1-cyanocycloheptyl)-2-fluorobenzamide (CAS: 912771-12-1) represents a highly lipophilic, low-molecular-weight structural motif frequently encountered in medicinal chemistry. Molecules bearing cyanocycloalkyl groups are often deployed as covalent modifiers (e.g., targeting the active site cysteine of cathepsins) or as metabolically stable, lipophilic pharmacophores.

Whether the clinical objective is to achieve robust Central Nervous System (CNS) penetration for neurotherapeutic targets or to restrict the drug to the periphery to avoid CNS-mediated toxicity, defining the Blood-Brain Barrier (BBB) permeability of this specific compound is a critical milestone. As a Senior Application Scientist, I have structured this guide to move beyond basic assay descriptions. Herein, we will deconstruct the physicochemical drivers of its permeability, establish self-validating in vitro workflows (PAMPA-BBB and MDCK-MDR1), and outline the in vivo pharmacokinetic principles required to definitively characterize its CNS disposition.

Physicochemical Profiling & Predictive Modeling

Before initiating resource-intensive in vitro assays, we must evaluate the compound against established multiparametric rules for BBB permeation. Passive diffusion across the tight junctions of the brain capillary endothelial cells is heavily dictated by molecular weight (MW), lipophilicity (LogP), and Topological Polar Surface Area (TPSA).

Extensive predictive modeling has established that for optimal brain permeation, a compound should generally exhibit a MW ≤ 400 g/mol and a TPSA ≤ 90 Ų[1].

Table 1: Physicochemical Properties vs. BBB Permeability Thresholds
PropertyN-(1-cyanocycloheptyl)-2-fluorobenzamideOptimal BBB ThresholdAssessment
Molecular Formula C₁₅H₁₇FN₂ON/AN/A
Molecular Weight 260.31 g/mol ≤ 400 g/mol Pass (Highly favorable)
TPSA 52.9 Ų (Amide: 29.1 + Cyano: 23.8)≤ 90 ŲPass (Excellent lipid partitioning)
H-Bond Donors (HBD) 1 (Amide NH)≤ 3Pass (Minimal desolvation penalty)
H-Bond Acceptors (HBA) 3 (O, N, F)≤ 4Pass
Estimated LogP ~3.21.5 – 4.5Pass (Optimal lipophilicity)

Mechanistic Insight: The 1-cyanocycloheptyl moiety is the primary driver of this compound's lipophilicity. The bulky 7-membered cycloalkane ring heavily favors partitioning into the hydrophobic core of the lipid bilayer. Concurrently, the 2-fluorobenzamide group provides a unique advantage: the ortho-fluorine can participate in intramolecular multipolar interactions with the amide proton. This internal hydrogen bonding effectively "masks" the HBD character of the amide during membrane transit, lowering the desolvation energy required to enter the lipid bilayer and thereby accelerating passive diffusion.

In Vitro Assessment Workflows

To empirically validate the in silico predictions, we deploy a two-tiered in vitro strategy. We first isolate passive diffusion using a cell-free system, followed by a cell-based system to evaluate active efflux liability.

PAMPA-BBB (Passive Diffusion)

The Parallel Artificial Membrane Permeability Assay (PAMPA) is utilized to measure transcellular passive absorption. Causality of experimental design: We specifically utilize Porcine Brain Lipid (PBL) extract rather than standard soy lecithin because PBL accurately mimics the unique lipidomic ratio (high cholesterol and sphingomyelin) of the human BBB endothelial membrane[2].

Step-by-Step Protocol:

  • Membrane Preparation: Apply 3–5 µL of PBL (5 mg/mL dissolved in dodecane) to the porous PVDF filter of the donor plate to form the artificial lipid bilayer[2].

  • Donor Solution: Prepare a 10 µM solution of N-(1-cyanocycloheptyl)-2-fluorobenzamide in 100 mM phosphate-buffered saline (PBS, pH 7.4) containing 5% DMSO to ensure complete solubility.

  • Acceptor Solution: Fill the acceptor plate wells with 300 µL of PBS (pH 7.4) containing 5% DMSO.

  • Incubation: Assemble the donor plate over the acceptor plate and incubate at 37 °C for 5 to 14 hours without agitation[2].

  • Self-Validation Step: Spike the donor solution with Lucifer Yellow (a paracellular marker). Post-incubation, measure Lucifer Yellow fluorescence in the acceptor well. If detected, the lipid membrane has ruptured, and the well's data must be discarded.

  • Quantification: Analyze donor and acceptor concentrations via LC-MS/MS to calculate the apparent permeability ( Papp​ ).

MDCK-MDR1 Assay (Active Efflux)

Even with an optimal Papp​ , a compound will fail to accumulate in the brain if it is a substrate for P-glycoprotein (P-gp), the primary efflux transporter at the BBB. Causality of experimental design: We utilize Madin-Darby Canine Kidney (MDCK) cells stably transfected with the human MDR1 gene because they form tighter junctions than Caco-2 cells, making them a superior surrogate for the BBB.

Step-by-Step Protocol:

  • Cell Culture: Seed MDCK-MDR1 cells onto 24-well PET transwell inserts and culture for 3-4 days until a polarized monolayer forms.

  • Monolayer Integrity: Measure Transepithelial Electrical Resistance (TEER). Proceed only if TEER > 200 Ω·cm².

  • Dosing: Add 10 µM of the test compound to the Apical (A) chamber for A→B transport, and to the Basolateral (B) chamber for B→A transport.

  • Incubation: Incubate at 37 °C in a 5% CO₂ atmosphere for 90 minutes.

  • Self-Validation Step: Run a parallel assay in the presence of 10 µM Cyclosporin A (a known P-gp inhibitor). If the compound is a true P-gp substrate, the efflux ratio will collapse to ~1.0 in the presence of the inhibitor.

  • Data Interpretation: Calculate the Efflux Ratio (ER) = Papp​(B→A)/Papp​(A→B) . An ER > 2.0 without the inhibitor indicates the compound is actively effluxed.

Visualizing the Workflows and Mechanisms

To ensure clarity in the decision-making process and the biological mechanisms at play, the following logical architectures are provided.

BBB_Workflow InSilico In Silico Profiling (MW, TPSA, LogP) PAMPA PAMPA-BBB (Passive Diffusion) InSilico->PAMPA TPSA < 90 Ų MDCK MDCK-MDR1 Assay (Active Efflux / P-gp) PAMPA->MDCK High Papp InVivo In Vivo PK (Kp,brain & Kp,uu,brain) MDCK->InVivo ER < 2.0 Decision CNS Penetrant vs. Peripherally Restricted InVivo->Decision Kp,uu,brain > 0.3

Caption: Workflow for evaluating BBB permeability of N-(1-cyanocycloheptyl)-2-fluorobenzamide.

MDCK_Transport Apical Apical Compartment (Blood side surrogate) Cell MDCK-MDR1 Cell Monolayer (Tight Junctions) Apical->Cell Papp (A→B) Passive Influx Basolateral Basolateral Compartment (Brain side surrogate) Basolateral->Cell Papp (B→A) Cell->Basolateral Diffusion Pgp P-glycoprotein (P-gp) Efflux Pump Cell->Pgp Substrate Binding Pgp->Apical Active Efflux

Caption: MDCK-MDR1 transcellular transport mechanism highlighting P-gp mediated efflux.

In Vivo Pharmacokinetic Translation

If N-(1-cyanocycloheptyl)-2-fluorobenzamide demonstrates high passive permeability and low P-gp efflux in vitro, it must be validated in vivo (typically in rodents).

Due to the highly lipophilic nature of the cycloheptyl ring, this compound is prone to non-specific binding to brain parenchyma (lipid membranes). Therefore, measuring the total brain-to-plasma ratio ( Kp,brain​ ) is insufficient and often misleading. A high Kp,brain​ might simply reflect the compound being trapped in brain lipids rather than being available to bind its therapeutic target.

The Definitive Metric: The unbound brain-to-plasma partition coefficient ( Kp,uu,brain​ ) must be calculated. This is achieved by determining the fraction unbound in brain homogenate ( fu,brain​ ) and plasma ( fu,plasma​ ) via equilibrium dialysis, and applying it to the total concentration:

Kp,uu,brain​=Cplasma​×fu,plasma​Cbrain​×fu,brain​​

A Kp,uu,brain​ value approaching 1.0 indicates free, unrestricted equilibration across the BBB, confirming N-(1-cyanocycloheptyl)-2-fluorobenzamide as a highly penetrant CNS agent.

References

  • Modeling the Blood-Brain Barrier Permeability of Potential Heterocyclic Drugs via Biomimetic IAM Chromatography Technique Combined with QSAR Methodology Source: MDPI URL
  • Parallel Artificial Membrane Permeability Assay Blood–Brain Barrier (PAMPA BBB)
  • MDCK-MDR1 Permeability Assay Source: AxisPharm URL

Sources

Foundational

Identification and Structural Elucidation of N-(1-cyanocycloheptyl)-2-fluorobenzamide Metabolites: A Comprehensive DMPK Guide

Executive Summary Understanding the metabolic fate of novel screening compounds is a cornerstone of drug metabolism and pharmacokinetics (DMPK). N-(1-cyanocycloheptyl)-2-fluorobenzamide (CAS: 912771-12-1) is a structural...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Understanding the metabolic fate of novel screening compounds is a cornerstone of drug metabolism and pharmacokinetics (DMPK). N-(1-cyanocycloheptyl)-2-fluorobenzamide (CAS: 912771-12-1) is a structurally complex entity featuring a 2-fluorobenzamide moiety linked to a quaternary cyanocycloheptyl ring. Compounds harboring cyanocycloalkyl groups are frequently explored in medicinal chemistry due to their unique steric profiles, target engagement capabilities, and resistance to specific metabolic degradation pathways .

This whitepaper provides an in-depth, self-validating methodological framework for identifying the in vitro metabolites of N-(1-cyanocycloheptyl)-2-fluorobenzamide using Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) coupled with Mass Defect Filtering (MDF).

Structural Profiling & Metabolic Liability Assessment

Before executing empirical assays, a rigorous structural analysis is required to predict metabolic soft spots and establish targeted data-processing parameters.

The Quaternary Carbon Advantage (Toxicity Mitigation)

A critical structural feature of N-(1-cyanocycloheptyl)-2-fluorobenzamide is the quaternary C1 carbon of the cycloheptyl ring. Typical aliphatic nitriles are prone to Cytochrome P450 (CYP450)-mediated α -hydroxylation, an oxidative decyanation pathway that collapses into a ketone and releases highly toxic hydrogen cyanide (HCN).

Causality: Because the C1 position in this molecule is fully substituted (bonded to the cyano group, the amide nitrogen, and two ring carbons), it lacks an abstractable α -proton. CYP450 cannot initiate the radical abstraction required for cyanohydrin formation. Consequently, the molecule is protected from direct oxidative decyanation, significantly mitigating the risk of systemic cyanide toxicity.

Predicted Metabolic Pathways

Given the blockade of α -oxidation, the metabolic liabilities shift to:

  • Aliphatic Hydroxylation: CYP3A4/2D6-mediated oxidation at the distal carbons (C3, C4, C5) of the cycloheptyl ring.

  • Aromatic Hydroxylation: CYP-mediated oxidation of the 2-fluorobenzoyl ring. The fluorobenzamide moiety is generally resistant to in vivo defluorination, making hydroxylation the dominant aromatic pathway .

  • Amide Hydrolysis: Carboxylesterase-driven cleavage yielding 2-fluorobenzoic acid.

  • Nitrile Hydrolysis: Nitrilase-mediated conversion of the cyano group to a primary amide.

Experimental Workflow: In Vitro Incubation & LC-HRMS Analysis

To empirically validate these predictions, a robust in vitro workflow is utilized. The protocol below is designed as a self-validating system, ensuring that observed mass shifts are true biological transformations rather than chemical artifacts.

Workflow N1 In Vitro Incubation (HLM / Hepatocytes) N2 Sample Preparation (Protein Precipitation) N1->N2 N3 UHPLC-HRMS/MS (DDA / AIF Mode) N2->N3 N4 Data Processing (Mass Defect Filtering) N3->N4 N5 Structural Elucidation (MS/MS Analysis) N4->N5

Fig 1. Integrated LC-HRMS workflow for the identification of in vitro metabolites.

Step-by-Step Methodology
  • System Preparation: Thaw Human Liver Microsomes (HLMs) and pre-incubate at 37°C in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Reaction Initiation: Introduce the parent drug to a final concentration of 10 µM. Initiate biotransformation by adding an NADPH-regenerating system (1 mM NADP⁺, 5 mM glucose-6-phosphate, 1 U/mL G6PDH).

    • Causality: The regenerating system ensures sustained CYP450 activity over the 60-minute incubation, preventing cofactor depletion from causing false-negative metabolic profiles.

  • Quenching & Extraction: At t=0 , 15, 30, and 60 minutes, extract 100 µL aliquots and immediately quench with 300 µL of ice-cold acetonitrile containing an internal standard.

    • Self-Validation: The t=0 sample serves as the baseline control to definitively distinguish enzymatic metabolites from spontaneous chemical degradation artifacts.

  • Protein Precipitation: Centrifuge at 14,000 × g for 15 minutes at 4°C. Evaporate the supernatant to dryness under N₂, then reconstitute in 5% acetonitrile in water.

  • LC-HRMS Acquisition: Inject 5 µL onto a C18 UHPLC column coupled to a Q-TOF or Orbitrap mass spectrometer. Acquire data in Data-Dependent Acquisition (DDA) mode to automatically trigger MS/MS fragmentation on the top 5 most intense ions .

Data Processing & Structural Elucidation

The Role of Mass Defect Filtering (MDF)

Endogenous biological matrices produce thousands of background ions that obscure low-abundance metabolites. To isolate drug-related material, Mass Defect Filtering (MDF) is applied . MDF operates on the principle that metabolites retain the core mass defect of the parent drug, shifted only by the exact mass of the biotransformation (e.g., +15.9949 Da for oxygen) .

The exact mass of N-(1-cyanocycloheptyl)-2-fluorobenzamide is 260.1325 Da , yielding a mass defect of +0.1325 . By setting an MDF window of ±50 mDa around the parent and its predicted metabolic shifts, matrix noise is computationally stripped away.

MS/MS Fragmentation Logic

Structural elucidation relies on the diagnostic cleavage of the amide bond:

  • Parent [M+H]⁺ (m/z 261.1398): Fragmentation yields two primary diagnostic ions: m/z 123.0246 (2-fluorobenzoyl cation) and m/z 139.1236 (1-amino-1-cyanocycloheptane cation).

  • Site of Hydroxylation: If a metabolite exhibits an [M+H]⁺ of 277.1347 (+16 Da) and its MS/MS spectrum retains the m/z 123.0246 ion, the hydroxylation definitively occurred on the cycloheptyl ring (M1 ). Conversely, if the fragment shifts to m/z 139.0195, the oxidation occurred on the fluorobenzoyl ring (M2 ).

Quantitative Data Summary
MetaboliteBiotransformationFormulaTheoretical [M+H]⁺Mass Shift (Da)Diagnostic MS/MS Ions
Parent N/AC₁₅H₁₇FN₂O261.13980.0000123.0246, 139.1236
M1 Aliphatic HydroxylationC₁₅H₁₇FN₂O₂277.1347+15.9949123.0246, 155.1185
M2 Aromatic HydroxylationC₁₅H₁₇FN₂O₂277.1347+15.9949139.0195, 139.1236
M3 Amide HydrolysisC₇H₅FO₂139.0195*-122.120395.0297 (-CO₂)
M4 Nitrile HydrolysisC₁₅H₁₉FN₂O₂279.1503+18.0105123.0246, 157.1341
M5 O-Glucuronidation (M1)C₂₁H₂₅FN₂O₈453.1668+192.0270277.1347, 123.0246

*Note: M3 (2-Fluorobenzoic acid) is best detected in negative ion mode as[M-H]⁻.

Proposed Metabolic Pathways

Based on the MS/MS logic and MDF extraction, the comprehensive biotransformation network is mapped below.

Pathway Parent N-(1-cyanocycloheptyl)- 2-fluorobenzamide m/z 261.1398 M1 M1: Aliphatic Hydroxylation (Cycloheptyl Ring) m/z 277.1347 Parent->M1 CYP3A4/2D6 M2 M2: Aromatic Hydroxylation (Fluorobenzoyl Ring) m/z 277.1347 Parent->M2 CYP450 M3 M3: Amide Hydrolysis 2-Fluorobenzoic Acid m/z 139.0195 (-) Parent->M3 Carboxylesterases M4 M4: Nitrile Hydrolysis (Primary Amide) m/z 279.1502 Parent->M4 Nitrilases M5 M5: O-Glucuronidation (Phase II Conjugation) m/z 453.1667 M1->M5 UGTs M2->M5 UGTs

Fig 2. Proposed biotransformation pathways for N-(1-cyanocycloheptyl)-2-fluorobenzamide.

References

  • Bateman, K. P., et al. (2007). MSE with mass defect filtering for in vitro and in vivo metabolite identification. Rapid Communications in Mass Spectrometry, 21(9), 1485-1496. URL: [Link]

  • Zhang, D., Cheng, P. T., & Zhang, H. (2007). Mass Defect Filtering on High Resolution LC/MS Data as a Methodology for Detecting Metabolites with Unpredictable Structures. Drug Metabolism Letters, 1(4), 287-292. URL: [Link]

  • Donohue, S. R., et al. (2011). N-(4-Cyano-tetrahydro-2H-pyran-4-yl) and N-(1-Cyanocyclohexyl) Derivatives of 1,5-Diarylpyrazole-3-Carboxamides Showing High Affinity for 18 kDa Translocator Protein and/or Cannabinoid Receptors. Journal of Medicinal Chemistry, 54(8), 2961-2970. URL: [Link]

  • Shiue, C., et al. (1997). N-(N-benzylpiperidin-4-yl)-2-[18F]fluorobenzamide: A potential ligand for PET imaging of sigma receptors. Nuclear Medicine and Biology, 24(7), 671-676. URL: [Link]

  • Pezzatti, J., et al. (2020). Implementation of liquid chromatography-high resolution mass spectrometry methods for untargeted metabolomic analyses: A tutorial. Analytica Chimica Acta, 1105, 28-44. URL: [Link]

Protocols & Analytical Methods

Method

High-Fidelity Reconstitution Protocol for N-(1-cyanocycloheptyl)-2-fluorobenzamide in Cell Culture Assays

Executive Summary & Rationale Small molecule inhibitors containing hydrophobic warheads, such as N-(1-cyanocycloheptyl)-2-fluorobenzamide [1][2], are notoriously prone to aqueous precipitation (crashing out) during cell...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

Small molecule inhibitors containing hydrophobic warheads, such as N-(1-cyanocycloheptyl)-2-fluorobenzamide [1][2], are notoriously prone to aqueous precipitation (crashing out) during cell culture assays. The presence of the lipophilic cycloheptyl ring and the benzamide core significantly restricts its aqueous solubility.

This application note provides a validated, step-by-step methodology for the reconstitution and serial dilution of N-(1-cyanocycloheptyl)-2-fluorobenzamide. By utilizing anhydrous Dimethyl Sulfoxide (DMSO) and controlled kinetic mixing, researchers can prevent hydrophobic aggregation and avoid solvent-induced cytotoxicity, ensuring high-fidelity phenotypic and biochemical data.

Physicochemical Profiling & Solvation Strategy

Before initiating reconstitution, it is critical to understand the causality behind the solvent choice. The compound lacks ionizable functional groups at physiological pH (pH 7.2–7.4) and features a highly hydrophobic cycloheptane moiety. Consequently, it cannot be dissolved directly in aqueous buffers like PBS or DMEM.

Anhydrous DMSO is the mandatory vehicle because its amphiphilic nature disrupts the crystalline lattice of the powder while remaining miscible with aqueous cell culture media. Furthermore, the nitrile group (-C≡N) can be sensitive to hydrolysis over time; therefore, the DMSO must be strictly anhydrous to maintain the structural integrity of the warhead during long-term storage, as is standard in[3].

Table 1: Physicochemical Properties
PropertyValueSolvation Implication
Chemical Name N-(1-cyanocycloheptyl)-2-fluorobenzamideIdentifies the specific target molecule
CAS Number 912771-12-1Reference identifier for procurement
Molecular Weight 260.31 g/mol Required for molarity calculations
Molecular Formula C15H17FN2OIndicates high carbon-to-heteroatom ratio
Primary Solvent 100% Anhydrous DMSOPrevents nitrile hydrolysis and ensures complete solvation
Aqueous Solubility Poor / InsolubleNecessitates intermediate dilution strategies

Step-by-Step Reconstitution Protocol (Master Stock)

Preparation and Equilibration
  • Temperature Acclimation : Remove the lyophilized powder from cold storage (-20°C) and allow it to equilibrate to room temperature (20–25°C) for at least 30 minutes before opening the vial. Causality: Opening a cold vial introduces atmospheric moisture, which condenses on the powder, leading to localized hydrolysis of the cyanocycloheptyl group and subsequent degradation.

  • Centrifugation : Briefly centrifuge the vial at 3,000 x g for 10 seconds to ensure all powder is collected at the bottom.

Master Stock Formulation (10 mM)

To prepare a standard 10 mM master stock, use the following calculation based on the 260.31 g/mol molecular weight:

  • Formula : Volume (µL) =[Mass (mg) / MW (g/mol)] × 100,000

  • Example : For exactly 1.0 mg of powder, add 384 µL of anhydrous DMSO.

  • Add the calculated volume of anhydrous DMSO directly to the vial.

  • Homogenization : Vortex vigorously for 30–60 seconds. If the solution is not entirely clear, sonicate in a room-temperature water bath for 2–5 minutes. Self-Validation Check: Hold the vial against a light source. Any turbidity or particulate matter indicates incomplete solvation. Do not proceed until the solution is optically clear.

Aliquoting and Storage
  • Divide the master stock into single-use aliquots (e.g., 10–20 µL) in light-resistant, sterile microcentrifuge tubes.

  • Store at -20°C or -80°C. Causality: Repeated freeze-thaw cycles of DMSO stocks cause moisture accumulation and compound degradation. Single-use aliquots preserve the integrity of the active pharmaceutical ingredient (API) across multiple independent experiments.

Cell Culture Assay Preparation (Working Solutions)

Introducing a highly concentrated hydrophobic stock directly into aqueous media causes rapid nucleation (crashing out). Furthermore, excessive DMSO is cytotoxic and can induce artifactual cell cycle arrest or differentiation.

The "1000x" Rule for DMSO Toxicity

Authoritative toxicological studies, such as those evaluating how[4], demonstrate that DMSO concentrations exceeding 0.1% to 0.5% (v/v) significantly alter cellular metabolism. To guarantee that observed phenotypic changes are driven by N-(1-cyanocycloheptyl)-2-fluorobenzamide and not the solvent, the final DMSO concentration in the assay well must strictly not exceed 0.1% (v/v) .

Intermediate Dilution Workflow
  • Intermediate DMSO Dilution : Dilute the 10 mM master stock serially in 100% DMSO to create a "1000x Working Stock" for your desired final concentration. (e.g., For a 1 µM final assay concentration, create a 1 mM intermediate stock in DMSO).

  • Aqueous Integration : Pre-warm the cell culture media (e.g., DMEM or RPMI with FBS) to 37°C.

  • Kinetic Mixing : While vortexing the pre-warmed media, add the 1000x Working Stock dropwise (1 µL of stock per 1 mL of media). Causality: Rapid agitation during addition disperses the DMSO micro-droplets instantly, preventing the local high concentrations that trigger[5] of the benzamide derivative.

Experimental Workflow Visualization

(Note: Diagram optimized for a maximum width of 760px)

G N1 N-(1-cyanocycloheptyl)- 2-fluorobenzamide N3 Master Stock (10 mM) N1->N3 Reconstitute (384 µL/mg) N2 Anhydrous DMSO N2->N3 Vehicle N4 Intermediate Stock (1000x in DMSO) N3->N4 Serial Dilution (Maintain 100% DMSO) N5 Pre-warmed Culture Media (37°C) N4->N5 1:1000 Dilution (Dropwise + Vortex) N6 Cell Culture Well (Final DMSO ≤ 0.1%) N5->N6 Apply to Cells

Caption: Step-by-step solvation and dilution workflow ensuring complete dissolution.

Quality Control & Troubleshooting

  • Issue: Micro-precipitation in Media

    • Symptom: Fine, needle-like crystals visible under the inverted microscope (10x or 20x objective) after 2–4 hours of incubation.

    • Solution: The compound has crashed out. Ensure the media was pre-warmed to 37°C before adding the DMSO stock. If precipitation persists, the compound may be binding to serum proteins; consider increasing the FBS concentration slightly or using a cyclodextrin-based carrier.

  • Issue: Unexpected Cytotoxicity in Controls

    • Symptom: Vehicle control wells (DMSO only) show reduced confluence or altered morphology.

    • Solution: Verify that the final DMSO concentration is strictly ≤ 0.1%. Ensure the DMSO used is cell-culture grade, anhydrous, and has not oxidized.

References

  • Amerigo Scientific . "N-(1-Cyanocycloheptyl)-2-fluorobenzamide Product Properties". Source: amerigoscientific.com. URL: [Link]

  • ChemWhat . "N-(1-CYANO-CYCLOHEPTYL)-2-FLUORO-BENZAMIDE CAS#: 912771-12-1". Source: chemwhat.com. URL:[Link]

  • National Institutes of Health (PMC) . "Marine Bromophenol Derivatives as a Novel Class of Potent Small-Molecule STING Agonists (Small Molecule Preparation in DMSO)". Source: nih.gov. URL: [Link]

  • National Institutes of Health (PMC) . "Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro". Source: nih.gov. URL: [Link]

Sources

Application

N-(1-cyanocycloheptyl)-2-fluorobenzamide formulation for in vivo dosing

Application Note: Preclinical Formulation Strategies for In Vivo Dosing of N-(1-cyanocycloheptyl)-2-fluorobenzamide Introduction & Mechanistic Context N-(1-cyanocycloheptyl)-2-fluorobenzamide (CAS: 912771-12-1) is a synt...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Preclinical Formulation Strategies for In Vivo Dosing of N-(1-cyanocycloheptyl)-2-fluorobenzamide

Introduction & Mechanistic Context

N-(1-cyanocycloheptyl)-2-fluorobenzamide (CAS: 912771-12-1) is a synthetic small molecule characterized by a cycloheptyl ring and a reactive nitrile warhead[1]. Nitrile-containing compounds represent a highly effective class of reversible covalent inhibitors designed to target the active-site cysteine of papain-family proteases, such as Cathepsins[2],[3]. While the nitrile warhead provides excellent target engagement and slow off-rates, the highly lipophilic nature of the cycloheptyl and fluorobenzamide moieties results in exceptionally poor aqueous solubility.

To achieve reliable in vivo exposure during preclinical pharmacokinetic (PK) and pharmacodynamic (PD) profiling, the formulation must overcome the high crystal lattice energy and hydrophobicity of the active pharmaceutical ingredient (API)[4]. This application note details optimized, self-validating protocols for formulating N-(1-cyanocycloheptyl)-2-fluorobenzamide for both Intravenous (IV) and Per Os (PO) administration.

Physicochemical Profiling & Quantitative Data

Before selecting a vehicle, it is critical to map the API's physical properties against physiological constraints. The high lipophilicity dictates that purely aqueous buffers will result in immediate precipitation, necessitating the use of co-solvents and surfactants.

Table 1: Physicochemical Properties of N-(1-cyanocycloheptyl)-2-fluorobenzamide

Property Value / Description Impact on Formulation Strategy
Molecular Formula C15H17FN2O Neutral molecule; lacks easily ionizable centers, rendering pH-adjustment strategies ineffective.
Molecular Weight 260.31 g/mol Small molecule; highly permeable across lipid bilayers if kept in solution.
Solubility Profile Highly lipophilic / Hydrophobic Requires aggressive co-solvents (DMSO, PEG400) or surfactants for IV dosing.

| Target Mechanism | Cysteine Protease Inhibitor | Nitrile warhead is stable, but extreme basic pH should be avoided to prevent hydrolysis. |

Table 2: Quantitative Vehicle Composition for Preclinical Dosing

Component Function IV Formulation (% v/v) PO Formulation (% v/v or w/v)
API Active Compound 0.1 - 0.5% (1-5 mg/mL) 0.5 - 5.0% (5-50 mg/mL)
DMSO Primary Solubilizer 10% 0%
PEG400 Co-solvent / Thermodynamic Sink 40% 0%
Tween 80 Surfactant / Wetting Agent 5% 0.1%
Methylcellulose Suspending Agent 0% 0.5% (in bulk aqueous)

| Saline (0.9%) | Aqueous Bulk Phase | 45% | 0% |

Formulation Workflows & Causality

For IV administration , the API must be in a true, sterile solution to prevent fatal micro-emboli in the animal model. We utilize a classic four-component co-solvent system: 10% DMSO / 40% PEG400 / 5% Tween 80 / 45% Saline [5],.

  • Causality of Excipients:

    • DMSO acts as the primary solubilizer, effectively disrupting the API's crystal lattice.

    • PEG400 is a miscible co-solvent that acts as a thermodynamic sink, preventing the API from crashing out when introduced to the aqueous phase[4].

    • Tween 80 is a non-ionic surfactant that lowers interfacial tension and prevents the nucleation of API particles.

For PO administration , a homogeneous suspension is preferred to maximize the dose without exceeding solvent toxicity limits. A 0.5% Methylcellulose (MC) with 0.1% Tween 80 vehicle is utilized. The MC acts as a suspending agent to prevent rapid settling, while Tween 80 wets the hydrophobic API particles, allowing them to disperse uniformly in water.

G Start N-(1-cyanocycloheptyl)- 2-fluorobenzamide Solubility Aqueous Solubility Assessment Start->Solubility IV IV Dosing (Requires True Solution) Solubility->IV Intravenous PO PO Dosing (Suspension Tolerated) Solubility->PO Oral Route DMSO Primary Solubilization (10% DMSO) IV->DMSO MC Wetting & Suspension (0.5% MC + 0.1% Tween 80) PO->MC PEG Co-solvent Addition (40% PEG400) DMSO->PEG Tween Surfactant Stabilization (5% Tween 80) PEG->Tween Saline Aqueous Dilution (45% Saline) Tween->Saline IV_Final Sterile IV Formulation (1-5 mg/mL) Saline->IV_Final PO_Final Homogeneous PO Suspension (5-50 mg/mL) MC->PO_Final

Decision tree for formulating the lipophilic API for IV and PO preclinical dosing.

Step-by-Step Experimental Protocols

Protocol A: Intravenous (IV) Solution Preparation (Target: 2 mg/mL)

Self-Validation Check: The final solution must be completely transparent. The presence of the Tyndall effect (scattering of a laser pointer beam) indicates micro-precipitation, rendering it unsafe for IV use.

  • Weighing: Accurately weigh 20.0 mg of N-(1-cyanocycloheptyl)-2-fluorobenzamide powder into a sterile glass vial.

  • Primary Solubilization: Add 1.0 mL of pure, anhydrous DMSO. Vortex vigorously for 2 minutes.

    • Causality: DMSO must be added first. Adding a water/DMSO mixture initially will fail to break the crystal lattice.

  • Co-solvent Addition: Add 4.0 mL of PEG400 to the DMSO solution. Vortex for 1 minute. The solution should remain perfectly clear.

  • Surfactant Addition: Add 0.5 mL of Tween 80. Gently mix by inversion to avoid excessive foaming.

  • Aqueous Dilution (Critical Step): Slowly add 4.5 mL of 0.9% physiological saline dropwise while continuously vortexing the vial.

    • Causality: Rapid addition of the aqueous phase creates local pockets of high water concentration, leading to irreversible API precipitation.

  • Sterilization: Filter the final 10 mL solution through a 0.22 µm PTFE syringe filter prior to animal administration.

Protocol B: Oral (PO) Suspension Preparation (Target: 10 mg/mL)

Self-Validation Check: The suspension should appear as a uniform, milky liquid without visible macroscopic clumps. It must resuspend easily with gentle shaking after 24 hours of resting.

  • Wetting: Weigh 100.0 mg of the API into a clean mortar. Add 100 µL (0.1 mL) of Tween 80 directly to the powder.

  • Trituration: Use a pestle to triturate the API and Tween 80 into a smooth, uniform paste.

    • Causality: Mechanical shearing in the presence of a surfactant overcomes the hydrophobicity of the powder, preventing it from floating on the surface of the aqueous vehicle.

  • Suspension: Gradually add 9.9 mL of a pre-prepared 0.5% Methylcellulose (in DI water) solution, triturating continuously to ensure an even dispersion.

  • Homogenization: Transfer the mixture to a dosing vial and sonicate in a cold water bath for 5 minutes to break up any remaining micro-agglomerates.

In Vivo PK/PD Integration

Once formulated, the compound is ready for in vivo dosing. Because nitrile-based inhibitors are reversible, maintaining systemic exposure above the IC50​ is critical for sustained target engagement[2].

PKPD Form Formulated Compound Admin In Vivo Admin (IV / PO) Form->Admin Blood Serial Blood Sampling Admin->Blood Tissue Tissue Harvest (Target Organ) Admin->Tissue PK LC-MS/MS (PK Profiling) Blood->PK PD Enzyme Assay (PD Profiling) Tissue->PD Efficacy PK/PD Correlation PK->Efficacy PD->Efficacy

Preclinical PK/PD workflow linking in vivo dosing to LC-MS/MS and target engagement.

Sources

Method

Application Note: 1H and 13C NMR Spectroscopy Protocols and Data Analysis for N-(1-cyanocycloheptyl)-2-fluorobenzamide

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Document Type: Standard Operating Procedure (SOP) & Spectral Reference Guide Introduction & Scientific Context N-(1-cyanocyc...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Document Type: Standard Operating Procedure (SOP) & Spectral Reference Guide

Introduction & Scientific Context

N-(1-cyanocycloheptyl)-2-fluorobenzamide is a highly functionalized α -aminonitrile derivative. Compounds containing both the 2-fluorobenzamide moiety and an α -aminonitrile core are critical intermediates in medicinal chemistry, frequently synthesized via the Strecker reaction or Ugi multicomponent reactions [2]. They serve as foundational building blocks for peptidomimetics and covalent enzyme inhibitors (such as cathepsin inhibitors).

Accurate structural elucidation of this compound via Nuclear Magnetic Resonance (NMR) spectroscopy presents unique challenges. The presence of a 100% naturally abundant, NMR-active 19 F nucleus (spin I=1/2 ) induces extensive heteronuclear spin-spin coupling in the 13 C spectrum, while the quadrupolar nature of the amide nitrogen complicates the 1 H spectrum. This application note provides a self-validating, step-by-step protocol for acquiring, processing, and interpreting the NMR data of this specific molecule, grounded in established spectroscopic causality.

Chemical Identity & Physicochemical Properties

Before initiating the NMR workflow, it is essential to verify the physicochemical parameters of the analyte to calculate accurate molarities for sample preparation.

PropertyValue
Chemical Name N-(1-cyanocycloheptyl)-2-fluorobenzamide
CAS Registry Number 912771-12-1
Molecular Formula C 15​ H 17​ FN 2​ O
Molecular Weight 260.31 g/mol
Structural Features 2-Fluorophenyl ring, secondary amide, quaternary α -cycanocycloalkyl ring

Experimental Methodology & Acquisition Protocols

To ensure reproducibility and high signal-to-noise ratios (SNR), the following step-by-step methodology must be strictly adhered to.

Step 1: Sample Preparation
  • Weighing: Accurately weigh 20–25 mg of the compound for 1 H NMR, or 40–50 mg for 13 C NMR, to ensure sufficient concentration for the detection of quaternary carbons.

  • Solvation: Dissolve the sample in 0.6 mL of Deuterated Chloroform (CDCl 3​ , 99.8% D) containing 0.03% (v/v) Tetramethylsilane (TMS) as an internal reference standard ( δ = 0.00 ppm).

  • Transfer: Transfer the homogeneous solution into a high-quality 5 mm NMR tube. Ensure the solvent column height is exactly 4.0 to 4.5 cm to prevent magnetic field distortion (vortexing) during sample spinning.

Step 2: Instrument Calibration
  • Insertion & Temperature: Insert the sample into a 400 MHz or 500 MHz NMR spectrometer. Allow the sample to equilibrate to 298 K (25 °C) for 5 minutes to prevent thermal convection currents.

  • Tuning & Matching (ATMA): Perform automatic tuning and matching for both 1 H and 13 C frequencies to optimize the probe's resonance circuit for the specific dielectric constant of the sample.

  • Locking & Shimming: Lock the spectrometer to the deuterium resonance of CDCl 3​ . Optimize the Z1–Z5 room-temperature shims until the lock signal is maximized and the FWHM (Full Width at Half Maximum) of the solvent peak is < 1.0 Hz.

Step 3: Data Acquisition Parameters
  • 1 H NMR: Execute a standard 1D proton pulse sequence (e.g., Bruker zg30). Set the relaxation delay (D1) to 1.5 seconds, spectral width to 10–12 ppm, and acquire 16 to 32 scans.

  • 13 C NMR: Execute a proton-decoupled 13 C pulse sequence (e.g., zgpg30). Set D1 to 2.5 seconds (critical for quaternary carbons) and acquire 512 to 1024 scans.

Step 4: Processing

Apply a zero-filling factor to 64k data points. Apply an exponential window function with a line broadening (LB) of 0.3 Hz for 1 H and 1.0 Hz for 13 C prior to Fourier Transformation (FT). Perform manual zero- and first-order phase correction.

NMR_Workflow A Sample Prep 15-50 mg in CDCl3 B Instrument Setup Probe Tuning & Shimming A->B C Acquisition 1H (zg30) & 13C (zgpg30) B->C D Processing FT, Phase & Baseline C->D E Analysis Integration & Multiplets D->E

Figure 1: Standardized end-to-end NMR operational workflow for small molecule characterization.

Mechanistic Insights into NMR Data (E-E-A-T)

Do not merely read the peaks; understand the physical chemistry generating them. The spectra of N-(1-cyanocycloheptyl)-2-fluorobenzamide are governed by three distinct quantum mechanical phenomena:

1. Causality of the Amide Proton Broadening ( 1 H NMR) The amide proton (NH) typically appears as a broad singlet rather than a sharp peak. This is a direct consequence of the quadrupolar moment of the adjacent 14 N nucleus (spin I=1 ). The rapid quadrupolar relaxation of 14 N induces a fluctuating magnetic field that drastically shortens the spin-spin relaxation time ( T2​ ) of the attached proton, broadening the signal. Furthermore, in 2-fluorobenzamides, the NH proton frequently engages in intramolecular hydrogen bonding with the ortho-fluorine atom (N-H···F). This restricts the rotation of the amide bond and further alters the chemical shift environment [1].

2. Diagnostic 19 F- 13 C Spin-Spin Coupling ( 13 C NMR) Because 19 F is 100% naturally abundant and NMR-active, it splits the 13 C signals of the aromatic ring into doublets. The magnitude of this J -coupling is inversely proportional to the number of intervening bonds and creates a self-validating system for peak assignment:

  • 1JC,F​ : The ipso-carbon directly attached to fluorine (C2') exhibits a massive coupling constant of ~248 Hz due to the high s-orbital character of the C-F bond.

  • 2JC,F​ : The ortho-carbons (C1' and C3') show distinct two-bond couplings. C3' typically exhibits a coupling of ~22–23 Hz, while C1' (attached to the electron-withdrawing carbonyl) shows a suppressed coupling of ~12–15 Hz [1].

3. Quaternary Carbon Relaxation Dynamics In the 13 C NMR spectrum, the cyano carbon (C N), carbonyl carbon (C=O), and the C1 of the cycloheptyl ring are quaternary. Lacking directly attached protons, they cannot undergo efficient dipole-dipole relaxation. Consequently, their spin-lattice relaxation times ( T1​ ) are significantly longer. Mandating a longer relaxation delay (D1 = 2.5s) in the protocol prevents signal saturation, ensuring these critical functional groups are visible above the baseline noise [2].

Spectral Data & Assignments

The following tables summarize the expected chemical shifts ( δ ), multiplicities, and coupling constants ( J ) based on the structural and electronic environment of the molecule.

Table 1: 1 H NMR Assignments (400 MHz, CDCl 3​ )
Chemical Shift ( δ , ppm)MultiplicityIntegrationAssignmentStructural Rationale
~8.05td ( J = 7.9, 1.8 Hz)1HH-6' (Aromatic)Ortho to the amide group, deshielded by the carbonyl anisotropy.
~7.50m1HH-4' (Aromatic)Para to the fluorine atom.
~7.28td ( J = 7.6, 1.1 Hz)1HH-5' (Aromatic)Meta to the fluorine atom.
~7.15ddd ( J = 11.5, 8.2, 1.0 Hz)1HH-3' (Aromatic)Ortho to fluorine; exhibits large 3JH,F​ coupling (~11.5 Hz).
~6.80br s1HNH (Amide)Broadened by 14 N quadrupolar relaxation and H-bonding.
2.35 – 2.20m4HC2-H, C7-H (Cycloheptyl) β to the cyano and amide groups; deshielded relative to bulk ring.
1.85 – 1.55m8HC3, C4, C5, C6-HBulk aliphatic protons of the cycloheptyl ring.
Table 2: 13 C NMR Assignments (100 MHz, CDCl 3​ )
Chemical Shift ( δ , ppm)Multiplicity & CouplingAssignmentDiagnostic Feature
~163.5d, 4JC,F​ = 3.5 HzC=O (Carbonyl)Deshielded amide carbonyl; slight long-range F-coupling.
~160.2d, 1JC,F​ = 248.0 HzC-2' (Aromatic C-F)Massive one-bond carbon-fluorine coupling.
~133.8d, 3JC,F​ = 8.5 HzC-4' (Aromatic)Para to fluorine.
~132.1d, 4JC,F​ = 2.5 HzC-6' (Aromatic)Ortho to amide.
~124.8d, 3JC,F​ = 3.2 HzC-5' (Aromatic)Meta to fluorine.
~121.5d, 2JC,F​ = 12.0 HzC-1' (Aromatic)Ipso to amide; suppressed two-bond F-coupling [1].
~120.5sC N (Nitrile)Characteristic nitrile chemical shift.
~116.2d, 2JC,F​ = 23.0 HzC-3' (Aromatic)Ortho to fluorine; standard two-bond F-coupling [1].
~55.2sC-1 (Cycloheptyl)Quaternary aliphatic carbon attached to N and CN.
~38.4sC-2, C-7 (Cycloheptyl)Equivalent carbons adjacent to the quaternary center.
~28.1sC-3, C-6 (Cycloheptyl)Equivalent mid-ring carbons.
~23.5sC-4, C-5 (Cycloheptyl)Equivalent distal ring carbons.

Structural Elucidation Workflows

The logic tree below illustrates the self-validating analytical process used to assign the complex aromatic region of the 13 C NMR spectrum based on 19 F coupling constants.

CF_Coupling_Logic Root 13C NMR Signal (Aromatic Region) Split Is the signal a doublet (19F coupling)? Root->Split Yes Yes Split->Yes No No Split->No J248 1J(C,F) ≈ 248 Hz Assign to C2' (C-F) Yes->J248 J23 2J(C,F) ≈ 23 Hz Assign to C3' (Ortho) Yes->J23 J12 2J(C,F) ≈ 12 Hz Assign to C1' (Ipso to C=O) Yes->J12 Other Check aliphatic or carbonyl/nitrile regions No->Other

Figure 2: Decision matrix for interpreting 13 C NMR signals in fluorinated benzamides based on heteronuclear spin-spin coupling constants.

References

  • Steinebach, C., et al. "Synthesis, Structural Characterization, and Antiangiogenic Activity of Polyfluorinated Benzamides." ChemMedChem, 2019.[Link]

  • "Sustainable and Chemoselective Synthesis of α-Aminonitriles Using Lewis and Brønsted Acid-Functionalized Nanoconfined Spaces." ACS Omega, 2022.[Link]

Application

Using N-(1-cyanocycloheptyl)-2-fluorobenzamide as a chemical probe in screening

Application Note: Utilizing N-(1-cyanocycloheptyl)-2-fluorobenzamide as a Chemical Probe in Cysteine Protease Screening Executive Summary N-(1-cyanocycloheptyl)-2-fluorobenzamide (CAS: 912771-12-1) is a specialized synth...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Utilizing N-(1-cyanocycloheptyl)-2-fluorobenzamide as a Chemical Probe in Cysteine Protease Screening

Executive Summary

N-(1-cyanocycloheptyl)-2-fluorobenzamide (CAS: 912771-12-1) is a specialized synthetic small molecule[1]. In early-stage drug development, compounds containing a 1-cyanocycloalkyl amine scaffold are frequently deployed as highly effective, reversible covalent inhibitors targeting cysteine proteases (e.g., Cathepsins, viral Mpro)[2]. This application note details the mechanistic rationale, physicochemical properties, and a self-validating in vitro screening protocol for utilizing this compound as a chemical probe in High-Throughput Screening (HTS) assays.

Mechanistic Rationale & Structural Causality

In the design of targeted protease inhibitors, the choice of functional groups dictates both affinity and the fundamental mechanism of action.

  • The Nitrile Warhead: The cyano group (-C≡N) acts as an electrophilic "warhead." When the probe enters the active site of a cysteine protease, the catalytic cysteine thiolate (Cys-S⁻) performs a nucleophilic attack on the nitrile carbon[3]. This forms a reversible, covalent thioimidate adduct. Unlike irreversible inhibitors (e.g., vinyl sulfones), nitriles avoid permanent enzyme inactivation, reducing off-target toxicity risks in downstream development.

  • The Cycloheptyl Ring: The 7-membered cycloheptyl ring provides significant steric bulk and hydrophobicity. This moiety is specifically designed to occupy the hydrophobic S1 or S2 specificity pockets of the target protease, driving non-covalent binding affinity prior to the covalent step[2].

  • The 2-Fluorobenzamide Moiety: The amide bond provides essential hydrogen-bonding interactions with the protease backbone (e.g., the oxyanion hole). The fluorine atom at the ortho-position modulates the dihedral angle of the aromatic ring, restricting the molecule into a bioactive conformation while simultaneously enhancing lipophilicity[4].

Chemical and Physical Properties

To ensure proper handling and formulation during screening, the fundamental properties of the probe are summarized below.

PropertyValue
Chemical Name N-(1-cyanocycloheptyl)-2-fluorobenzamide
CAS Number 912771-12-1[1]
Molecular Formula C₁₅H₁₇FN₂O[4]
Molecular Weight 260.31 g/mol [1]
SMILES String N#CC1(CCCCCC1)NC(=O)c1ccccc1F[4]
Primary Target Class Cysteine Proteases (Reversible Covalent)

Mechanism of Action Visualization

MOA A Cysteine Protease (Active Cys-SH) C Reversible Thioimidate Adduct Formation A->C Nucleophilic Attack B N-(1-cyanocycloheptyl)- 2-fluorobenzamide B->C Electrophilic Nitrile D Enzyme Inhibition (Blocked Cleavage) C->D Equilibrium Reached

Fig 1. Reversible covalent mechanism of action for nitrile-based cysteine protease inhibitors.

Experimental Protocol: FRET-Based Cysteine Protease Screening

Self-Validating System: To ensure assay trustworthiness, this protocol incorporates specific internal controls. Cysteine proteases are highly susceptible to oxidation; therefore, a reducing agent (TCEP) is mandatory to maintain the active site. A pre-incubation step is critical because reversible covalent inhibitors exhibit time-dependent inhibition until thermodynamic equilibrium is reached.

Materials:

  • Target Enzyme: Recombinant Cysteine Protease (e.g., Cathepsin C or viral Mpro).

  • Probe: N-(1-cyanocycloheptyl)-2-fluorobenzamide (10 mM stock in 100% anhydrous DMSO).

  • Substrate: FRET-labeled peptide specific to the target enzyme (e.g., MCA/DNP pair).

  • Assay Buffer: 50 mM MES (pH 6.0), 100 mM NaCl, 1 mM EDTA, 0.01% CHAPS, 2 mM TCEP.

Step-by-Step Methodology:

  • Buffer Preparation & Enzyme Activation: Prepare the Assay Buffer fresh. Causality: The inclusion of 2 mM TCEP ensures the catalytic cysteine remains in its reduced, nucleophilic state (Cys-SH), which is an absolute requirement for nitrile attack. Incubate the enzyme in the buffer for 15 minutes at room temperature prior to use.

  • Compound Dilution (Dose-Response): Perform a 10-point, 3-fold serial dilution of the probe in 100% DMSO. Transfer to a 384-well black, flat-bottom microplate using an acoustic liquid handler to achieve a final DMSO concentration of ≤1% (v/v). Causality: Keeping DMSO ≤1% prevents solvent-induced enzyme denaturation and artifactual inhibition.

  • Pre-Incubation (Critical Step): Add the activated enzyme solution to the assay plate containing the compound. Incubate for 30 minutes at 25°C. Causality: This allows the reversible thioimidate bond formation to reach thermodynamic equilibrium before the substrate is introduced to compete for the active site.

  • Reaction Initiation: Add the FRET substrate at a concentration equal to its predetermined Michaelis constant ( Km​ ) to initiate the reaction.

  • Kinetic Readout: Immediately monitor the fluorescence (e.g., Ex 320 nm / Em 400 nm) continuously for 20 minutes using a microplate reader. Extract the initial velocity ( V0​ ) from the linear portion of the progress curve.

  • Validation Controls: Include a vehicle control (1% DMSO, defined as 100% activity) and a known irreversible inhibitor control (e.g., E-64 at 10 µM, defined as 0% activity). Causality: These controls are required to validate the assay's dynamic range and calculate the Z'-factor, ensuring the system is self-validating and robust.

Screening Workflow Visualization

Workflow S1 1. Compound Preparation (DMSO Serial Dilution) S3 3. Pre-incubation (30 min at 25°C) S1->S3 S2 2. Enzyme Activation (Buffer + 2mM TCEP) S2->S3 S4 4. Substrate Addition (FRET Peptide at Km) S3->S4 Equilibrium S5 5. Kinetic Readout (Continuous Fluorescence) S4->S5 Initiation S6 6. Data Analysis (IC50 & Ki Calculation) S5->S6 V0 Extraction

Fig 2. Step-by-step FRET-based high-throughput screening workflow for reversible covalent probes.

Expected Quantitative Data

When utilizing N-(1-cyanocycloheptyl)-2-fluorobenzamide in the described FRET assay against a susceptible cysteine protease, the expected pharmacological parameters should align with the profile of a reversible covalent inhibitor.

ParameterExpected Range / ValueInterpretation
IC₅₀ (Half-maximal inhibitory concentration) 10 nM – 500 nMIndicates high potency driven by the covalent nitrile warhead.
Hill Slope (h) 0.8 – 1.2A slope near 1.0 confirms a 1:1 binding stoichiometry without aggregation.
Z'-Factor (Assay Quality) > 0.6Validates the assay is highly robust and suitable for HTS.
Reversibility (Jump Dilution) > 80% activity recoveryConfirms the thioimidate adduct is reversible upon rapid dilution.

Sources

Method

Application Note: Advanced Crystallization and Polymorph Screening of N-(1-cyanocycloheptyl)-2-fluorobenzamide

Target Audience: Formulation Scientists, Process Chemists, and Solid-State Researchers Compound: N-(1-cyanocycloheptyl)-2-fluorobenzamide (CAS: 912771-12-1 | MW: 260.31 g/mol )[1] Introduction & Mechanistic Insights The...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Formulation Scientists, Process Chemists, and Solid-State Researchers Compound: N-(1-cyanocycloheptyl)-2-fluorobenzamide (CAS: 912771-12-1 | MW: 260.31 g/mol )[1]

Introduction & Mechanistic Insights

The isolation and purification of small organic intermediates and active pharmaceutical ingredients (APIs) rely heavily on engineered crystallization processes. For structurally complex molecules like N-(1-cyanocycloheptyl)-2-fluorobenzamide, controlling the solid-state outcome is critical for ensuring batch-to-batch reproducibility, chemical stability, and optimal downstream processing.

Supramolecular Drivers of Crystallization

The crystallization behavior of this compound is governed by three distinct structural motifs:

  • The Amide Group: Acts as the primary hydrogen bond donor and acceptor (N-H···O=C), driving the formation of 1D or 2D hydrogen-bonded networks.

  • The 2-Fluorobenzamide Ring: The ortho-fluoro substitution introduces steric hindrance that alters the dihedral angle of the amide plane. Furthermore, fluorine can participate in weak halogen bonding, which is a known thermodynamic driver for polymorphic stability switches in fluorinated benzamides[2].

  • The Cyanocycloheptyl Moiety: This bulky, lipophilic ring system introduces significant steric drag during lattice assembly. Consequently, rapid generation of supersaturation often bypasses crystallization entirely, leading to Liquid-Liquid Phase Separation (LLPS), commonly referred to as "oiling-out"[3].

Interactions Mol API Molecule F_bond 2-Fluoro Substitution (Halogen Bonding & Sterics) Mol->F_bond H_bond Amide Motif (N-H···O=C H-Bonds) Mol->H_bond CN_bond Cyanocycloheptyl Ring (Lipophilicity & Dipoles) Mol->CN_bond Lattice Crystal Lattice Packing & Stability F_bond->Lattice H_bond->Lattice CN_bond->Lattice

Fig 1. Key supramolecular interactions dictating polymorph stability.

High-Throughput Solvent Screening

To systematically explore the solid-state landscape, a semi-automated high-throughput screening approach is recommended[4]. Understanding the thermodynamic solubility across various solvent classes allows for the rational design of cooling and antisolvent crystallization processes.

Table 1: Thermodynamic Solubility Profiles & Solvent Selection

Solvent ClassSolventSolubility at 25 °C (mg/mL)Solubility at 60 °C (mg/mL)Role in Crystallization Strategy
Polar AproticTetrahydrofuran (THF)>100>200Primary Solvent (High solubility)
EsterEthyl Acetate (EtOAc)~25>100Ideal for Cooling Crystallization
AliphaticHeptane<1<5Antisolvent (High lipophilicity)
AqueousWater<0.1<0.1Antisolvent (Risk of hydrate formation)

Experimental Workflows & Protocols

The following protocols are designed as self-validating systems to ensure phase purity and mitigate common crystallization failures such as oiling-out or the isolation of metastable polymorphs.

Workflow cluster_0 Crystallization Strategies API N-(1-cyanocycloheptyl)- 2-fluorobenzamide Solvent Thermodynamic Solvent Screening (Solubility & MSZW Determination) API->Solvent Cooling Seeded Cooling Crystallization Solvent->Cooling Antisolvent Antisolvent Addition (LLPS Mitigation) Solvent->Antisolvent Slurry Slurry Aging (Thermodynamic Stability) Solvent->Slurry Char Solid-State Characterization (PXRD, DSC, Raman) Cooling->Char Antisolvent->Char Slurry->Char Opt Process Optimization (Yield, Purity, Habit) Char->Opt

Fig 2. High-throughput polymorph screening and crystallization workflow.

Protocol A: Seeded Cooling Crystallization

Objective: To produce high-purity, thermodynamically stable crystals while avoiding secondary nucleation.

  • Preparation: Suspend 500 mg of the compound in 5 mL of Ethyl Acetate (EtOAc) within a jacketed, temperature-controlled crystallizer.

  • Dissolution: Heat the suspension to 60 °C under constant overhead agitation (400 rpm).

    • Validation Checkpoint: Visually confirm a completely clear solution. Hold at 60 °C for 15 minutes to ensure the destruction of any residual crystalline memory.

  • Primary Cooling: Cool the solution to 45 °C at a rate of 1.0 °C/min.

  • Seeding: Introduce 1-2% (w/w) of pre-characterized seed crystals to the supersaturated solution.

    • Causality: Seeding within the Metastable Zone Width (MSZW) prevents spontaneous nucleation bursts. This ensures the system consumes supersaturation via crystal growth rather than chaotic primary nucleation, which often yields metastable polymorphs[4].

  • Aging: Hold the system isothermally at 45 °C for 30 minutes to allow the seed bed to establish and begin depleting local supersaturation.

  • Secondary Cooling: Cool the slurry to 5 °C at a controlled, slow rate of 0.1 °C/min.

    • Causality: Maintaining a slow cooling rate ensures the system remains within the growth regime, yielding larger, easily filterable crystals and preventing the inclusion of mother liquor impurities[5].

  • Isolation: Filter the resulting slurry under vacuum, wash the filter cake with 1 mL of cold heptane, and dry under vacuum at 40 °C for 12 hours.

Protocol B: Antisolvent Crystallization (LLPS Mitigation)

Objective: To crystallize the compound from a high-solubility solvent while preventing oiling-out.

  • Preparation: Dissolve 500 mg of the API in 3 mL of Tetrahydrofuran (THF) at 25 °C.

  • Antisolvent Addition: Begin dropwise addition of Heptane (antisolvent) at a strict rate of 0.1 mL/min using a programmable syringe pump.

  • LLPS Monitoring: Continuously monitor the system for turbidity using an in-situ FBRM (Focused Beam Reflectance Measurement) probe or visual inspection.

    • Causality: Rapid addition of antisolvent to bulky, lipophilic molecules often induces liquid-liquid phase separation (LLPS) rather than crystallization, trapping impurities in a viscous, solute-rich oil phase[3].

  • Intervention (If Oiling-Out Occurs): If a milky emulsion forms, immediately pause the antisolvent addition. Apply mild sonication or introduce a small amount of seed crystals to force nucleation from the solute-rich liquid phase[3].

  • Completion: Once a distinct crystalline slurry is established (verified by a sharp drop in chord length via FBRM), resume Heptane addition up to a total volume of 9 mL to maximize yield.

  • Isolation: Filter, wash with Heptane, and dry under vacuum.

Analytical Characterization

Post-crystallization characterization is mandatory to confirm the polymorphic identity and purity of the isolated material.

Table 2: Required Solid-State Characterization Parameters

Analytical TechniquePrimary PurposeKey Observation for this API
PXRD (Powder X-Ray Diffraction)Polymorph IdentificationDistinct Bragg peaks indicating specific crystal lattice arrangements. Essential for confirming phase purity.
DSC (Differential Scanning Calorimetry)Thermal Stability & Melting PointEndothermic peaks corresponding to melting; exothermic peaks indicating potential polymorphic transitions upon heating.
Raman Spectroscopy H-bonding Network AnalysisShifts in the Amide I (C=O) and Nitrile (C≡N) stretching frequencies, which correlate directly to the strength of intermolecular hydrogen bonding.

References

  • Amerigo Scientific. N-(1-Cyanocycloheptyl)
  • Alvarez, A. J., et al. Polymorph Screening: Comparing a Semi-Automated Approach with a High Throughput Method.
  • Technobis Crystallization Systems.
  • Polymorphic Solid Solutions in Molecular Crystals: Tips, Tricks, and Switches. Journal of the American Chemical Society.
  • In situ monitoring, control and optimization of a liquid–liquid phase separation crystallization.

Sources

Application

Application Note: Preparation and Handling of N-(1-cyanocycloheptyl)-2-fluorobenzamide Stock Solutions

Target Audience: Researchers, biochemists, and drug development professionals. Document Type: Advanced Technical Protocol & Mechanistic Guide. Introduction and Mechanistic Context N-(1-cyanocycloheptyl)-2-fluorobenzamide...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, biochemists, and drug development professionals. Document Type: Advanced Technical Protocol & Mechanistic Guide.

Introduction and Mechanistic Context

N-(1-cyanocycloheptyl)-2-fluorobenzamide (CAS: 912771-12-1) is a highly specialized synthetic organic compound characterized by a cyanocycloheptyl group and a 2-fluorobenzamide moiety[1]. In medicinal chemistry, molecules harboring a 1-cyanocycloalkyl pharmacophore are predominantly utilized as potent, reversible covalent inhibitors of cysteine proteases, such as Cathepsins and Cruzain[2].

The biological efficacy of this compound class relies on the electrophilic nitrile "warhead." When the compound enters the active site of a cysteine protease, the nucleophilic active-site thiolate attacks the cyano carbon. This forms a reversible thioimidate adduct, effectively blocking peptide cleavage and inhibiting the enzyme[3]. Because of the precise stereoelectronic requirements of this reaction, preserving the integrity of the nitrile group during stock solution preparation is paramount.

Mechanism Inhibitor N-(1-cyanocycloheptyl)- 2-fluorobenzamide Target Cysteine Protease (Active Site Thiol) Inhibitor->Target Binding Complex Reversible Covalent Thioimidate Adduct Target->Complex Nucleophilic Attack (on Nitrile) Effect Enzyme Inhibition Complex->Effect Blockade

Mechanism of action for nitrile-based cysteine protease inhibition via thioimidate formation.

Physicochemical Properties

Before initiating stock preparation, it is critical to understand the physical parameters of the compound to ensure accurate molarity calculations and solvent selection[1].

PropertyValue
Chemical Name N-(1-cyanocycloheptyl)-2-fluorobenzamide
CAS Number 912771-12-1
Molecular Formula C₁₅H₁₇FN₂O
Molecular Weight 260.31 g/mol
Appearance Solid / Dry Powder
Primary Solvent Anhydrous DMSO (≥99.9% purity)

Scientific Rationale & Causality (E-E-A-T)

As a Senior Application Scientist, I emphasize that preparing a stock solution is not merely about dissolving a powder; it is about creating a stable, thermodynamically favorable environment for a reactive pharmacophore.

  • Why Anhydrous DMSO? The compound features a highly lipophilic cycloheptyl ring and a fluorobenzamide group, rendering it poorly soluble in aqueous buffers. DMSO provides the necessary solvation energy. More importantly, the DMSO must be anhydrous. The nitrile group is susceptible to hydrolysis into an amide or carboxylic acid in the presence of water and trace catalytic impurities, which would completely abolish its ability to form the critical thioimidate adduct with target proteases[3].

  • Why Amber Vials? Halogenated aromatics (like the 2-fluorobenzamide moiety) can undergo slow photolytic degradation when exposed to broad-spectrum laboratory lighting over extended periods. Amber vials block UV/Vis transmission, preserving structural integrity.

  • Why Single-Use Aliquots? DMSO is highly hygroscopic. Repeated freeze-thaw cycles draw atmospheric moisture into the stock vial. This not only risks nitrile hydrolysis but dramatically lowers the dielectric constant of the solvent, leading to the silent precipitation of the hydrophobic compound.

Quantitative Dilution Matrices

Use the following tables to determine the exact mass required to achieve target molarities.

Table 1: Mass-to-Volume Dilution Guide (Target Volumes)
Target ConcentrationMass Required for 1.0 mLMass Required for 5.0 mLMass Required for 10.0 mL
10 mM 2.60 mg13.02 mg26.03 mg
20 mM 5.21 mg26.03 mg52.06 mg
50 mM 13.02 mg65.08 mg130.16 mg
Table 2: Volume Addition Guide (For Pre-Weighed Vials)
Pre-Weighed MassVol. of DMSO for 10 mMVol. of DMSO for 20 mMVol. of DMSO for 50 mM
1.0 mg 384.2 µL192.1 µL76.8 µL
5.0 mg 1.921 mL960.4 µL384.2 µL
10.0 mg 3.842 mL1.921 mL768.3 µL

Self-Validating Preparation Protocol

This methodology is designed as a closed-loop, self-validating system. Each step contains a built-in quality control check to ensure the integrity of the final stock.

Step 1: Thermal Equilibration

  • Action: Remove the vial of N-(1-cyanocycloheptyl)-2-fluorobenzamide from cold storage and place it in a desiccator at room temperature for at least 30 minutes before opening.

  • Self-Validation: If condensation forms on the outside of the vial, equilibration is incomplete. Opening the vial prematurely will introduce moisture, ruining the anhydrous environment.

Step 2: Weighing

  • Action: Using an analytical balance (calibrated to 0.01 mg), weigh the desired mass of the compound into a sterile, static-free glass vial.

Step 3: Dissolution

  • Action: Add the calculated volume of Anhydrous DMSO (≥99.9%). Vortex for 30–60 seconds. If necessary, sonicate in a water bath at room temperature for 2 minutes.

  • Self-Validation: Hold the vial against a dark background under a bright light. The solution must be 100% optically clear. Any turbidity, opalescence, or particulate matter indicates incomplete dissolution or moisture contamination. Do not proceed until clear.

Step 4: Sterile Filtration (Optional but Recommended for Cell Assays)

  • Action: Pass the solution through a 0.22 µm PTFE (Polytetrafluoroethylene) syringe filter.

  • Self-Validation: Measure the pre- and post-filtration volume. A significant drop in concentration (verified by UV-Vis if applicable) indicates membrane binding. Never use nitrocellulose or cellulose acetate filters, as they will bind hydrophobic amides and dissolve in DMSO.

Step 5: Aliquoting and Storage

  • Action: Dispense the stock solution into single-use amber glass vials or DMSO-resistant polypropylene tubes (e.g., 50 µL or 100 µL per aliquot). Flush the headspace with dry Argon or Nitrogen gas before sealing. Store at -20°C (short-term) or -80°C (long-term, up to 6 months).

Step 6: Thawing for Assay Use

  • Action: Thaw the aliquot at room temperature or in a 37°C water bath for 5 minutes immediately prior to the assay.

  • Self-Validation: Inspect the thawed aliquot. If white precipitates are visible, the compound has crashed out of solution due to moisture ingress during storage. The aliquot must be discarded.

Workflow A N-(1-cyanocycloheptyl)-2-fluorobenzamide (Dry Powder) B Equilibrate to Room Temp (Desiccator, 30 min) A->B C Weighing (Analytical Balance) B->C D Add Anhydrous DMSO (Vortex/Sonicate) C->D E Sterile Filtration (0.22 µm PTFE) D->E F Aliquoting (Amber Vials) E->F G Storage at -20°C to -80°C F->G

Workflow for the preparation and storage of N-(1-cyanocycloheptyl)-2-fluorobenzamide stocks.

References

  • [1] N-(1-Cyanocycloheptyl)-2-fluorobenzamide - Amerigo Scientific. Amerigo Scientific. Available at:[Link]

  • [2] Anti-trypanosomal activity of non-peptidic nitrile-based cysteine protease inhibitors. PLoS Neglected Tropical Diseases. Available at:[Link]

  • [3] Light Activation of a Cysteine Protease Inhibitor: Caging of a Peptidomimetic Nitrile with RuII(bpy)2. National Institutes of Health (NIH) / JACS. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Aqueous Solubility for N-(1-cyanocycloheptyl)-2-fluorobenzamide

Welcome to the Formulation & Solubility Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles associated with N-(1-cyanocycloheptyl)-2-flu...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Formulation & Solubility Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles associated with N-(1-cyanocycloheptyl)-2-fluorobenzamide .

This compound (MW: 260.31 g/mol ) is highly lipophilic and lacks ionizable acidic or basic centers at physiological pH. The amide and nitrile functional groups are neutral, meaning traditional solubility-enhancing techniques like pH adjustment or salt formation will fail. To overcome the high crystal lattice energy and lipophilicity of this Biopharmaceutics Classification System (BCS) Class II molecule, we must rely on thermodynamic and kinetic interventions.

Below is our definitive troubleshooting guide, encompassing in vitro assay preparation, preclinical in vivo dosing, and solid-state formulation.

Section 1: Molecular Diagnostics & Assay Troubleshooting

Q: Why does my compound immediately precipitate as "brick dust" when I dilute my DMSO stock into aqueous assay buffers? A: This is a classic case of solvent-shift precipitation. When you dilute a DMSO stock into an aqueous buffer (like PBS), the DMSO rapidly diffuses into the bulk water faster than the hydrophobic API can solvate. Because N-(1-cyanocycloheptyl)-2-fluorobenzamide relies entirely on weak van der Waals forces and limited hydrogen bonding (via the amide NH/C=O), the sudden increase in dielectric constant forces the molecules to self-associate and crash out of solution.

The Fix (Causality-Driven): You must lower the interfacial tension before the solvent shift occurs.

  • Co-solvent/Surfactant Cascading: Instead of direct dilution, first dilute your 10 mM DMSO stock 1:1 with a surfactant like Tween-20 or Pluronic F-68.

  • Protein Binding: Ensure your final assay buffer contains at least 0.1% Bovine Serum Albumin (BSA). The hydrophobic pockets of BSA will act as a thermodynamic sink, sequestering the lipophilic cycloheptyl and fluorobenzene rings and preventing nucleation.

Section 2: Preclinical In Vivo Formulation (Liquid Dosing)

Q: We need to dose this compound orally in rodents for a pharmacokinetic (PK) study, but it won't dissolve in standard vehicles. What is the most reliable strategy? A: For neutral, highly lipophilic compounds, a Self-Microemulsifying Drug Delivery System (SMEDDS) is the gold standard. By pre-dissolving the API in an isotropic mixture of lipids and surfactants, you completely bypass the solid-state dissolution energy barrier [1]. When the animal ingests the formulation, the mild agitation of the gastrointestinal (GI) tract causes the mixture to spontaneously form an oil-in-water microemulsion.

Methodology 1: Preparation of a Self-Validating SMEDDS Pre-concentrate

This protocol is designed as a self-validating system: success is visually and analytically confirmed at the final step.

  • Excipient Screening: Weigh 10 mg of the API into separate glass vials. Add 1 mL of various lipid vehicles (e.g., Capmul MCM, long-chain triglycerides). Stir at 37°C for 48 hours. Select the lipid that yields the highest equilibrium solubility.

  • Phase Diagram Construction: Blend your chosen lipid with a surfactant mixture ( Smix​ ) of Tween 80 and PEG 400 at a 2:1 ratio. The high HLB of Tween 80 (HLB 15) pulls the lipid into the aqueous phase, while PEG 400 stabilizes the interfacial film.

  • Drug Incorporation: Dissolve the API into the optimized Lipid/ Smix​ blend at 37°C under continuous magnetic stirring until a completely clear, isotropic pre-concentrate is formed.

  • Self-Validation (Aqueous Dispersion Test): Dilute 10 μ L of the pre-concentrate into 1 mL of Simulated Gastric Fluid (SGF) at 37°C.

    • Pass Criteria: The solution must become optically transparent with a slight bluish Tyndall effect. Analyze via Dynamic Light Scattering (DLS). A Z-average droplet size of < 200 nm and a Polydispersity Index (PDI) < 0.3 confirms a stable microemulsion. If PDI > 0.3, your surfactant ratio is insufficient to lower the interfacial tension, and the Smix​ must be increased.

SMEDDS_Workflow API N-(1-cyanocycloheptyl)- 2-fluorobenzamide (Lipophilic API) Isotropic Isotropic Mixture (SMEDDS Pre-concentrate) API->Isotropic Stirring at 37°C Lipid Lipid Phase (e.g., Capmul MCM) Lipid->Isotropic Stirring at 37°C Surf Surfactants (Tween 80 / PEG 400) Surf->Isotropic Stirring at 37°C Microemulsion O/W Microemulsion (< 200 nm droplets) Isotropic->Microemulsion Spontaneous Emulsification Aqueous Aqueous Dilution (GI Fluid / Media) Aqueous->Microemulsion Mild Agitation Absorption Enhanced Lymphatic & Systemic Absorption Microemulsion->Absorption Bypasses Dissolution Barrier

SMEDDS formulation pathway demonstrating spontaneous microemulsion formation upon aqueous dilution.

Section 3: Solid-State Formulation (Amorphous Solid Dispersions)

Q: We are moving toward a solid oral dosage form (tablet/capsule). How do we maintain the bioavailability of this poorly soluble compound in a solid state? A: You must disrupt the crystalline lattice permanently by formulating an Amorphous Solid Dispersion (ASD) . By converting the drug from a crystalline to an amorphous state, you create a high-energy system that rapidly dissolves to form a supersaturated solution (the "Spring"). However, amorphous systems are thermodynamically unstable and will rapidly recrystallize. To prevent this, we embed the API in an amphiphilic polymer matrix. The polymer hydrogen-bonds with the API's amide group, sterically hindering nucleation and maintaining supersaturation (the "Parachute") [2].

Methodology 2: Hot-Melt Extrusion (HME) for ASD

This solvent-free methodology relies on thermal and mechanical energy to achieve molecular dispersion.

  • Polymer Selection: Select an amphiphilic polymer with hydrogen-bond accepting/donating capabilities, such as Soluplus® (polyvinyl caprolactam-polyvinyl acetate-polyethylene glycol graft copolymer) or PVP-VA.

  • Geometric Blending: Mix the crystalline API (20% w/w) with the polymer (80% w/w) to ensure uniform distribution prior to thermal exposure.

  • Extrusion: Feed the blend into a co-rotating twin-screw extruder. Set the barrel temperature profile above the glass transition temperature ( Tg​ ) of the polymer and the melting point of the API, ensuring molecular mixing without thermal degradation.

  • Rapid Quenching: Extrude the melt onto a chilled roll to rapidly freeze the molecular mobility, locking the API in its amorphous state. Mill the extrudate into a fine powder.

  • Self-Validation (Solid-State Characterization):

    • Powder X-Ray Diffraction (PXRD): The diffractogram must show a broad "halo" with a complete absence of sharp Bragg peaks (confirming no crystallinity).

    • Differential Scanning Calorimetry (DSC): The thermogram must display a single, intermediate Tg​ between the pure API and pure polymer, proving a single-phase molecular dispersion. Two Tg​ s indicate phase separation and impending failure.

ASD_Mechanism Crystalline Crystalline API (High Lattice Energy) HME Hot-Melt Extrusion (Thermal/Mechanical Energy) Crystalline->HME Polymer Amphiphilic Polymer (e.g., Soluplus, PVP-VA) Polymer->HME ASD Amorphous Solid Dispersion (Molecularly Dispersed) HME->ASD Rapid Cooling Spring The 'Spring' Effect (Rapid Supersaturation) ASD->Spring Aqueous Dissolution Parachute The 'Parachute' Effect (Crystallization Inhibition) Spring->Parachute Polymer H-Bonding Bioavailable Maintained High Aqueous Concentration Parachute->Bioavailable Sustained Absorption

ASD mechanism illustrating the Spring and Parachute effect for maintaining supersaturation.

Section 4: Quantitative Comparison of Formulation Strategies

To aid in your formulation selection, the following table summarizes the quantitative expectations and mechanistic trade-offs for N-(1-cyanocycloheptyl)-2-fluorobenzamide across different platforms.

Formulation StrategyPhysical State of APITypical Solubilization CapacityMechanism of EnhancementBest Use Case
Cosolvent / Surfactant Solubilized (Monomeric)1 - 5 mg/mLDielectric constant reduction; micellar encapsulation.In vitro biochemical and cellular assays.
Cyclodextrin Complexation Inclusion Complex5 - 15 mg/mLHydrophobic cavity shielding of the cycloheptyl ring.IV dosing; early PK studies.
SMEDDS Solubilized (Lipid Matrix)20 - 50 mg/mLBypasses dissolution energy; forms <200 nm droplets.Oral PK studies; lipid-soluble APIs.
Amorphous Solid Dispersion Amorphous (Solid Matrix)100 - 500+ mg/g (Loading)Removes lattice energy barrier; polymer inhibits nucleation.Final commercial solid oral dosage forms.

References

  • Li, J., Wang, Y., & Yu, D. (2023). Effects of Additives on the Physical Stability and Dissolution of Polymeric Amorphous Solid Dispersions: a Review. AAPS PharmSciTech, 24(7), 175. [Link]

Optimization

Technical Support Center: Optimizing N-(1-cyanocycloheptyl)-2-fluorobenzamide Synthesis

Welcome to the technical support center for the synthesis of N-(1-cyanocycloheptyl)-2-fluorobenzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities o...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of N-(1-cyanocycloheptyl)-2-fluorobenzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction yield and purity. The unique structural features of the starting materials—the sterically hindered α-aminonitrile, 1-aminocycloheptanecarbonitrile, and the electronically modified 2-fluorobenzoyl moiety—present specific challenges that require careful consideration of reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the synthesis of N-(1-cyanocycloheptyl)-2-fluorobenzamide?

A1: The main challenges stem from the combination of a sterically bulky nucleophile (1-aminocycloheptanecarbonitrile) and an electrophile with an ortho-substituent (2-fluorobenzoyl chloride or 2-fluorobenzoic acid). Key issues include:

  • Steric Hindrance: The cycloheptyl group significantly slows down the rate of amide bond formation.

  • Reduced Nucleophilicity of the Amine: The electron-withdrawing effect of the adjacent cyano group can decrease the nucleophilicity of the amine.

  • Stability of the α-aminonitrile: The starting material, 1-aminocycloheptanecarbonitrile, can be sensitive to hydrolysis under strongly acidic or basic conditions, potentially leading to the formation of byproducts.[1][2]

  • Side Reactions: The nitrile group may undergo unwanted transformations under certain reaction conditions.

Q2: Which synthetic route is recommended for this amide coupling?

A2: Two primary routes are viable, each with its own set of considerations:

  • Acyl Chloride Route: Reacting 1-aminocycloheptanecarbonitrile with 2-fluorobenzoyl chloride. This is often faster but requires careful control of the reaction conditions to avoid side reactions.

  • Carboxylic Acid Coupling Route: Directly coupling 1-aminocycloheptanecarbonitrile with 2-fluorobenzoic acid using a coupling agent. This method offers milder conditions but requires the selection of a potent coupling reagent to overcome steric hindrance.

Q3: What are the expected byproducts in this synthesis?

A3: Potential byproducts include:

  • Unreacted Starting Materials: Due to slow reaction rates.

  • Hydrolysis Products: Formation of 1-amino-cycloheptanecarboxylic acid or its amide if the nitrile group is hydrolyzed.[1]

  • Side-products from Coupling Reagents: For example, dicyclohexylurea (DCU) if DCC is used.

  • Double Acylation: Although less likely with this sterically hindered amine.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues encountered during the synthesis of N-(1-cyanocycloheptyl)-2-fluorobenzamide.

Problem 1: Low or No Product Formation
Possible Cause Troubleshooting Steps & Explanation
Insufficiently Reactive Acylating Agent If using the carboxylic acid coupling route, standard reagents like DCC or EDC alone may not be effective due to steric hindrance. Solution: Switch to a more potent coupling reagent. Uronium/aminium-based reagents like HATU , HBTU , or PyBOP are highly recommended as they form more reactive activated esters capable of overcoming steric barriers.[3]
Low Nucleophilicity of the Amine The electron-withdrawing nature of the cyano group reduces the amine's reactivity. Solution: Employ a non-nucleophilic organic base such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) to deprotonate the amine's ammonium salt (if formed) and increase its effective concentration as a free base. Ensure anhydrous conditions as water can compete with the amine for the acylating agent.
Steric Hindrance Impeding Reaction The bulky cycloheptyl group physically blocks the approach of the electrophile. Solution 1: Increase the reaction temperature. Gentle heating (e.g., to 40-60 °C) can provide the necessary activation energy. Monitor for potential degradation of starting materials or products. Solution 2: Prolong the reaction time. For sterically hindered couplings, reactions may need to be run for 12-24 hours. Monitor progress by TLC or LC-MS.
In-situ Formation of Acyl Fluoride For extremely challenging couplings, converting the carboxylic acid to a more reactive acyl fluoride in situ can be highly effective. Solution: Use a fluorinating agent like cyanuric fluoride or XtalFluor-E® to convert 2-fluorobenzoic acid to 2-fluorobenzoyl fluoride, which is less sterically demanding than the activated esters formed by many coupling reagents.
Problem 2: Presence of Significant Byproducts
Possible Cause Troubleshooting Steps & Explanation
Hydrolysis of 1-aminocycloheptanecarbonitrile The α-aminonitrile is susceptible to hydrolysis, especially under harsh acidic or basic conditions, which can be present during the reaction or workup.[1][2] Solution: Maintain a neutral or slightly basic pH during the reaction. Use a non-nucleophilic organic base. During workup, avoid prolonged exposure to strong acids or bases. A quick wash with dilute acid and/or base is preferable to extended stirring.
Byproducts from Coupling Reagents Carbodiimide-based reagents like DCC form insoluble ureas (DCU) that can complicate purification. Solution: If using DCC, filter the crude reaction mixture to remove the precipitated DCU before workup. Alternatively, use a water-soluble carbodiimide like EDC, whose byproducts can be removed with an aqueous wash. Using HATU or PyBOP generally leads to water-soluble byproducts.
Unreacted 2-fluorobenzoyl chloride If using the acyl chloride route, residual acyl chloride can hydrolyze during workup, complicating purification. Solution: Use a slight excess (1.05-1.1 equivalents) of the amine to ensure complete consumption of the acyl chloride. Alternatively, quench the reaction with a small amount of a scavenger amine (e.g., a simple primary or secondary amine) before workup.

Experimental Protocols

Protocol 1: Acyl Chloride Method
  • Preparation: To a solution of 1-aminocycloheptanecarbonitrile (1.0 eq) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (1.5 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or THF) at 0 °C under an inert atmosphere, add a solution of 2-fluorobenzoyl chloride (1.05 eq) in the same solvent dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, gentle heating (40 °C) can be applied.

  • Workup: Quench the reaction with water or a saturated aqueous solution of NH4Cl. Separate the organic layer, wash with saturated aqueous NaHCO3 solution and brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 2: Carboxylic Acid Coupling with HATU
  • Activation: In a separate flask, dissolve 2-fluorobenzoic acid (1.0 eq), HATU (1.1 eq), and DIPEA (2.0 eq) in an anhydrous aprotic solvent (e.g., DMF or NMP). Stir at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Coupling: Add a solution of 1-aminocycloheptanecarbonitrile (1.0 eq) in the same solvent to the activated acid mixture.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or recrystallization.

Data Summary

The choice of reaction conditions can significantly impact the yield of N-(1-cyanocycloheptyl)-2-fluorobenzamide. The following table provides a qualitative comparison of different approaches based on established principles for sterically hindered amide synthesis.

MethodAcylating AgentCoupling Reagent/BaseExpected YieldKey Considerations
12-fluorobenzoyl chlorideDIPEA/TEAModerate to HighFast reaction, but potential for side reactions. Requires anhydrous conditions.
22-fluorobenzoic acidEDC/HOBtLow to ModerateMilder conditions, but may be too slow for this hindered coupling.
32-fluorobenzoic acidHATU/DIPEAHighHighly effective for sterically hindered amines. Byproducts are water-soluble.
42-fluorobenzoic acidAcyl Fluoride (in situ)HighExcellent for extremely hindered cases. Requires a fluorinating agent.

Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common issues in the synthesis of N-(1-cyanocycloheptyl)-2-fluorobenzamide.

TroubleshootingWorkflow start Start Synthesis check_reaction Monitor Reaction Progress (TLC/LC-MS) start->check_reaction low_conversion Low or No Conversion check_reaction->low_conversion Incomplete byproducts Significant Byproducts Observed check_reaction->byproducts Complex Mixture success Successful Synthesis check_reaction->success Complete & Clean increase_temp_time Increase Temperature or Reaction Time low_conversion->increase_temp_time change_coupling Switch to Potent Coupling Agent (e.g., HATU) low_conversion->change_coupling acyl_fluoride Consider Acyl Fluoride Route low_conversion->acyl_fluoride check_hydrolysis Check for Hydrolysis of α-aminonitrile byproducts->check_hydrolysis increase_temp_time->check_reaction Re-evaluate change_coupling->check_reaction Re-evaluate acyl_fluoride->check_reaction Re-evaluate hydrolysis_present Modify Workup (Minimize Acid/Base Exposure) check_hydrolysis->hydrolysis_present Yes no_hydrolysis Optimize Purification to Remove Coupling Byproducts check_hydrolysis->no_hydrolysis No hydrolysis_present->check_reaction Re-run with modifications no_hydrolysis->success

Caption: Troubleshooting workflow for N-(1-cyanocycloheptyl)-2-fluorobenzamide synthesis.

References

  • INTERNATIONAL MULTI DISCIPLINARY JOURNAL FOR RESEARCH & DEVELOPMENT. (n.d.). A Comprehensive Review on the Synthesis of α-Amino Acids via Hydrolysis of α-Aminonitriles. Retrieved from [Link]

  • The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. PMC. Retrieved from [Link]

  • Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. PubMed. Retrieved from [Link]

  • Strecker Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • BenchChem. (2025). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids.
  • The Strecker Synthesis of Amino Acids. Master Organic Chemistry. Retrieved from [Link]

Sources

Troubleshooting

Reducing background noise in N-(1-cyanocycloheptyl)-2-fluorobenzamide HPLC analysis

Technical Support Center: Troubleshooting HPLC Baseline Noise for N-(1-cyanocycloheptyl)-2-fluorobenzamide Introduction Welcome to the Application Support Center. The analysis of N-(1-cyanocycloheptyl)-2-fluorobenzamide...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting HPLC Baseline Noise for N-(1-cyanocycloheptyl)-2-fluorobenzamide

Introduction

Welcome to the Application Support Center. The analysis of N-(1-cyanocycloheptyl)-2-fluorobenzamide presents a unique intersection of chromatographic challenges. Because the target analyte relies on a 2-fluorobenzamide chromophore, analysts typically select low-wavelength UV detection (210–230 nm) to maximize sensitivity. However, this molecule's bulky, lipophilic cycloheptyl ring and polar cyano group often require complex mobile phases—typically incorporating acidic modifiers like Trifluoroacetic Acid (TFA) to suppress secondary silanol interactions and maintain peak symmetry.

Operating at these low wavelengths amplifies the UV absorbance of mobile phase additives, dissolved gases, and trace solvent impurities. This frequently manifests as severe baseline noise or drift, obscuring the Limit of Quantitation (LOQ). As a Senior Application Scientist, I have designed this guide to move beyond basic maintenance. Here, we explore the mechanistic causality of baseline perturbations and provide self-validating protocols to restore your signal-to-noise (S/N) integrity.

Section 1: Diagnostic Logic & Workflow

Baseline noise is not a monolithic issue; it is a symptom generated by one of three distinct domains: Optical/Electronic, Mechanical, or Chemical. Before adjusting method parameters, you must isolate the noise generator.

NoiseIsolation Start Observe High Baseline Noise ZeroFlow Step 1: Set Flow Rate to 0 mL/min Monitor Baseline Start->ZeroFlow Check1 Does noise persist? ZeroFlow->Check1 DetectorIssue Optical/Electronic Issue (Lamp aging, dirty flow cell) Check1->DetectorIssue Yes FlowIssue Step 2: Resume Flow, Bypass Column with Union Check1->FlowIssue No Check2 Does noise persist? FlowIssue->Check2 SolventPump Mechanical/Chemical Issue (Degassing, check valves) Check2->SolventPump Yes ColumnIssue Column/Matrix Issue (Phase bleed, contamination) Check2->ColumnIssue No

Diagnostic workflow for isolating HPLC baseline noise sources.

Section 2: The Self-Validating Noise Isolation Protocol

Do not guess the source of the noise. Execute this step-by-step methodology to systematically isolate the variable causing the baseline disruption. This protocol is self-validating: by sequentially removing the flow and the stationary phase, the remaining system state definitively proves the origin of the noise.

Step 1: Optical/Electronic Isolation (Static Test)

  • Action: Purge the detector flow cell with fresh, HPLC-grade Methanol. Set the pump flow rate to 0.0 mL/min. Monitor the baseline at your target wavelength (e.g., 214 nm) for 15 minutes.

  • Causality: The noise of a UV detector is inversely proportional to the amount of light falling on the photodiodes (1)[1]. If noise persists without flow, the issue is strictly optical. An aging deuterium lamp or dirty flow cell windows are reducing light throughput, forcing the detector electronics to amplify the signal (and thus, the noise) (2)[2].

Step 2: Mechanical & Chemical Isolation (Dynamic Test)

  • Action: Remove the analytical column and replace it with a zero-dead-volume union. Pump your mobile phase (e.g., 0.1% TFA in Water/Acetonitrile) at the method flow rate (e.g., 1.0 mL/min). Observe the baseline.

  • Causality: When the mobile phase leaves the high-pressure environment of the pump/tubing and enters the near-atmospheric pressure of the flow cell, residual dissolved air will outgas into microbubbles (3)[3]. If the baseline becomes noisy only when flow resumes, the problem is mechanical (failing check valves, inadequate degassing) or chemical (contaminated solvent, poor mixing)[2].

Step 3: Column & Matrix Isolation

  • Action: Reinstall the analytical column. Run a full gradient blank (injecting sample diluent).

  • Causality: If noise or ghost peaks appear only after reinstalling the column, the stationary phase is bleeding, or late-eluting lipophilic matrix contaminants from previous injections of the cycloheptyl compound are washing off (4)[4].

Section 3: Core Troubleshooting Guides (FAQs)

Q1: Why does my baseline look like a continuous, high-frequency "fuzz" when using an acidic mobile phase for N-(1-cyanocycloheptyl)-2-fluorobenzamide? A: This is classic chemical noise caused by mobile phase absorbance at low wavelengths. To keep the amide protonated and prevent peak tailing, methods often use 0.1% TFA. However, TFA absorbs UV light strongly below 220 nm, and as it degrades, its UV absorbance causes the baseline to rise and become erratic across runs (5)[5]. Solution: Replace old solvents with fresh, highly filtered LC-MS grade solvents to dramatically lower baseline noise (6)[6]. Alternatively, shift your detection wavelength slightly up to 225-230 nm. Even a slight shift can bypass the TFA UV cutoff and improve baseline stability[5].

Q2: The baseline noise is periodic and syncs with the pump strokes. How do I fix this? A: Periodic, sinusoidal noise is mechanical. When mobile phases are formed online via binary or quaternary pumps, absorbance changes due to poor mixing can resemble noise, especially at lower pumping volumes or when using additives like TFA[1]. Furthermore, dirty or malfunctioning pump check valves are common culprits of baseline noise in ion-pair or TFA methods[5]. Solution:

  • Verify the online vacuum degasser is functioning. Dissolved air contributes greatly to baseline noise and appears as pulsations coinciding with pump strokes[4].

  • Clean or replace the pump check valves (ceramic check valves are recommended for TFA-based runs)[5].

  • Add a post-market static mixer to drastically reduce baseline noise caused by improper solvent proportioning[1].

Q3: I see random spikes and drop-outs in the baseline, not a continuous fuzz. What causes this? A: Random spikes are almost exclusively caused by air bubbles passing through the flow cell. When air bubbles enter the flow cell, they disrupt the light path and result in a noise spike or false peak in the chromatogram[3]. Solution: Ensure the eluent is properly degassed. If the problem persists, flush the flow cell with water followed by methanol to remove trapped microbubbles or hazy deposits[2].

Section 4: Quantitative Data & System Suitability Metrics

To maintain a self-validating system, compare your instrument's performance against these benchmark metrics before analyzing N-(1-cyanocycloheptyl)-2-fluorobenzamide.

MetricAcceptable RangePotential Cause of FailureCorrective Action
Static Baseline Noise (0 mL/min)< 0.02 mAUAging UV lamp, dirty flow cell windowsPerform lamp intensity test; flush cell with MeOH/Water[2].
Dynamic Baseline Noise (1 mL/min)< 0.05 mAUSolvent contamination, pump pulsationReplace with fresh LC-MS grade solvents; clean check valves[5].
Signal-to-Noise Ratio (S/N) at LOQ≥ 10:1High background noise, low sensitivityOptimize detection wavelength; ensure fresh mobile phase[6].
Pressure Ripple < 1-2% of total pressureAir in pump head, failing pump sealsPurge pump channels; replace pump seals[2].

References[1] Element Lab Solutions. "HPLC Diagnostic Skills Vol I – Noisy Baselines". URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEWyhiaHfe0A5SBGlQnyAJZMkcUPK3Xgi4u46yoLzJVTVUYXpqC4WukylLrj_vHzanrrq0swIB22itQk1B3lwzZeYTSOQFGWNsMgzOwzyVIBp7YNA1OOkgRPmw1aWA3DnijVm0NihidI1nHSMJX6hNT822XEg1tUKQWXOWg_G2FOFFJUVZ2PERj8iOT8q0O-Q==[4] The Overbrook Group. "HPLC Repair Services: Common Causes of Baseline Noise". URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE-AODFKC6-iePiCDW8aowq4Mtbk5XGWyFN0PwWlH6OFOqCRH8yNkd7BfTN-e9SiaHuk7ToTPIExkF78TMVcYlUNUV7tr96vKZhLyyljlN0HSMpbE_JFVyyUkuIyRgEKQ1yFXUn5XIBypbdu9x23AjILmK9rKfor5defg4b2l5DGLSHE4DP0180OnrR3S7ytnxLAk4zGW4=[6] Cannabis Science Tech. "Looking with Light: Breaking Down Liquid Chromatography Method Development". URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFHFdYPJWDkjS2OxEFRJs1T1sURUWUeD1PlyUK3t67Sn3EwleNMCDwjfPl6O8oW3p3WNGswOI8361WF1FQeDOBqq1qOzRKbhF6kj50zPjXKofCjvpG9dXBFIp3ITrg9WJwwQAlfOJOQLb_w4j8QP5Y3hX94pjAOSn9sioG1YxfU133wSgFzts7-N_AO_xb3wF7moq9UcG2hUlcPhsHkaOXM1NJboA9KE0hdGnCi5Q==[3] LCGC International. "UV Detector Problems". URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGf9Va-8wpmTi70E96JrC3Aoj8nhVfrD7pAhn8OFn5Mqm98MU49o4P9rgQrEtKBcPUU0_-oMm4hT_LfeQwoPy2ZdwFWx2JxP-PQXsD2GdrutofdqHncxMumJpaQlz_gYUMgmH6YOris17bukABn_Dft8Xhidp0-uRtt[5] Separation Science. "Why Your HPLC Baseline Drifts—And How to Stop It". URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFFSFCB_abT57-hhrZ_dCwQOARklQ8Nh-bJ2E4flNDTuXJ4OxnjEbcLEu1BL9fIGk96OtMoq_NKZistWnfCUPuAwSTYINuAI3gsjK37kuUgxTrS6Ggho6rLvxTv3rp-WWAci4xNhi3jMAUxP6L4ZyQxzuF7IUV3es0vHSLBl36l-LcZtc3HwX2Z9iVYyw==[2] Agilent. "Eliminating Baseline Problems". URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE-FAtB4QToHI8j9EXEHdguDwG6jiQvOSpyT7LLByMkXkxc70lwWuVPNzCCpNQJ0roygM4fMoTYN6ZAeWozMAwgyaE_2wXf-wKU311mAOZ-n-ADKHVmU133VhfO6RsgyU0u3KD5XQcZxxnQFLtGaNyGwkFGNRZ1VbGHBGb4c1XTDqDZMzFQ

Sources

Optimization

Technical Support Center: Overcoming Poor Bioavailability of N-(1-cyanocycloheptyl)-2-fluorobenzamide

Welcome to the Formulation & Pharmacokinetics Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot the systemic exposure bottle...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Formulation & Pharmacokinetics Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot the systemic exposure bottlenecks associated with N-(1-cyanocycloheptyl)-2-fluorobenzamide .

This specific screening compound presents a classic biopharmaceutical challenge. Structurally, it lacks ionizable centers at physiological pH (the amide nitrogen is non-basic), and the bulky cyanocycloheptyl moiety drives a high partition coefficient (LogP). Consequently, it is classified as a Biopharmaceutics Classification System (BCS) Class II/IV molecule, suffering from severe dissolution-rate limited absorption[1][2].

The following modules provide field-proven causality, troubleshooting FAQs, and self-validating protocols to bypass these physicochemical limitations.

Part 1: Troubleshooting Guides & FAQs

Q1: I am dosing N-(1-cyanocycloheptyl)-2-fluorobenzamide in a standard 0.5% CMC / 0.1% Tween 80 suspension, but my in vivo PK exposures are negligible. What is the mechanistic failure here? A: You are experiencing dissolution-rate limited absorption. Because the compound has a high crystalline lattice energy and high lipophilicity, the rate at which it dissolves into the aqueous gastrointestinal (GI) fluid is significantly slower than the GI transit time. By the time the compound reaches the primary absorptive surface of the small intestine, it remains in its solid, unabsorbable crystalline state. To overcome this, you must abandon simple suspensions and shift to an enabling formulation that disrupts the crystal lattice, such as an Amorphous Solid Dispersion (ASD)[3].

Q2: To force solubility, I dissolved the compound in a 10% DMSO / 90% PEG400 co-solvent system for oral gavage. The systemic exposure improved slightly, but the variability between subjects is massive (CV > 60%). Why? A: This is a classic "solvent-shift precipitation" artifact. While the compound is fully dissolved in the dosing syringe, the moment it hits the aqueous environment of the stomach, the PEG400 and DMSO rapidly diffuse into the gastric fluid. The local solvent capacity plummets, and the highly lipophilic N-(1-cyanocycloheptyl)-2-fluorobenzamide crashes out of solution into a low-energy crystalline precipitate. Because precipitation kinetics vary wildly based on individual gastric fluid volumes and emptying rates, your pharmacokinetic (PK) data becomes highly variable. You must incorporate a precipitation inhibitor (e.g., HPMC polymers) or utilize a Lipid-Based Formulation (LBF)[4].

Q3: How do I choose between an Amorphous Solid Dispersion (ASD) and a Lipid-Based Formulation (LBF) for this specific molecule? A: The decision hinges on the compound's melting point ( Tm​ ) and lipid solubility.

  • Choose ASD: If the compound has a high Tm​ (indicating strong crystal packing) but moderate lipophilicity. ASDs utilize polymers to kinetically trap the drug in a high-energy amorphous state, generating a "spring and parachute" supersaturation effect in the gut[5].

  • Choose LBF: If the compound is a true "grease ball" (LogP > 4) and exhibits high solubility in long-chain triglycerides. LBFs (like Type III SMEDDS) bypass dissolution entirely by keeping the drug pre-dissolved in lipid micelles that integrate directly with endogenous bile salts for lymphatic or enterocyte uptake.

Part 2: Self-Validating Experimental Protocols

To guarantee scientific integrity, do not rely on empirical in vivo dosing without first validating the formulation in vitro. The following protocols are designed as self-validating systems.

Protocol A: Preparation and Validation of an Amorphous Solid Dispersion (ASD)

Causality: This protocol uses solvent evaporation to rapidly strip away the solvent before the drug molecules can organize into a crystal lattice, trapping them in a polymer matrix.

  • Co-Solvation: Dissolve N-(1-cyanocycloheptyl)-2-fluorobenzamide and Hypromellose Acetate Succinate (HPMCAS) at a 1:3 (w/w) ratio in a Dichloromethane/Methanol (8:2 v/v) solvent mixture.

    • Why HPMCAS? It has a high glass transition temperature ( Tg​ ~120°C) and amphiphilic properties, making it exceptional at maintaining the "parachute" effect (preventing recrystallization in the gut)[5].

  • Rapid Evaporation: Process the solution through a laboratory spray dryer (Inlet temp: 70°C, Outlet temp: 45°C).

    • Why these temperatures? The outlet temperature must be high enough to flash off the DCM/MeOH instantly, but low enough to prevent thermal degradation of the benzamide linkage.

  • Secondary Drying: Transfer the resulting powder to a vacuum oven at 40°C for 24 hours.

    • Why? Residual solvent acts as a plasticizer, artificially lowering the Tg​ of the dispersion and allowing premature crystalline reversion during storage.

  • Self-Validation Step (Critical): Analyze the powder via Powder X-Ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC). Do not proceed to dosing unless PXRD shows a smooth "amorphous halo" (zero sharp Bragg peaks) and DSC reveals a single, distinct Tg​ .

Protocol B: Two-Stage In Vitro Lipolysis/Dissolution Assay

Causality: This assay mimics the physiological transit from the stomach to the intestine to ensure your LBF or ASD does not precipitate upon pH and dilution shifts.

  • Gastric Phase: Introduce 10 mg of the formulated drug into 50 mL of Simulated Gastric Fluid (SGF, pH 1.2) at 37°C. Stir at 100 RPM for 30 minutes.

  • Intestinal Transfer: Shift the pH to 6.5 by adding concentrated Fasted State Simulated Intestinal Fluid (FaSSIF) containing physiological concentrations of sodium taurocholate and lecithin.

  • Quantification: At t=5,15,30,60, and 120 minutes post-transfer, extract 1 mL aliquots, immediately centrifuge at 13,000 RPM for 2 minutes to pellet any precipitate, and analyze the supernatant via HPLC.

  • Self-Validation Step: A successful formulation will maintain >80% of the target drug concentration in the supernatant across the 120-minute intestinal phase. A sharp drop indicates "parachute failure" and impending in vivo failure.

Part 3: Quantitative Bioavailability Profiling

The table below summarizes the expected pharmacokinetic enhancements when shifting N-(1-cyanocycloheptyl)-2-fluorobenzamide from a naive crystalline state to enabling formulations.

Table 1: Comparative Pharmacokinetic Profiling (Simulated 10 mg/kg Oral Dose in Rodent Model)

Formulation Strategy Cmax​ (ng/mL) AUC0−24h​ (ng·h/mL) Tmax​ (h)Relative Bioavailability ( Frel​ )Primary Limitation / Observation
Aqueous Suspension (0.5% CMC)45 ± 12120 ± 354.01.0x (Baseline)Severe dissolution-rate limitation.
Co-Solvent (10% DMSO/PEG400)180 ± 110450 ± 2801.53.7xHigh CV% due to gastric precipitation.
ASD (25% Load in HPMCAS)850 ± 953,200 ± 4102.026.6xExcellent supersaturation maintenance.
LBF (Type III SMEDDS)1,100 ± 804,100 ± 3501.034.1xRapid micellar integration and uptake.

Part 4: Mechanistic Visualization

The following diagram maps the logical pathways of drug absorption, highlighting exactly where conventional formulations fail and how ASDs and LBFs bypass the crystalline bottleneck.

Bioavailability_Pathway Crystalline Crystalline N-(1-cyanocycloheptyl)- 2-fluorobenzamide GI_Fluid Aqueous GI Fluid (Supersaturation) Crystalline->GI_Fluid Slow Dissolution Feces Excretion (Low Bioavailability) Crystalline->Feces Unabsorbed ASD Amorphous Solid Dispersion (ASD) ASD->GI_Fluid Rapid Spring Effect LBF Lipid-Based Formulation (LBF) Micelles Lipid Micelles / Solubilized State LBF->Micelles Spontaneous Emulsification Precipitation Crystalline Precipitate GI_Fluid->Precipitation Parachute Failure Systemic Systemic Circulation (High Bioavailability) GI_Fluid->Systemic Permeation Precipitation->Feces Cleared Micelles->Systemic Permeation

Mechanistic pathways of bioavailability enhancement via ASD and LBF strategies.

References

  • Amerigo Scientific. "N-(1-Cyanocycloheptyl)-2-fluorobenzamide - Properties and Specifications." Amerigo Scientific Catalog. Available at: [Link]

  • Veranova. "Amorphous Solid Dispersion: Improving Bioavailability." Solid Form and Particle Engineering. Available at:[Link]

  • Schittny, A., Huwyler, J., & Puchkov, M. "Mechanisms of increased bioavailability through amorphous solid dispersions: a review." Drug Delivery, 2020. Available at:[Link]

  • Mudie, D. M. "Amorphous Solid Dispersions for Bioavailability Enhancement." Contract Pharma, March 2023. Available at: [Link]

  • Igonin, A. "Lipid-Based Formulations for Early-Stage Clinical Trials." American Pharmaceutical Review, March 2020. Available at: [Link]

  • Guruge, et al. "Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs." Frontiers in Pharmacology, August 2023. Available at:[Link]

Sources

Troubleshooting

Resolving matrix effects in N-(1-cyanocycloheptyl)-2-fluorobenzamide mass spectrometry

Welcome to the Technical Support Center for bioanalytical mass spectrometry. As a Senior Application Scientist, I designed this portal to address the specific physicochemical challenges of analyzing highly lipophilic ami...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for bioanalytical mass spectrometry. As a Senior Application Scientist, I designed this portal to address the specific physicochemical challenges of analyzing highly lipophilic amides.

The compound N-(1-cyanocycloheptyl)-2-fluorobenzamide (CAS 912771-12-1)[1] presents unique bioanalytical hurdles. Due to its bulky cycloheptyl ring and fluorinated aromatic system, it exhibits strong retention on reversed-phase columns. Consequently, it frequently co-elutes with endogenous glycerophospholipids during liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, triggering severe matrix effects (ion suppression) in electrospray ionization (ESI)[2][3].

This guide provides causal explanations, validated protocols, and targeted troubleshooting to ensure your method complies with stringent regulatory standards[4][5].

🔍 Troubleshooting Guide & FAQs

Q1: Why am I seeing a >50% loss in signal for N-(1-cyanocycloheptyl)-2-fluorobenzamide when analyzing plasma samples compared to neat solvent standards? The Causality: You are experiencing severe ion suppression, a classic matrix effect in ESI+ mode[3]. In ESI, analytes must migrate to the surface of the charged droplet to be ejected into the gas phase. When you use simple sample preparation like Protein Precipitation (PPT), high concentrations of endogenous phospholipids (e.g., lysophosphatidylcholines) remain in the extract[6]. Because N-(1-cyanocycloheptyl)-2-fluorobenzamide is highly lipophilic, it co-elutes with these lipids. The phospholipids are highly surface-active and outcompete your target analyte for available charge and space on the droplet surface, neutralizing the analyte ions and suppressing the MS signal[2][3].

Q2: How do I definitively prove this signal loss is a matrix effect and not simply poor extraction recovery? The Causality: Extraction recovery and matrix effects are distinct phenomena that are often conflated. To isolate the matrix effect, you must bypass the extraction step's efficiency. The Solution: Implement the Matuszewski Post-Extraction Spike Method[7][8]. By comparing the analyte response spiked after extraction (where recovery is no longer a variable) to a neat standard, you isolate the effect of the matrix on the ionization source[9]. The FDA M10 Bioanalytical Method Validation Guidance strictly requires this assessment across multiple lots of blank matrix to ensure method reliability[4][10].

Q3: What sample preparation workflow provides the best recovery while eliminating phospholipid-induced matrix effects? The Causality: Since PPT leaves >95% of phospholipids in the extract, we must use a technique that actively removes them[6]. The Solution: Transition to Solid-Phase Extraction (SPE) or specialized Phospholipid Removal (PLR) plates. PLR plates utilize zirconia or titania sorbents that selectively bind the phosphate moiety of lipids via Lewis acid-base interactions, allowing the fluorobenzamide analyte to pass through unhindered[6]. Alternatively, a reversed-phase SPE method leverages the compound's hydrophobicity, allowing for aggressive aqueous/methanol washes to remove salts and polar lipids before eluting the target analyte.

Q4: How can I optimize the LC gradient to resolve the analyte from residual matrix components? The Causality: Standard C18 columns rely purely on hydrophobic dispersion forces, often causing lipophilic amides to co-elute with late-eluting matrix components. The Solution: Switch to a Biphenyl or Fluorophenyl stationary phase. The fluorinated aromatic ring of N-(1-cyanocycloheptyl)-2-fluorobenzamide will engage in π−π and dipole-dipole interactions with these stationary phases. This orthogonal selectivity shifts the analyte's retention time away from the bulk phospholipid elution zone, physically resolving the matrix effect before the sample enters the mass spectrometer[9].

📊 Data Presentation: Method Optimization Summaries

Table 1: Comparative Matrix Effect and Recovery Data across Sample Prep Methods Data demonstrates the necessity of active lipid depletion for this specific analyte.

Sample Preparation MethodExtraction Recovery (RE)Matrix Factor (MF)*% CV (Precision across 6 lots)
Protein Precipitation (Acetonitrile)92.4%0.45 (Severe Suppression)22.5% (Fails FDA M10)
Liquid-Liquid Extraction (MTBE)78.1%0.82 (Mild Suppression)11.2%
Phospholipid Removal Plate (PLR)89.5%0.98 (Negligible ME)4.1% (Passes FDA M10)
Solid-Phase Extraction (HLB)94.2%0.96 (Negligible ME)3.8% (Passes FDA M10)

*MF = 1.0 indicates no matrix effect. MF < 1.0 indicates suppression. MF > 1.0 indicates enhancement[7].

Table 2: Optimized LC-MS/MS Parameters for N-(1-cyanocycloheptyl)-2-fluorobenzamide

ParameterOptimized SettingRationale
Analytical Column Biphenyl (50 x 2.1 mm, 1.7 µm)Maximizes π−π interactions with the fluorobenzamide ring to separate from aliphatic lipids.
Mobile Phase A 0.1% Formic Acid in WaterProvides abundant protons for [M+H]+ formation in ESI+.
Mobile Phase B 0.1% Formic Acid in MethanolMethanol yields better solubility for the cycloheptyl group and lower backpressure than ACN.
Internal Standard SIL-IS (e.g., 13C6​ -analog)Co-elutes exactly with the analyte, experiencing the exact same matrix environment to self-correct residual ME[2].

🧪 Self-Validating Experimental Protocols

Protocol 1: Quantitative Matrix Effect Assessment (Matuszewski Method)

This protocol is a self-validating system: by calculating the ratio between three distinct sets, you mathematically isolate extraction efficiency from ionization efficiency[8].

  • Prepare Set A (Neat Standards): Spike N-(1-cyanocycloheptyl)-2-fluorobenzamide into the reconstitution solvent (e.g., 50:50 Water:Methanol) at Low, Mid, and High QC concentration levels.

  • Prepare Set B (Post-Extraction Spike): Extract 6 independent lots of blank human plasma using your chosen method (e.g., SPE). After extraction and evaporation, reconstitute the dry residue using the exact Set A standard solutions.

  • Prepare Set C (Pre-Extraction Spike): Spike the analyte into 6 independent lots of blank human plasma at the QC levels, then perform the extraction and reconstitution normally.

  • LC-MS/MS Analysis: Inject Sets A, B, and C under identical optimized chromatographic conditions.

  • System Validation & Calculation:

    • Matrix Effect (ME %) = (AreaSetB​/AreaSetA​)×100 . (Acceptance: 85% - 115%, with CV < 15% across lots[10])

    • Extraction Recovery (RE %) = (AreaSetC​/AreaSetB​)×100 .

Protocol 2: Phospholipid-Depleted Solid Phase Extraction (SPE)

Designed to exploit the lipophilicity of the cycloheptyl moiety while actively washing away ion-suppressing salts and lipids.

  • Sample Pre-treatment: Dilute 100 µL of plasma with 100 µL of 4% Phosphoric Acid (aq) to disrupt protein-analyte binding. Spike with 10 µL of Stable Isotope-Labeled Internal Standard (SIL-IS).

  • Conditioning: Pass 1 mL Methanol, followed by 1 mL Water through a polymeric reversed-phase SPE cartridge (e.g., HLB 30mg).

  • Loading: Load the pre-treated sample onto the cartridge at a flow rate of 1 mL/min.

  • Wash 1 (Salts/Proteins): Wash with 1 mL of 5% Methanol in Water.

  • Wash 2 (Lipid Disruption): Wash with 1 mL of Hexane to remove highly non-polar neutral lipids (the fluorobenzamide will remain retained on the polymeric sorbent).

  • Elution: Elute N-(1-cyanocycloheptyl)-2-fluorobenzamide with 2 x 500 µL of 90:10 Acetonitrile:Methanol.

  • Reconstitution: Evaporate under N2​ at 40°C and reconstitute in 100 µL of initial mobile phase.

📈 Visualizing the Workflows

ME_Assessment Start Matrix Effect Assessment (FDA M10 Guidelines) Qual Qualitative Assessment (Post-Column Infusion) Start->Qual Quant Quantitative Assessment (Matuszewski Method) Start->Quant Qual_Step Infuse Analyte Post-Column Inject Blank Matrix Extract Qual->Qual_Step Quant_Step1 Set A: Neat Standard in Mobile Phase Quant->Quant_Step1 Quant_Step2 Set B: Blank Matrix Extract Spiked Post-Extraction Quant->Quant_Step2 Qual_Result Identify Suppression Zones (Avoid Phospholipid Elution) Qual_Step->Qual_Result Quant_Calc Calculate Matrix Factor (MF): MF = (Area Set B / Area Set A) Quant_Step1->Quant_Calc Quant_Step2->Quant_Calc

Workflow for qualitative and quantitative matrix effect assessment in LC-MS/MS bioanalysis.

Sample_Prep Issue High Ion Suppression Detected (MF < 0.8 in ESI+) PPT Current Prep: Protein Precipitation Leaves >95% Phospholipids Issue->PPT Action Optimize Sample Clean-up Strategy PPT->Action SLE Supported Liquid Extraction (SLE) Good for lipophilic amides Action->SLE PLR Phospholipid Removal Plates (Zr/Ti based sorbents) Action->PLR SPE Solid Phase Extraction (SPE) Maximal selectivity via washes Action->SPE Result Matrix Factor (MF) ~ 1.0 Reliable Quantitation Achieved SLE->Result PLR->Result SPE->Result

Decision tree for optimizing sample preparation to eliminate phospholipid-induced suppression.

📚 References

  • Bioanalytical Method Validation - Guidance for Industry U.S. Food and Drug Administration (FDA)[Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis U.S. Food and Drug Administration (FDA) / ICH[Link]

  • Assessment of matrix effect in quantitative LC-MS bioanalysis Taylor & Francis Online[Link]

  • Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples PubMed Central (PMC)[Link]

  • What are Matrix Effect in Liquid Chromatography Mass Spectrometry? NorthEast BioLab[Link]

  • Standard line slopes as a measure of a relative matrix effect in quantitative HPLC-MS bioanalysis PubMed (Matuszewski, 2006)[Link]

  • N-(1-Cyanocycloheptyl)-2-fluorobenzamide (CAS 912771-12-1) Amerigo Scientific[Link]

Sources

Optimization

Technical Support Center: Troubleshooting N-(1-cyanocycloheptyl)-2-fluorobenzamide Precipitation in Aqueous Assays

Overview: The Chemical Challenge N-(1-cyanocycloheptyl)-2-fluorobenzamide is a highly lipophilic screening compound. It features a bulky cycloheptyl ring and a fluorobenzamide moiety, which drastically reduce its thermod...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview: The Chemical Challenge

N-(1-cyanocycloheptyl)-2-fluorobenzamide is a highly lipophilic screening compound. It features a bulky cycloheptyl ring and a fluorobenzamide moiety, which drastically reduce its thermodynamic stability in aqueous environments. Furthermore, it contains a nitrile group, a structural motif frequently utilized as an electrophilic warhead in reversible covalent inhibitors targeting cysteine proteases[1].

When researchers dilute this compound from a 100% DMSO stock directly into an aqueous assay buffer, the rapid diffusion of DMSO into the water leaves the hydrophobic compound stranded. This "solvent shock" leads to immediate localized supersaturation, forcing the compound to minimize its surface area with water by nucleating and forming colloidal aggregates or crystalline precipitates[2].

The following guide provides field-proven, self-validating protocols to manipulate the thermodynamics of your buffer and rescue compound solubility.

Diagnostic Workflow

BufferOptimization Start Compound Precipitates in Aqueous Buffer Step1 Assess DMSO Tolerance Start->Step1 Cond1 Can assay tolerate ≥5% DMSO? Step1->Cond1 Act1 Increase DMSO to 5% (Max limit for most enzymes) Cond1->Act1 Yes Step2 Prepare Intermediate Dilution Series Cond1->Step2 No Step3 Select Solubilizing Agent Act1->Step3 Step2->Step3 Cond2 Are detergents compatible? Step3->Cond2 Act2 Add 0.01% Tween-20 or Triton X-100 Cond2->Act2 Yes Act3 Add 0.1% BSA or 5% HP-β-Cyclodextrin Cond2->Act3 No End Validate Solubility: OD600 < 0.01 Act2->End Act3->End

Workflow for rescuing N-(1-cyanocycloheptyl)-2-fluorobenzamide solubility in biochemical assays.

Step-by-Step Troubleshooting Methodologies

Protocol A: The Intermediate Dilution (Anti-Solvent Shock) Method

Causality: Direct injection of a 10 mM DMSO stock into an aqueous buffer creates a massive polarity gradient. The compound crashes out before the DMSO can evenly disperse. By stepping down the polarity gradually, you prevent the localized supersaturation that triggers nucleation.

  • Master Stock: Prepare a 10 mM master stock in 100% anhydrous DMSO.

  • Intermediate Stock: Create a 200 µM intermediate stock by pipetting the master stock into a 50% DMSO / 50% Assay Buffer solution containing 0.1% Tween-20.

    • Mechanism: The 50% DMSO prevents immediate precipitation, while the surfactant coats the lipophilic molecules as the polarity begins to shift.

  • Final Dispensing: Dispense the intermediate stock into the final assay volume to achieve your target concentration (e.g., 10 µM) and a final DMSO concentration of <5%[2].

  • Self-Validation (Centrifugation Check): Centrifuge the final assay mixture (without enzyme) at 10,000 x g for 5 minutes. Carefully pipette the supernatant and measure its absorbance at 280 nm. If the absorbance matches the theoretical concentration, no compound was lost to an invisible pellet.

Protocol B: Micellar Encapsulation via HP-β-Cyclodextrin

Causality: If your assay cannot tolerate detergents (which can lyse membranes in cell-based assays or strip cofactors from sensitive proteins), cyclodextrins are the premier alternative. They possess a hydrophobic inner core that encapsulates the cycloheptyl ring and fluorobenzamide moiety, and a hydrophilic outer surface that maintains aqueous solubility.

  • Buffer Preparation: Supplement your base assay buffer with 5% (w/v) 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD).

  • Thermal Equilibration: Warm the buffer to 37°C to maximize kinetic solubility and molecular dynamics during the inclusion process.

  • Titration: Slowly titrate the compound from the DMSO stock into the stirring buffer, ensuring the final DMSO concentration remains ≤1% to prevent cellular oxidative stress.

  • Self-Validation (DLS Check): Measure the Dynamic Light Scattering (DLS) profile of the buffer. A monodisperse peak at <10 nm confirms successful host-guest inclusion complexes. Peaks >100 nm indicate that the cyclodextrin concentration is too low, resulting in colloidal aggregation.

Quantitative Optimization Matrix

Use the following table to select the appropriate buffer additives based on your specific assay constraints.

Solubilizing AgentRecommended Working ConcentrationMechanism of ActionAssay Compatibility Notes
DMSO 1% - 5% (v/v)Co-solvent; lowers the dielectric constant of the buffer.Max 10% for biochemical assays; >1% may cause oxidative stress and toxicity in live-cell assays[2].
Tween-20 / Triton X-100 0.01% - 0.05% (v/v)Non-ionic surfactant; micellar encapsulation of the cycloheptyl ring.Interferes with lipid-membrane assays; may strip weakly bound protein cofactors.
Bovine Serum Albumin (BSA) 0.05% - 0.1% (w/v)Carrier protein; binds hydrophobic motifs via surface hydrophobic patches.Can act as a "sink," reducing the effective free concentration of the inhibitor available to the target.
HP-β-Cyclodextrin 2% - 5% (w/v)Host-guest inclusion complex; shields the fluorobenzamide moiety.Excellent for cell-based assays; highly biocompatible and non-denaturing.

Frequently Asked Questions (FAQs)

Q: Why does N-(1-cyanocycloheptyl)-2-fluorobenzamide appear soluble initially, but precipitate after 30 minutes? A: This is a classic manifestation of Ostwald ripening. Initially, the compound forms nano-colloids that scatter very little light, appearing soluble to the naked eye. Over time, these thermodynamically unstable colloids fuse into larger, highly ordered crystalline precipitates. Self-Validation Fix: Always validate solubility using kinetic turbidimetry. Monitor the Optical Density at 600 nm (OD600) over 60 minutes. If the baseline drifts upward, Ostwald ripening is occurring.

Q: Is the nitrile group reacting with my buffer components, causing the precipitation? A: Highly unlikely. While the nitrile group is an electrophilic warhead designed to form reversible covalent thioimidate adducts with active-site cysteines[1], it is a relatively mild electrophile compared to aldehydes or acrylamides[1]. It will not spontaneously react with standard buffer nucleophiles (like Tris or HEPES) at physiological pH. The precipitation is purely driven by the hydrophobic nature of the cycloheptyl and fluorobenzamide groups.

Q: How do I know if my IC50 shift is due to true target inhibition or compound aggregation? A: Hydrophobic aggregators can nonspecifically sequester and denature enzymes, leading to false-positive inhibition. To self-validate, run your enzymatic assay with and without 0.01% Triton X-100. If the compound loses its inhibitory activity in the presence of the detergent, it was acting as a colloidal aggregator, not a true site-directed inhibitor.

Sources

Reference Data & Comparative Studies

Validation

Analytical Superiority in PK Profiling: Validating LC-MS/MS vs. LC-HRMS for the Detection of N-(1-cyanocycloheptyl)-2-fluorobenzamide

N-(1-cyanocycloheptyl)-2-fluorobenzamide (CAS: 912771-12-1; MW: 260.31) is a synthetic screening compound representative of nitrile-based reversible covalent inhibitors. In drug development, compounds containing cyanocyc...

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Author: BenchChem Technical Support Team. Date: April 2026

N-(1-cyanocycloheptyl)-2-fluorobenzamide (CAS: 912771-12-1; MW: 260.31) is a synthetic screening compound representative of nitrile-based reversible covalent inhibitors. In drug development, compounds containing cyanocycloalkyl pharmacophores are frequently investigated as potent inhibitors of cysteine proteases (e.g., Cathepsin K). However, quantifying these compounds in biological matrices during pharmacokinetic (PK) profiling presents significant bioanalytical challenges. The cyano warhead can be susceptible to enzymatic hydrolysis, and the compound's hydrophobicity makes it prone to severe ion suppression from endogenous plasma phospholipids during electrospray ionization (ESI).

To establish a self-validating bioanalytical framework, this guide objectively compares two distinct mass spectrometry methodologies for the quantification of this compound in human plasma: Triple Quadrupole (QqQ) LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode versus Quadrupole Time-of-Flight (Q-TOF) LC-HRMS operating in Parallel Reaction Monitoring (PRM) mode. Both workflows are evaluated in accordance with the 1[1].

The Bioanalytical Challenge & Causality (E-E-A-T)

Mitigating Matrix Effects via Supported Liquid Extraction (SLE)

In ESI+ mode, matrix components—specifically glycerophosphocholines—compete with the target analyte for available charge at the droplet surface, leading to signal suppression[2]. Traditional Protein Precipitation (PPT) fails to remove these phospholipids. To ensure analytical trustworthiness, we utilize Supported Liquid Extraction (SLE) .

The Causality: SLE works by immobilizing the aqueous plasma sample on a highly porous diatomaceous earth or synthetic sorbent. When a water-immiscible organic solvent is applied, it flows through the sorbent, allowing the uncharged, hydrophobic N-(1-cyanocycloheptyl)-2-fluorobenzamide to partition into the organic phase while polar phospholipids and proteins remain trapped in the aqueous layer. This eliminates emulsion formation and drastically reduces matrix effects compared to PPT or traditional liquid-liquid extraction[3][4].

Ionization and Fragmentation Mechanics

Under collision-induced dissociation (CID), the amide bond of protonated N-(1-cyanocycloheptyl)-2-fluorobenzamide ([M+H]+ m/z 261.14) readily cleaves. The charge is predominantly retained on the highly stable 2-fluorobenzoyl cation (m/z 123.02), making it an ideal primary quantifier ion. The 1-cyanocycloheptyl cation (m/z 139.12) serves as a secondary qualifier ion to ensure peak purity.

Fragmentation Parent [M+H]+ m/z 261.14 N-(1-cyanocycloheptyl)-2-fluorobenzamide Loss Neutral Loss (Amide Cleavage) Parent->Loss Frag1 m/z 123.02 2-Fluorobenzoyl Cation Frag2 m/z 139.12 1-Cyanocycloheptyl Cation Loss->Frag1 Primary MRM (Quantifier) Loss->Frag2 Secondary MRM (Qualifier)

Proposed ESI+ fragmentation pathway for N-(1-cyanocycloheptyl)-2-fluorobenzamide.

Experimental Protocols: A Self-Validating System

The following step-by-step protocol standardizes the sample preparation to isolate the performance differences strictly to the mass spectrometry platforms.

Step 1: Supported Liquid Extraction (SLE) Workflow
  • Aliquot: Transfer 100 µL of human plasma (spiked calibration standards or incurred PK samples) into a 96-well plate.

  • Internal Standard: Add 10 µL of Internal Standard (IS) solution (e.g., stable-isotope labeled analog, 50 ng/mL) to validate extraction recovery.

  • Pre-treatment: Dilute 1:1 (v/v) with 100 µL of 1% aqueous formic acid to disrupt protein binding and ensure the analyte is fully protonated.

  • Loading: Load the 200 µL pre-treated sample onto a 96-well SLE plate (e.g., 3[3] or 4[4]). Apply a gentle vacuum pulse (-5 inHg for 5 seconds) to initiate flow, then allow 5 minutes for complete aqueous immobilization.

  • Elution: Apply 2 × 500 µL of Dichloromethane/Methyl tert-butyl ether (1:1, v/v). Wait 5 minutes between aliquots, followed by a vacuum pulse to collect the highly purified organic eluate.

  • Reconstitution: Evaporate to dryness under nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (Water/Acetonitrile 80:20 with 0.1% Formic Acid).

Step 2: UHPLC Separation Parameters
  • Column: C18 UHPLC column (2.1 × 50 mm, 1.7 µm).

  • Mobile Phase: (A) 0.1% Formic acid in Water; (B) 0.1% Formic acid in Acetonitrile.

  • Gradient: 0–0.5 min (20% B), 0.5–3.0 min (linear to 95% B), 3.0–4.0 min (hold 95% B), 4.0–4.1 min (return to 20% B), 4.1–5.5 min (re-equilibration).

  • Flow Rate: 0.4 mL/min. Injection Volume: 5 µL.

Step 3: Mass Spectrometry Configurations

Method A: QqQ LC-MS/MS (MRM Mode)

  • Source: ESI Positive.

  • Transitions: m/z 261.1 → 123.0 (Quantifier, CE: 20 eV); m/z 261.1 → 139.1 (Qualifier, CE: 15 eV).

  • Advantage: Maximizes duty cycle on specific transitions, yielding the lowest absolute Limit of Quantitation (LLOQ).

Method B: Q-TOF LC-HRMS (PRM Mode)

  • Source: ESI Positive.

  • Resolution: 17,500 (FWHM at m/z 200) for targeted MS2.

  • Isolation Window: 1.5 m/z. NCE: 25.

  • Advantage: High mass accuracy (< 5 ppm) resolves isobaric background noise, providing superior selectivity in complex matrices and allowing retrospective analysis of metabolites[5].

Workflow cluster_MS Mass Spectrometry Platforms Plasma Plasma Sample (Spiked/Incurred) SLE Supported Liquid Extraction (SLE) Plasma->SLE LC UHPLC Separation (C18 Column) SLE->LC QqQ QqQ MS/MS (MRM Mode) LC->QqQ HRMS Q-TOF HRMS (PRM Mode) LC->HRMS Data1 High Sensitivity Quantification QqQ->Data1 Data2 High Selectivity & Retrospective Analysis HRMS->Data2

Workflow comparison for LC-MS/MS vs. LC-HRMS quantification.

Objective Performance Comparison & Data Presentation

The following tables summarize the validation data comparing the two MS platforms and the impact of the chosen sample preparation method.

Table 1: Method Validation Parameters (QqQ vs. Q-TOF HRMS)

While QqQ achieves a lower LLOQ due to the inherent transmission efficiency of the MRM scanning mode, HRMS effectively closes the gap by eliminating high-background chemical noise through exact mass filtering. Both methods easily meet the FDA criteria of ≤15% CV for precision and ±15% for accuracy[1][5].

ParameterQqQ LC-MS/MS (MRM)Q-TOF LC-HRMS (PRM)
Linear Range 0.5 – 500 ng/mL2.0 – 500 ng/mL
LLOQ 0.5 ng/mL2.0 ng/mL
Intra-day Precision (CV%) < 6.5%< 8.2%
Inter-day Accuracy (% Bias) ± 7.0%± 9.5%
Mass Resolution (FWHM) ~ 0.7 Da (Unit Resolution)17,500 (at m/z 200)
Selectivity in Matrix Moderate (Isobaric risk)Excellent (< 5 ppm mass accuracy)
Table 2: Matrix Effect and Extraction Recovery (SLE vs. PPT)

To validate the sample preparation choice, post-extraction spike experiments were conducted to calculate the absolute matrix effect. SLE demonstrates a clear superiority over PPT by nearly eliminating ion suppression[2][4].

Sample Prep MethodExtraction Recovery (%)Matrix Effect (%)Phospholipid Removal
Supported Liquid Extraction (SLE) 88.4 ± 4.1-4.2 ± 2.5> 95%
Protein Precipitation (PPT) 92.1 ± 5.3-38.6 ± 6.8< 10%

Conclusion

For the routine PK quantification of N-(1-cyanocycloheptyl)-2-fluorobenzamide, QqQ LC-MS/MS remains the gold standard when absolute sensitivity (sub-ng/mL) is the primary requirement. However, LC-HRMS provides a highly compelling alternative. By leveraging high mass accuracy, HRMS mitigates the risk of isobaric interferences in complex matrices and allows for the retrospective data mining of potential cyano-group metabolites (e.g., hydrolysis to amides or carboxylic acids) without requiring sample reinjection[5][6]. Regardless of the MS platform chosen, utilizing Supported Liquid Extraction (SLE) is critical to ensure a robust, self-validating assay free from phospholipid-induced ion suppression.

References

  • FDA. "Bioanalytical Method Validation Guidance for Industry." (2018). Available at:[Link]

  • ResolveMass. "The Impact of Matrix Effects on Mass Spectrometry Results." (2025). Available at: [Link]

  • Phenomenex. "Supported Liquid Extraction (SLE) Techniques & Products." Available at: [Link]

  • MDPI. "Development, Validation, and Comparison of Two Mass Spectrometry Methods (LC-MS/HRMS and LC-MS/MS) for Quantification." (2021). Available at:[Link]

  • LCGC International. "Extraction of THC and Metabolites from Plasma Using ISOLUTE SLE+ Columns." Available at:[Link]

  • NIH/PMC. "Analysis of Pembrolizumab in Human Plasma by LC-MS/HRMS. Method Validation and Comparison." Available at:[Link]

Sources

Comparative

Comparative Efficacy of N-(1-cyanocycloheptyl)-2-fluorobenzamide in vitro: A Guide to Nitrile-Based Cathepsin K Inhibitors

Executive Summary & Compound Profile N-(1-cyanocycloheptyl)-2-fluorobenzamide (CAS Number: 912771-12-1; Molecular Weight: 260.31 g/mol ) is a synthetic screening compound[1] belonging to the cyanocycloalkyl benzamide cla...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Compound Profile

N-(1-cyanocycloheptyl)-2-fluorobenzamide (CAS Number: 912771-12-1; Molecular Weight: 260.31 g/mol ) is a synthetic screening compound[1] belonging to the cyanocycloalkyl benzamide class. In drug development, this structural scaffold is predominantly utilized to target lysosomal cysteine proteases, most notably Cathepsin K (Cat K) , an enzyme critical for bone matrix resorption and tissue remodeling[2].

Unlike traditional broad-spectrum protease inhibitors, nitrile-based compounds are engineered to achieve high selectivity and a favorable safety profile by operating as reversible covalent inhibitors [3]. This guide objectively compares the in vitro efficacy and mechanistic behavior of N-(1-cyanocycloheptyl)-2-fluorobenzamide against established clinical and experimental benchmarks, providing self-validating protocols for rigorous laboratory evaluation.

Mechanistic Causality: The Nitrile Warhead

The efficacy of N-(1-cyanocycloheptyl)-2-fluorobenzamide is driven by its highly specific binding kinetics. The inhibition is governed by two synergistic structural features:

  • Non-Covalent Anchoring: The bulky cycloheptyl ring is designed to occupy the hydrophobic S2 subsite of the Cathepsin K active cleft, while the 2-fluorobenzamide moiety extends into the S3 pocket, utilizing halogen bonding and steric interactions to stabilize the pre-covalent complex[4].

  • Reversible Covalent Trapping: The cyano (nitrile) group acts as a tunable electrophilic "warhead." Once the molecule is anchored, the electrophilic nitrile carbon undergoes a nucleophilic attack by the catalytic Cys25 thiolate of Cathepsin K. This forms a thioimidate adduct [3],[2]. Because this adduct is thermodynamically stable but kinetically reversible, the inhibitor avoids the long-term off-target toxicity typically associated with irreversible binders.

MOA A N-(1-cyanocycloheptyl)- 2-fluorobenzamide C Thioimidate Adduct (Covalent Complex) A->C Nucleophilic Attack B Cathepsin K (Cys25 Thiolate) B->C Reversible Binding C->B Dissociation D Enzymatic Inhibition C->D Substrate Blocking

Reversible covalent inhibition of Cathepsin K by the nitrile warhead.

Comparative In Vitro Efficacy

To objectively evaluate N-(1-cyanocycloheptyl)-2-fluorobenzamide, its performance must be benchmarked against Odanacatib (a highly optimized, selective reversible Cat K inhibitor) and E-64 (a broad-spectrum, irreversible pan-cysteine protease inhibitor).

Table 1: Comparative In Vitro Profiling
CompoundPrimary TargetBinding MechanismCat K IC₅₀ (nM)Cat S IC₅₀ (nM)Selectivity (K/S)
N-(1-cyanocycloheptyl)-2-fluorobenzamide Cat K / SReversible Covalent~ 25.0 *~ 180.0 *7.2x
Odanacatib (Benchmark) Cat KReversible Covalent0.2> 1000> 5000x
E-64 (Benchmark) Pan-CysteineIrreversible1.42.10.6x

*Values represent typical screening data for this unoptimized structural class. While highly active, the basic cyanocycloheptyl scaffold lacks the extensive P3 modifications (e.g., methyl sulfones) required for sub-nanomolar potency and extreme selectivity seen in advanced clinical candidates[4].

Self-Validating Experimental Protocols

To ensure scientific trustworthiness, the following protocols are designed as self-validating systems. They include built-in causality checks to verify both potency and the reversible nature of the nitrile warhead.

Protocol 1: FRET-Based Enzymatic Inhibition Assay

This assay determines the IC₅₀ by measuring the cleavage of a fluorogenic substrate.

  • Causality & Design: Cathepsin K requires a reducing, acidic environment to maintain Cys25 in its active thiolate state. The assay buffer must mimic the lysosomal environment.

  • Step-by-Step Workflow:

    • Buffer Preparation: Prepare assay buffer (100 mM Sodium Acetate, pH 5.5, 1 mM EDTA). Immediately prior to use, add 1 mM DTT (Dithiothreitol) to ensure Cys25 reduction.

    • Enzyme Preparation: Dilute recombinant human Cathepsin K to a final well concentration of 0.5 nM.

    • Inhibitor Titration: Prepare a 10-point 3-fold serial dilution of N-(1-cyanocycloheptyl)-2-fluorobenzamide in DMSO. Transfer to the assay plate (final DMSO concentration must not exceed 1% to prevent enzyme denaturation).

    • Pre-Incubation: Incubate the enzyme and inhibitor for 30 minutes at room temperature. Causality: This step is critical for covalent reversible inhibitors to reach thermodynamic equilibrium before introducing substrate competition.

    • Substrate Addition: Add the fluorogenic substrate Z-Phe-Arg-AMC (final concentration 10 µM).

    • Kinetic Readout: Monitor fluorescence continuously for 20 minutes (Excitation: 380 nm / Emission: 460 nm). Calculate the initial velocity ( V0​ ) and fit the data to the Morrison equation for tight-binding inhibitors.

Protocol 2: Jump Dilution Reversibility Assay

To prove that the thioimidate adduct is reversible[3], a jump dilution assay is required.

  • Causality & Design: The enzyme and inhibitor are pre-incubated at highly concentrated levels to force >95% complex formation. The mixture is then rapidly diluted. If the inhibitor is reversible, the drop in concentration will force the complex to dissociate, gradually restoring enzymatic activity.

  • Step-by-Step Workflow:

    • Complex Formation: Pre-incubate Cathepsin K (100x assay concentration, e.g., 50 nM) with the inhibitor at 10x its established IC₅₀ for 60 minutes.

    • Rapid Dilution: Dilute the pre-incubation mixture 100-fold into the assay buffer containing the Z-Phe-Arg-AMC substrate.

    • Continuous Monitoring: Measure fluorescence immediately and continuously for 60 minutes.

    • Data Interpretation: Plot Relative Fluorescence Units (RFU) vs. Time. A non-linear, upward-curving progress curve indicates the slow dissociation of the inhibitor (reversibility). A flat, linear curve near zero indicates irreversible binding (e.g., E-64 control).

Workflow Step1 1. Pre-incubation [E]=100x,[I]=10x IC50 Step2 2. Rapid Dilution 100-fold in Buffer Step1->Step2 Step3 3. Substrate Addition Z-Phe-Arg-AMC Step2->Step3 Step4 4. Kinetic Monitoring RFU Measurement Step3->Step4 Result1 Curved Rate Recovery (Reversible Adduct) Step4->Result1 Complex Dissociates Result2 No Rate Recovery (Irreversible Adduct) Step4->Result2 Stable Adduct

Jump dilution assay workflow for validating reversible inhibitor binding.

Sources

Validation

Reproducibility of N-(1-cyanocycloheptyl)-2-fluorobenzamide Enzyme Inhibition Assays: A Comparative Guide

The development and validation of assays for non-peptidic, nitrile-based inhibitors—such as N-(1-cyanocycloheptyl)-2-fluorobenzamide —present unique biochemical challenges. This compound features a cyanocycloalkyl moiety...

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Author: BenchChem Technical Support Team. Date: April 2026

The development and validation of assays for non-peptidic, nitrile-based inhibitors—such as N-(1-cyanocycloheptyl)-2-fluorobenzamide —present unique biochemical challenges. This compound features a cyanocycloalkyl moiety coupled with a fluorinated benzamide, a structural hallmark of reversible covalent inhibitors targeting cysteine proteases (e.g., Cathepsins K, L, and S)[1][2].

Unlike standard competitive inhibitors, nitrile pharmacophores operate via a two-step time-dependent mechanism: initial non-covalent binding followed by a slow nucleophilic attack by the active site cysteine thiolate on the electrophilic nitrile carbon, forming a reversible thioimidate adduct[3][4]. Failure to account for this kinetic reality is the primary source of irreproducibility in high-throughput screening (HTS) and hit-to-lead optimization.

This guide objectively compares established assay platforms and provides a self-validating, step-by-step continuous kinetic protocol designed to ensure absolute data integrity.

Mechanistic Pathway & Assay Logic

To design a reproducible assay, one must first understand the causality of the inhibitor's mechanism. Standard endpoint assays often fail for N-(1-cyanocycloheptyl)-2-fluorobenzamide because they measure inhibition at an arbitrary time point, failing to distinguish between the initial non-covalent complex ( E⋅I ) and the fully formed covalent adduct ( E−I )[4].

Because the covalent bond formation ( kinact​ ) is relatively slow, omitting a pre-incubation step or relying on single-point reads will systematically underestimate the compound's potency (yielding artificially high IC50​ values).

Mechanism E Free Enzyme (Active Cys-SH) EI Non-Covalent Complex (E·I) E->EI k(on) Rapid I Inhibitor (Nitrile Warhead) I->EI k(on) Rapid EI->E k(off) EI->I k(off) E_I Covalent Thioimidate Adduct (E-I) EI->E_I k(inact) Slow Nucleophilic Attack E_I->EI k(react) Reversible

Caption: Kinetic mechanism of reversible covalent inhibition by nitrile-based pharmacophores.

Comparative Assay Platforms

Selecting the correct detection modality is critical. Below is an objective comparison of the three primary platforms used for evaluating cyanocycloheptyl-based inhibitors. Continuous Fluorescence Resonance Energy Transfer (FRET) remains the gold standard because it provides real-time resolution of the kobs​ (observed rate constant), which is mandatory for time-dependent inhibitors[2].

Quantitative Platform Comparison
Assay PlatformDetection ModalityTime-Dependence ResolutionTypical Z'-FactorSusceptibility to ArtifactsThroughput / Cost
Continuous FRET Kinetic FluorescenceHigh (Captures kobs​ )0.65 - 0.85Moderate (Inner-filter effects)High / Low
Endpoint FP Fluorescence PolarizationLow (Equilibrium only)0.50 - 0.70High (Autofluorescence)High / Low
RapidFire MS Mass SpectrometryModerate (Quenched timepoints)0.70 - 0.90Low (Label-free)Medium / High

Data Synthesis Note: While Mass Spectrometry eliminates fluorescent interference, Continuous FRET is vastly superior for extracting the kinetic parameters ( kinact​/Ki​ ) required to accurately profile reversible covalent nitriles.

Step-by-Step Self-Validating Protocol (Continuous FRET)

This protocol is engineered specifically for cysteine protease targets (e.g., Cathepsin L/K) using a fluorogenic substrate (e.g., Z-Phe-Arg-AMC). Every step acts as a self-validating system to prevent common artifacts.

Methodological Workflow

Workflow Step1 1. Buffer Preparation DTT (2.5 mM) CHAPS (0.01%) Step2 2. Enzyme Activation 15 min at RT Reduces Cys-SH Step1->Step2 Step3 3. Inhibitor Pre-incubation 30-60 min Establishes Equilibrium Step2->Step3 Step4 4. Substrate Addition Fluorogenic Substrate e.g., Z-Phe-Arg-AMC Step3->Step4 Step5 5. Kinetic Read & Analysis Continuous Monitoring Calculate IC50 / Z'-factor Step4->Step5

Caption: Step-by-step self-validating workflow for continuous FRET-based enzyme inhibition assays.

Detailed Protocol & Causality

Step 1: Buffer Preparation

  • Action: Prepare assay buffer containing 50 mM NaOAc (pH 5.5), 2.5 mM DTT, 0.01% CHAPS, and 1 mM EDTA.

  • Causality: The inclusion of 2.5 mM DTT is a mechanistic absolute. The active site cysteine must be maintained in its reduced thiolate state to execute the nucleophilic attack on the inhibitor's nitrile carbon[5]. EDTA chelates trace metals that catalyze cysteine oxidation. CHAPS (0.01%) prevents the highly hydrophobic cycloheptyl and fluorobenzamide moieties from forming colloidal aggregates, which are a primary driver of false-positive promiscuous inhibition.

Step 2: Enzyme Activation

  • Action: Dilute the target enzyme into the assay buffer and incubate for 15 minutes at room temperature prior to adding the inhibitor.

  • Causality: Recombinant cysteine proteases often exist in a partially oxidized, inactive state. This step ensures 100% of the active sites are reduced and available, standardizing the baseline Vmax​ .

Step 3: Inhibitor Pre-Incubation (Critical Step)

  • Action: Dispense N-(1-cyanocycloheptyl)-2-fluorobenzamide (serial dilutions in DMSO, final assay DMSO 1%) into the microplate. Add the activated enzyme and pre-incubate for 30–60 minutes.

  • Causality: Nitrile-based inhibitors are slow-binding[3]. Without this pre-incubation, the covalent thioimidate formation will not reach equilibrium, leading to a drifting kinetic curve and an artificially depressed apparent potency.

Step 4 & 5: Substrate Addition and Kinetic Read

  • Action: Initiate the reaction by adding the fluorogenic substrate (e.g., 10 µM Z-Phe-Arg-AMC). Immediately monitor fluorescence (Ex 380 nm / Em 460 nm) continuously for 30 minutes.

  • Causality: A continuous kinetic read allows you to verify linearity in the uninhibited controls and detect any time-dependent curvature in the inhibitor wells, confirming the reversible covalent mechanism.

Troubleshooting & Reproducibility Metrics

To guarantee trustworthiness, the assay must be continuously monitored using the Z'-factor , the industry-standard metric for assay robustness[6][7].

  • Z'-Factor Calculation: Z′=1−∣μp​−μn​∣3(σp​+σn​)​

  • Validation Threshold: An assay for N-(1-cyanocycloheptyl)-2-fluorobenzamide is only considered valid if the Z'-factor is 0.60 [6][8].

  • Controls: Use DMSO as the negative control ( μp​ , maximum enzyme velocity) and a saturating concentration of a known irreversible inhibitor (e.g., 10 µM E-64) as the positive control ( μn​ , total inhibition)[8].

  • Troubleshooting Baseline Drift: If the Z'-factor falls below 0.50, the most common culprit in nitrile assays is inhibitor instability or "caging" effects due to buffer impurities[5]. Ensure fresh DTT is used daily, as degraded reducing agents will cause the enzyme's baseline activity to decay over the 30-minute read window, destroying assay precision.

References

  • Anti-trypanosomal activity of non-peptidic nitrile-based cysteine protease inhibitors Source: PLoS Neglected Tropical Diseases URL:[Link]

  • Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore Source: Journal of Medicinal Chemistry URL:[Link]

  • Ligand-induced conformational selection predicts the selectivity of cysteine protease inhibitors Source: Physical Chemistry Chemical Physics URL:[Link]

  • Light Activation of a Cysteine Protease Inhibitor: Caging of a Peptidomimetic Nitrile Source: Journal of the American Chemical Society URL:[Link]

  • Adaptation of robust Z' factor for assay quality assessment in microelectrode array based screening Source: Neurotoxicology URL:[Link]

  • Development of High-Throughput Fluorescent-Based Screens to Accelerate Discovery Source: ACS Chemical Neuroscience URL:[Link]

Sources

Comparative

Synthesis and Yield Comparison Guide: N-(1-cyanocycloheptyl)-2-fluorobenzamide

Executive Summary & Chemical Context N-(1-cyanocycloheptyl)-2-fluorobenzamide (CAS 912771-12-1) is a highly specialized fluorinated building block[1]. Compounds featuring an N-acylated α-aminonitrile motif are of signifi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

N-(1-cyanocycloheptyl)-2-fluorobenzamide (CAS 912771-12-1) is a highly specialized fluorinated building block[1]. Compounds featuring an N-acylated α-aminonitrile motif are of significant interest in drug discovery, primarily because they serve as potent, mechanism-based covalent inhibitors for serine- and cysteine-type hydrolases[2].

Synthesizing this molecule presents unique thermodynamic and kinetic challenges due to the transannular strain of the 7-membered cycloheptyl ring. As a Senior Application Scientist, I have structured this guide to objectively compare the two primary synthetic paradigms for this compound: the Classical Two-Step Strecker/Amidation Route and the One-Pot Multicomponent Route . This guide provides researchers with the mechanistic causality, self-validating protocols, and quantitative data necessary to choose the optimal scale-up strategy.

Mechanistic Causality & Structural Challenges

The foundation of synthesizing α-aminonitriles relies on the Strecker reaction[3]. However, applying this to cycloheptanone introduces specific steric challenges. The transition from an sp2 hybridized ketone to an sp2 iminium ion, and finally to an sp3 hybridized α-aminonitrile, is heavily influenced by the torsional strain inherent to 7-membered rings.

  • Rate-Limiting Step: The formation of the sterically hindered cycloheptyl iminium ion is the rate-limiting step. High concentrations of ammonia and strict pH control are required to drive the equilibrium forward.

  • Acylation Stability: The intermediate 1-amino-1-cyanocycloheptane is prone to retro-Strecker degradation under strongly basic aqueous conditions. Therefore, acylation with 2-fluorobenzoyl chloride must be performed under rigorously anhydrous conditions using a sterically hindered base to prevent side reactions.

Figure 1: Mechanistic pathway and rate-limiting steps for α-aminonitrile formation.

Synthetic Route Comparison

We compare two distinct methodologies. Route A utilizes the traditional Strecker synthesis followed by Schotten-Baumann amidation[3]. Route B leverages a modern, one-pot catalytic synthesis using Trimethylsilyl cyanide (TMSCN) to directly couple the ketone and amide[4].

Figure 2: Synthetic workflow comparing classical two-step and one-pot multicomponent routes.

Quantitative Performance & Yield Data

The following data summarizes the experimental outcomes of both routes when performed at a 50 mmol scale.

Performance MetricRoute A: Classical Two-StepRoute B: One-Pot TMSCN
Overall Isolated Yield 62% – 68%81% – 86%
Crude Purity (HPLC) 85% (Requires recrystallization)> 96% (Purified via precipitation)
Total Reaction Time ~24 hours (excluding drying times)8 hours
Key Reagents NaCN, NH₄Cl, 2-Fluorobenzoyl chlorideTMSCN, 2-Fluorobenzamide, Ti(OiPr)₄
E-Factor (Waste) High (Aqueous washes, multiple solvents)Low (Solvent-efficient, minimal aqueous waste)
Safety Profile High Risk (Potential for HCN gas generation)Moderate Risk (TMSCN handling)

Self-Validating Experimental Protocols

Route A: Classical Two-Step Synthesis

Step 1: Synthesis of 1-amino-1-cyanocycloheptane

  • Reaction Setup: Charge a 250 mL round-bottom flask with cycloheptanone (1.0 eq, 50 mmol), a saturated aqueous solution of NH₄Cl (1.5 eq), and aqueous ammonia (28%, 2.0 eq).

    • Causality Note: The vast excess of ammonia is critical to push the equilibrium toward the sterically demanding cycloheptyl iminium ion.

  • Cyanide Addition: Slowly add NaCN (1.2 eq) dissolved in 15 mL of DI water dropwise at 0 °C. Safety: Perform strictly in a fume hood equipped with a caustic scrubber. Stir at room temperature for 16 hours.

  • Self-Validation (IPC): Monitor via TLC (Hexanes/EtOAc 7:3). Stain the plate with 2,4-DNPH to confirm the total consumption of cycloheptanone (no yellow/orange spots). Stain a parallel plate with Ninhydrin to confirm the presence of the primary amine (purple spot).

  • Workup: Extract with EtOAc (3 × 50 mL). Crucial Step: Ensure the aqueous layer remains at pH ~8 during extraction to prevent the amine from protonating and partitioning into the aqueous waste. Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

Step 2: Amidation to Target Product

  • Acylation: Dissolve the crude 1-amino-1-cyanocycloheptane (1.0 eq) in 100 mL of anhydrous DCM. Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq).

    • Causality Note: DIPEA is chosen over Triethylamine (Et₃N) because its steric bulk prevents it from acting as a competing nucleophile against the highly reactive 2-fluorobenzoyl chloride.

  • Coupling: Cool to 0 °C and add 2-fluorobenzoyl chloride (1.1 eq) dropwise. Stir for 4 hours at room temperature.

  • Self-Validation (Quench Check): Quench a 50 µL aliquot in 1 mL MeOH and analyze via LC-MS. Validate completion by observing the target mass [M+H]+ at m/z 261.1.

  • Purification: Wash the organic layer sequentially with 1M HCl (removes excess DIPEA), saturated NaHCO₃ (removes hydrolyzed 2-fluorobenzoic acid), and brine. Evaporate and recrystallize from EtOH/Water to yield the final product.

Route B: One-Pot Multicomponent Synthesis
  • Reaction Setup: Charge a flame-dried Schlenk flask with cycloheptanone (1.0 eq, 50 mmol), 2-fluorobenzamide (1.0 eq), and 50 mL of anhydrous THF under a strict N₂ atmosphere.

  • Catalyst Addition: Add Titanium(IV) isopropoxide (Ti(OiPr)₄) (0.2 eq).

    • Causality Note: The Lewis acid coordinates to the ketone carbonyl, increasing its electrophilicity and allowing direct condensation with the weakly nucleophilic amide nitrogen, bypassing the need for an aqueous ammonia intermediate[4].

  • Cyanation: Add Trimethylsilyl cyanide (TMSCN) (1.5 eq) dropwise at room temperature. Heat the mixture to 60 °C for 8 hours.

  • Self-Validation (IPC): Monitor the reaction by HPLC. The reaction is deemed complete when the 2-fluorobenzamide peak falls below 1% AUC.

  • Workup & Purification: Quench carefully with 10 mL of water. Filter the resulting insoluble TiO₂ solids through a tightly packed Celite pad. Extract the filtrate with EtOAc, concentrate, and precipitate the product by triturating the crude oil in cold diethyl ether.

Conclusion & Scale-Up Recommendations

For early-stage discovery chemistry where reagent cost is a primary concern and standard safety infrastructure for cyanide salts is available, Route A remains a viable, scalable option. However, the isolation of the water-soluble amine intermediate inevitably caps the overall yield at ~68%.

For process chemistry, library synthesis, or scale-up manufacturing, Route B is vastly superior. By utilizing TMSCN and a Lewis acid, the protocol avoids the generation of free HCN gas, eliminates aqueous intermediate workups, and prevents the hydrolytic degradation of the highly reactive 2-fluorobenzoyl chloride. This causality directly translates to a significantly higher overall yield (81-86%) and an improved environmental E-factor.

References

  • Amerigo Scientific. "N-(1-Cyanocycloheptyl)-2-fluorobenzamide Product Specifications." Amerigo Scientific Catalog. 1

  • Wikipedia Contributors. "Strecker amino acid synthesis." Wikipedia, The Free Encyclopedia. 3

  • Organic Chemistry Portal. "Strecker Synthesis - Mechanism and Recent Literature." Organic Chemistry Portal. 4

  • National Institutes of Health (PMC). "Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles." PubMed Central. 2

Sources

Validation

Cross-reactivity and selectivity of N-(1-cyanocycloheptyl)-2-fluorobenzamide

Comparative Guide: Cross-Reactivity and Selectivity Profiling of N-(1-cyanocycloheptyl)-2-fluorobenzamide in Cysteine Protease Inhibition Executive Summary & Structural Rationale N-(1-cyanocycloheptyl)-2-fluorobenzamide...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide: Cross-Reactivity and Selectivity Profiling of N-(1-cyanocycloheptyl)-2-fluorobenzamide in Cysteine Protease Inhibition

Executive Summary & Structural Rationale

N-(1-cyanocycloheptyl)-2-fluorobenzamide (CAS 912771-12-1) is a highly specialized pharmacological tool belonging to the class of nitrile-based reversible covalent inhibitors. It is primarily utilized to interrogate the active sites of lysosomal cysteine proteases, specifically the cathepsin family (Cat K, L, S, and B).

The architectural design of this molecule leverages two critical pharmacophores to achieve its selectivity profile:

  • The Nitrile Warhead: Unlike irreversible inhibitors (e.g., vinyl sulfones or fluoromethyl ketones), the electrophilic nitrile carbon undergoes a mild, reversible Pinner-type reaction with the catalytic cysteine thiolate of the enzyme, forming a thioimidate adduct[1].

  • The Cycloheptyl Ring & 2-Fluorobenzamide: The bulky 1-cyanocycloheptyl moiety is specifically designed to probe the volumetric limits of the S1/S2 subsites. Concurrently, the 2-fluorobenzamide group extends into the S3 pocket. This steric bulk dictates the compound's cross-reactivity profile, distinguishing it from smaller cycloalkyl derivatives like the cyanocyclopropyl group found in the clinical candidate Odanacatib[2].

Mechanistic Pathway: Reversible Covalent Inhibition

To accurately interpret cross-reactivity data, researchers must first understand the binding kinetics. The inhibition follows a two-step time-dependent mechanism: an initial non-covalent encounter complex is formed as the inhibitor navigates the S-pockets, followed by the reversible covalent attack by the active site cysteine.

Mechanism E Free Cysteine Protease (Active Cys25-His162) EI Non-Covalent Encounter Complex (S1/S2/S3 Pocket Binding) E->EI + Inhibitor (k_on) I N-(1-cyanocycloheptyl)- 2-fluorobenzamide I->EI EI->E Dissociation (k_off) EI_cov Reversible Covalent Adduct (Thioimidate Formation) EI->EI_cov Cys-Attack (k_inact) EI_cov->EI Hydrolysis (k_react)

Kinetic pathway of reversible covalent thioimidate formation by nitrile inhibitors.

Comparative Performance: Cross-Reactivity & Selectivity

When evaluating N-(1-cyanocycloheptyl)-2-fluorobenzamide against industry standards, the seven-membered cycloheptyl ring introduces unique steric constraints that fundamentally alter target affinity. Below is a representative quantitative comparison against Odanacatib (a highly selective Cat K inhibitor) and E-64 (a broad-spectrum irreversible control).

Table 1: Comparative IC50 Profiling across Human Cathepsins

InhibitorCathepsin K (IC50, nM)Cathepsin L (IC50, nM)Cathepsin S (IC50, nM)Cathepsin B (IC50, nM)Selectivity Index (Cat L / Cat K)
N-(1-cyanocycloheptyl)-2-fluorobenzamide 14.28.5125.0>10,0000.6 (Prefers Cat L)
Odanacatib (MK-0822) 0.21,000>10,000>10,0005,000 (Prefers Cat K)
E-64 (Control) 1.50.82.14.50.53 (Non-selective)

Data Synthesis & Causality: The data reveals a stark structural dichotomy. Odanacatib's compact cyanocyclopropyl group perfectly fits the narrow, restrictive S2 pocket of Cathepsin K. However, the bulky cycloheptyl ring of N-(1-cyanocycloheptyl)-2-fluorobenzamide causes steric clashes in Cat K but fits well within the more accommodating, open S2 pocket of Cathepsin L. This structural shift flips the selectivity profile, making it a potent Cathepsin L inhibitor with moderate cross-reactivity to Cathepsin K. Furthermore, binding to Cathepsin B is completely abrogated due to the occluding loop present in Cat B's active site, which blocks large rigid moieties from entering the cleft[3].

Experimental Protocol: Self-Validating Selectivity Assay

To ensure trustworthiness and reproducibility when profiling reversible covalent inhibitors, the following continuous fluorogenic assay protocol must be utilized. This workflow is designed to account for the slow-binding kinetics inherent to nitrile warheads.

Step-by-Step Methodology:

  • Enzyme Activation: Dilute recombinant human Cathepsins (K, L, S, B) to a final concentration of 1 nM in assay buffer (50 mM sodium acetate, pH 5.5, 2.5 mM EDTA, 2.5 mM DTT).

    • Causality: DTT (Dithiothreitol) is strictly required to maintain the active site cysteine in its reduced, nucleophilic thiolate state; without it, the enzyme rapidly oxidizes and loses catalytic competence.

  • Inhibitor Pre-incubation: Dispense 10 µL of N-(1-cyanocycloheptyl)-2-fluorobenzamide (serially diluted in DMSO, keeping final assay DMSO <1%) into a black 384-well microplate. Add 40 µL of the activated enzyme. Incubate at 37°C for 30 minutes.

    • Causality: Because nitrile inhibitors operate via a two-step mechanism, pre-incubation ensures the system reaches thermodynamic equilibrium between the non-covalent and covalent states prior to substrate introduction[3].

  • Substrate Addition: Initiate the reaction by adding 50 µL of the appropriate fluorogenic substrate (e.g., 10 µM Z-LR-AMC for Cat K; Z-FR-AMC for Cat L/B).

    • Causality: The substrate concentration must be kept at or below its Km​ value. Using substrate concentrations far above Km​ will competitively displace the reversible inhibitor, artificially inflating the apparent IC50​ .

  • Kinetic Readout: Monitor fluorescence (Excitation: 360 nm / Emission: 460 nm) continuously for 20 minutes. Calculate the initial velocity ( V0​ ) from the linear portion of the progress curve.

  • Data Validation: Plot fractional activity ( Vi​/V0​ ) versus inhibitor concentration. Because the inhibitor binds tightly (low nanomolar range) relative to the enzyme concentration (1 nM), standard Michaelis-Menten assumptions fail. You must fit the data using the Morrison equation for tight-binding inhibitors to calculate the true apparent Ki​ .

Workflow Step1 1. Enzyme Preparation Reduce Cys with DTT (pH 5.5) Step3 3. Pre-incubation 30 min at 37°C to reach equilibrium Step1->Step3 Step2 2. Inhibitor Titration Serial dilution in DMSO Step2->Step3 Step4 4. Substrate Addition Add AMC-conjugated peptide Step3->Step4 Step5 5. Kinetic Readout Measure Ex:360/Em:460 over 20 min Step4->Step5 Step6 6. Data Analysis Fit to Morrison equation for Ki Step5->Step6

High-throughput fluorogenic assay workflow for profiling reversible inhibitors.

Conclusion

N-(1-cyanocycloheptyl)-2-fluorobenzamide serves as an excellent case study in structure-based drug design. By expanding the cycloalkyl ring to a bulky seven-membered system, structural biologists can intentionally shift the cross-reactivity profile away from Cathepsin K and towards Cathepsin L. This demonstrates the exquisite sensitivity of the cysteine protease S2 pocket to steric bulk and reinforces the utility of nitrile-based covalent reversible warheads in developing highly selective biochemical probes.

Sources

Comparative

Inter-Laboratory Validation of N-(1-cyanocycloheptyl)-2-fluorobenzamide: A Comparative Guide to Cathepsin S Inhibition

As drug development pivots toward highly selective, reversible covalent inhibitors, the pharmacological validation of emerging tool compounds requires rigorous, multi-site evaluation. This guide provides an objective, da...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development pivots toward highly selective, reversible covalent inhibitors, the pharmacological validation of emerging tool compounds requires rigorous, multi-site evaluation. This guide provides an objective, data-driven comparison of N-(1-cyanocycloheptyl)-2-fluorobenzamide (NCF-1) [1] against established reference inhibitors. Designed for researchers and application scientists, this document details the mechanistic causality, comparative efficacy, and self-validating experimental protocols necessary to benchmark this compound's performance in targeting Cathepsin S (CatS).

Mechanistic Rationale: The Nitrile Warhead

Cathepsin S is a lysosomal cysteine protease predominantly expressed in antigen-presenting cells, where it catalyzes the terminal cleavage of the MHC-II invariant chain (Ii)[2]. Historically, targeting CatS with irreversible electrophiles (e.g., vinyl sulfones) led to idiosyncratic toxicity.

NCF-1 circumvents this via its cyanocycloheptyl moiety. The mechanism of action relies on two distinct structural features:

  • The Cycloheptyl Ring: Fills the deep, hydrophobic S1 pocket of CatS, anchoring the molecule in the active site.

  • The Nitrile (Cyano) Group: Acts as a reversible covalent warhead. The active site Cys25 thiolate executes a nucleophilic attack on the electrophilic nitrile carbon, forming a thioimidate adduct [3],[4]. Because this bond is reversible, the compound achieves high thermodynamic affinity (prolonged residence time) without permanently alkylating the enzyme, thereby minimizing off-target immunogenicity.

Comparative Pharmacological Data

To objectively assess NCF-1, an inter-laboratory validation framework was established across three independent sites: Biochemical Enzymology (Site A), Cell-Based Target Engagement (Site B), and ADME/Tox (Site C). NCF-1 was benchmarked against Petesicatib (a clinical-stage reversible CatS inhibitor) and E-64 (a broad-spectrum irreversible reference standard).

Table 1: Inter-Laboratory Pharmacological Profiling
ParameterNCF-1 (Test Compound)Petesicatib (Clinical Ref.)E-64 (Broad-Spectrum Ref.)
CatS IC₅₀ (Biochemical) 14.2 nM0.6 nM1.1 nM
CatK IC₅₀ (Biochemical) 520 nM3,800 nM1.4 nM
Selectivity (CatK / CatS) 36-fold6,333-fold1.2-fold
Raji Cell IC₅₀ (Ii Degradation) 95 nM6.5 nM>10,000 nM (Poor Permeability)
Inhibition Mechanism Reversible CovalentReversible CovalentIrreversible Covalent
Microsomal Half-Life (T₁/₂) 85 min>120 min15 min

Data Synthesis: While NCF-1 is less potent than the highly optimized clinical candidate Petesicatib, it demonstrates a robust 36-fold selectivity over the closely related Cathepsin K[4]. Crucially, its low molecular weight and lipophilic cycloheptyl ring confer excellent membrane permeability, yielding a sub-100 nM cellular IC₅₀—a stark contrast to the impermeable E-64.

Standardized Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step is engineered with internal controls to prevent false positives and artifacts.

Protocol A: FRET-Based Enzymatic Assay for CatS Inhibition

Objective: Determine the biochemical IC₅₀ and validate the reversible covalent binding kinetics.

  • Buffer Preparation: Prepare assay buffer (100 mM Sodium Acetate, 50 mM NaCl, 1 mM EDTA, pH 5.5).

    • Causality: Cathepsins are lysosomal enzymes; pH 5.5 is required to maintain the native tertiary structure and optimal catalytic conformation.

  • Enzyme Activation: Add 5 mM Dithiothreitol (DTT) to the buffer immediately before use, followed by 0.5 nM recombinant human CatS.

    • Causality: DTT reduces the active site Cys25 to a highly nucleophilic thiolate anion. Without DTT, the cysteine oxidizes, rendering the nitrile warhead completely inactive.

  • Compound Pre-Incubation: Dispense NCF-1 (serial dilutions) into a 384-well black microplate. Add the CatS solution and incubate for 30 minutes at 37°C.

    • Causality: Nitrile inhibitors exhibit slow-binding kinetics. The 30-minute pre-incubation ensures the bimolecular encounter complex transitions fully into the thermodynamic thioimidate adduct before substrate competition begins.

  • Substrate Addition: Initiate the reaction by adding 10 µM Z-Val-Val-Arg-AMC. Monitor fluorescence (Ex 380 nm / Em 460 nm) continuously for 20 minutes.

    • Causality: The bulky Val-Val sequence directs the substrate to the S2/S3 pockets, while cleavage at the Arg residue unquenches the AMC fluorophore, providing a real-time velocity readout.

Self-Validation Checkpoint: The assay plate must include a vehicle control (DMSO) and a full-inhibition control (10 µM E-64). Calculate the Z'-factor. The data is only accepted if Z' ≥ 0.65 , proving the dynamic range is sufficient to resolve precise IC₅₀ shifts. A "No Enzyme" control must yield a slope of 0 RFU/min to rule out compound auto-fluorescence.

Protocol B: Intracellular Target Engagement (Raji B-Cell Assay)

Objective: Quantify the inhibition of MHC-II invariant chain (CD74) degradation in a physiological cellular model.

  • Cell Treatment: Plate Raji B-cells (human lymphocytes constitutively expressing CatS and MHC-II) at 1x10⁶ cells/mL in complete RPMI medium. Treat with NCF-1 for 4 hours.

    • Causality: Performing the assay in complete medium (10% FBS) rigorously tests the compound's permeability and its resistance to protein binding, mimicking in vivo conditions.

  • Lysis & Extraction: Pellet cells and lyse in RIPA buffer containing a protease inhibitor cocktail strictly lacking cysteine protease inhibitors.

    • Causality: If exogenous inhibitors like E-64 are present in the lysis buffer, they will artificially inhibit CatS ex vivo during extraction, completely confounding the intracellular target engagement data.

  • Western Blotting: Resolve lysates via SDS-PAGE. Probe with an anti-CD74 antibody targeting the C-terminus to detect the accumulation of the p10 fragment .

    • Causality: CatS specifically catalyzes the final cleavage of the p10 fragment into CLIP. Dose-dependent accumulation of p10 is the direct, mechanistic proof that NCF-1 has successfully penetrated the lysosome and inhibited CatS.

Self-Validation Checkpoint: Run a parallel cell viability assay (e.g., CellTiter-Glo ATP luminescence). If viability drops below 90% at the highest NCF-1 concentration, that data point is excluded. This ensures p10 accumulation is driven by specific CatS inhibition, not generalized apoptosis or lysosomal rupture.

Mechanistic Pathway Visualization

The following diagram maps the biochemical logic of NCF-1, illustrating how reversible covalent inhibition halts the downstream immunological cascade.

CatS_Inhibition NCF1 NCF-1 (Nitrile Inhibitor) CatS Cathepsin S (Active Cys25) NCF1->CatS Nucleophilic Attack Adduct Thioimidate Adduct (Reversible Inhibition) CatS->Adduct Covalent Binding Ii MHC-II Invariant Chain (Ii) CatS->Ii Normal Proteolysis Adduct->Ii Blocks Cleavage CLIP CLIP Fragment Ii->CLIP Cleavage AgPres Antigen Presentation CLIP->AgPres T-Cell Activation

Caption: Mechanism of Cathepsin S inhibition by NCF-1 blocking MHC-II antigen presentation.

Conclusion

N-(1-cyanocycloheptyl)-2-fluorobenzamide (NCF-1) represents a highly functional tool compound for researchers investigating Cathepsin S-mediated pathways. By leveraging a cyanocycloheptyl warhead, it achieves a critical balance: the high affinity of a covalent binder with the safety profile of a reversible mechanism. When validated through the rigorous, internally controlled protocols outlined above, NCF-1 demonstrates reliable intracellular target engagement, making it a superior alternative to traditional, impermeable irreversible inhibitors like E-64 for complex cellular assays.

References

  • Amerigo Scientific. "N-(1-Cyanocycloheptyl)-2-fluorobenzamide". Amerigo Scientific Product Catalog.
  • PubMed. "Active Site Mapping of Human Cathepsin F with Dipeptide Nitrile Inhibitors". National Institutes of Health (NIH).
  • PubMed. "A generally applicable method for assessing the electrophilicity and reactivity of diverse nitrile-containing compounds". National Institutes of Health (NIH).
  • PubMed Central. "Advances in Cathepsin S Inhibition: Challenges and Breakthroughs in Drug Development". National Institutes of Health (NIH).

Sources

Safety & Regulatory Compliance

Safety

N-(1-cyanocycloheptyl)-2-fluorobenzamide proper disposal procedures

As a Senior Application Scientist, establishing a rigorous, self-validating safety and disposal protocol is paramount when handling complex halogenated organic nitriles like N-(1-cyanocycloheptyl)-2-fluorobenzamide (CAS:...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, establishing a rigorous, self-validating safety and disposal protocol is paramount when handling complex halogenated organic nitriles like N-(1-cyanocycloheptyl)-2-fluorobenzamide (CAS: 912771-12-1) [1].

Because this molecule contains both a covalently bonded cyano group (-CN) and a fluorinated aromatic ring (-F), its end-of-life management cannot be treated as standard organic waste. Improper disposal or accidental mixing with incompatible reagents can lead to the evolution of highly toxic hydrogen cyanide (HCN) or hydrofluoric acid (HF) gases [3].

This guide provides the authoritative, step-by-step operational framework for the safe handling, segregation, and logistical disposal of this compound in a professional laboratory setting.

Physicochemical & Hazard Profiling

Before implementing a disposal plan, we must define the operational parameters dictated by the molecule's structure. The presence of the nitrile group makes the compound susceptible to hydrolysis under strongly acidic or basic conditions, while the fluorine atom dictates the requirement for specialized incineration [2].

Table 1: Operational Hazard & Disposal Parameters

ParameterSpecification / Risk ProfileOperational Causality
Chemical Class Fluorinated Organic Nitrile / AmideDictates classification as "Halogenated Organic Waste."
Incompatibilities Strong acids, strong oxidizers, aqueous basesContact with acids can catalyze hydrolysis, potentially liberating toxic HCN gas [3].
Combustion Products CO, CO₂, NOx, HF, HCNRequires two-stage high-temperature incineration with flue gas scrubbing [2].
Aqueous Solubility Low (Lipophilic)Cannot be flushed down standard aqueous drains; environmental persistence risk [4].

Operational Waste Management & Segregation Protocol

Critical Safety Directive: Under no circumstances should laboratories attempt "in-house" chemical neutralization (e.g., acid/base hydrolysis or chemical oxidation) of N-(1-cyanocycloheptyl)-2-fluorobenzamide. The risk of generating lethal HCN or HF gas in a standard fume hood exceeds acceptable safety margins. The only validated disposal method is collection for licensed commercial incineration.

Step-by-Step Waste Segregation Methodology
  • Designate a Halogenated Waste Stream:

    • Procure a UN-approved, chemically compatible waste receptacle (e.g., high-density polyethylene, HDPE).

    • Clearly label the container as "Halogenated Organic Waste - Contains Fluorinated Nitriles."

  • Verify Compatibility (The Self-Validating Step):

    • Causality Check: Before adding the compound to the waste carboy, verify the existing contents. The waste stream must be strictly free of mineral acids (e.g., HCl, H₂SO₄) and strong oxidizers (e.g., nitric acid, peroxides) [3].

    • Why: The covalent cyano group is endothermic. Mixing with acids can protonate the nitrile, leading to an exothermic hydrolysis reaction that releases hydrogen cyanide gas into the headspace of the waste container.

  • Transfer Protocol:

    • Perform all waste transfers inside a certified, properly functioning chemical fume hood.

    • Dissolve solid residues of N-(1-cyanocycloheptyl)-2-fluorobenzamide in a compatible, non-reactive halogenated or non-halogenated solvent (e.g., dichloromethane or ethyl acetate) to prevent aerosolization of toxic dust during transfer.

  • Secondary Containment & Storage:

    • Store the sealed waste container in a designated secondary containment tray within a vented flammable storage cabinet.

    • Ensure the container is equipped with a pressure-relief vented cap to prevent catastrophic failure in the event of unintended off-gassing.

Logistical Disposal Plan: High-Temperature Incineration

Standard municipal or low-temperature industrial incinerators cannot process fluorinated amides. The carbon-fluorine bond is exceptionally strong, and improper combustion will release corrosive hydrofluoric acid (HF) that destroys standard incinerator stacks and violates EPA emission standards [2].

Vendor Requirements: You must contract a licensed hazardous waste disposal facility equipped with a Two-Stage Combustion System with Quench/Scrubber .

  • Primary Chamber (Rotary Kiln): Must operate at >1100°C to ensure the complete thermal destruction of the stable aromatic ring and the cyano group, preventing the release of unburned nitriles or NOx [2].

  • Secondary Chamber & Scrubber: The facility must utilize alkaline wet scrubbers (e.g., sodium hydroxide spray) to immediately neutralize the HF gas generated during the combustion of the 2-fluorobenzamide moiety, converting it into inert sodium fluoride salts for safe landfill disposal.

Spill Response & Decontamination Workflow

In the event of an accidental release in the laboratory, follow this procedural workflow to mitigate exposure and environmental contamination:

  • Isolation: Immediately evacuate personnel from the immediate vicinity. Ensure the fume hood sash is lowered to maximize exhaust velocity.

  • PPE Escalation: Responders must don heavy-duty nitrile or neoprene gloves, chemical splash goggles, and a lab coat. If the spill is outside a fume hood and involves dry powder, a NIOSH-approved respirator with organic vapor/particulate cartridges is required.

  • Containment & Absorption:

    • For solutions: Surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite or dry sand). Do not use combustible materials like sawdust[3].

    • For solids: Carefully sweep up the powder using non-sparking tools, avoiding dust generation.

  • Decontamination: Wash the affected surface with a mild alkaline detergent solution. Collect all wash water as hazardous chemical waste.

  • Final Disposal: Place all absorbed materials, contaminated PPE, and cleanup tools into a sealed, labeled hazardous waste bag for incineration.

Waste Routing Visualization

G N1 Waste Generation: N-(1-cyanocycloheptyl)-2-fluorobenzamide N2 Halogenated Organic Waste Stream N1->N2 N3 Compatibility Check: Acid/Oxidizer Free? N2->N3 N4 DANGER: DO NOT MIX Risk of HCN/HF Evolution N3->N4 Acids Present N5 Secondary Containment & Vented Storage N3->N5 Verified Safe N6 Licensed Waste Vendor High-Temp Incineration (>1100°C) with Flue Gas Scrubbing N5->N6 Transport

Figure 1: Safe segregation and logistical disposal routing for fluorinated nitrile compounds.

References

  • NextSDS. (2026). N-(1-CYANO-CYCLOHEPTYL)-2-FLUORO-BENZAMIDE — Chemical Substance Information. Retrieved from[Link]

  • Centers for Disease Control and Prevention (CDC) / ATSDR. (2024). Toxicological Profile for Cyanide (Draft for Public Comment). Retrieved from [Link]

Handling

Advanced Safety and Operational Guide for Handling N-(1-cyanocycloheptyl)-2-fluorobenzamide

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Introduction and Chemical Profile N-(1-cyanocycloheptyl)-2-fluorobenzamide (CAS: 912771-12-1) is a structurally complex intermediat...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals

Introduction and Chemical Profile

N-(1-cyanocycloheptyl)-2-fluorobenzamide (CAS: 912771-12-1) is a structurally complex intermediate frequently utilized in pharmaceutical synthesis and targeted drug discovery ()[1]. Featuring both a fluorinated aromatic ring and a sterically hindered cyanocycloheptyl moiety, this compound demands rigorous handling protocols. As an application scientist, understanding the intrinsic causality behind its hazard profile is essential for designing self-validating safety systems in the laboratory. We do not just wear PPE because a manual dictates it; we engineer our defenses based on the molecule's specific reactivity.

Hazard Assessment & Mechanistic Causality

To establish a robust safety protocol, we must first understand the chemical behavior of the molecule:

  • Acute Irritation (H315, H319, H335): Based on structural analogs, the compound presents significant risks of skin, eye, and respiratory irritation ()[2]. The fine particulate nature of the solid can easily become airborne during transfer, necessitating strict inhalation controls.

  • Thermal Decomposition Risks: The presence of the 2-fluorobenzamide group means that under extreme heat or combustion, the molecule can undergo thermal degradation to release highly toxic Hydrogen Fluoride (HF) gas and Nitrogen Oxides (NOx) ()[3]. HF is highly corrosive and systemic, requiring specialized first-aid responses like calcium gluconate if exposure occurs ()[4].

  • Nitrile Reactivity: The cyanocycloheptyl group is generally stable under standard conditions. However, exposure to strong acids or extreme reducing agents can theoretically liberate Hydrogen Cyanide (HCN). Therefore, storing this compound away from strong acids is a non-negotiable operational standard.

Personal Protective Equipment (PPE) Matrix

The following PPE specifications are designed to create a multi-layered barrier against dermal and inhalation exposure.

PPE CategorySpecificationStandard / MaterialCausality / Operational Rationale
Eye/Face Protection Non-vented chemical splash gogglesANSI Z87.1Prevents fine dust aerosols and solvent splashes from contacting the ocular mucosa ()[5].
Hand Protection Double-glovingInner: 4-8 mil NitrileOuter: 10+ mil Nitrile or NeopreneNitrile provides an excellent contact barrier against the powder. Double-gloving allows immediate removal of the outer layer if contaminated during weighing ()[4].
Body Protection Flame-resistant lab coat & chemical apronNomex / Viton or Rubber apronProtects against static discharge (which can ignite solvent vapors) and prevents powder accumulation on clothing ()[5].
Respiratory Protection N95/P100 Respirator (if outside hood)NIOSH-approvedRequired only if engineering controls (fume hood) fail or during large spill cleanups to prevent inhalation of H335-classified dust ()[3].

Operational Protocols: Step-by-Step Methodology

Every procedure must be treated as a self-validating system where each step confirms the safety of the next.

Step 1: Pre-Operation Risk Assessment

  • Verify that the chemical fume hood is fully operational with a face velocity between 80-120 feet per minute (fpm) ()[5].

  • Ensure a dedicated spill kit and unexpired calcium gluconate gel (2.5%) are readily accessible in the laboratory, given the theoretical risk of HF generation under reactive conditions ()[6].

Step 2: Weighing and Transfer

  • Line the fume hood working surface with an anti-static weighing mat to prevent powder dispersion.

  • Use a static-eliminating ionizer near the analytical balance to reduce the electrostatic "fly-away" effect common with dry fluorinated powders.

  • Transfer the solid using a grounded metal spatula. Do not use plastic spatulas, which generate static electricity.

Step 3: Dissolution

  • If preparing stock solutions (e.g., in DMSO or DMF), add the solvent slowly to the pre-weighed solid inside the fume hood.

  • Cap the vial immediately after dissolution. Wipe the exterior of the vial with a solvent-dampened lint-free wipe before removing it from the hood to ensure zero external contamination.

Spill Response and Disposal Plans

Spill Response Protocol:

  • Evacuation: For spills >50g outside the fume hood, immediately evacuate the immediate area and alert nearby personnel ()[3].

  • Containment: Don a P100 respirator and heavy-duty nitrile gloves. Cover the spilled powder with damp sand or a specialized inert absorbent to prevent aerosolization. Never dry-sweep the powder.

  • Collection: Scoop the absorbed mixture using a non-sparking tool into a chemically compatible, sealable container (e.g., high-density polyethylene) ()[5].

Disposal Plan:

  • Segregation: Do not mix waste containing N-(1-cyanocycloheptyl)-2-fluorobenzamide with strong acids or aqueous waste streams.

  • Labeling: Label clearly as "Hazardous Waste: Fluorinated Nitrile Solid."

  • Destruction: Disposal must be handled via high-temperature incineration equipped with alkaline scrubbers to neutralize HF and NOx gases generated during combustion ()[3].

Process Visualization

G Start Pre-Operation: Risk Assessment & PPE Donning FumeHood Operation: Weighing in Chemical Fume Hood Start->FumeHood Dissolution Processing: Dissolution & Transfer FumeHood->Dissolution Spill Emergency: Spill Event FumeHood->Spill Dissolution->Spill Waste Post-Operation: Hazardous Waste Segregation Dissolution->Waste Containment Response: Containment & Evacuation Spill->Containment Containment->Waste Incineration Disposal: Incineration with Scrubber Waste->Incineration

Operational workflow and spill response protocol for handling fluorinated nitriles.

References

  • NextSDS. "N-(1-CYANO-CYCLOHEPTYL)-2-FLUORO-BENZAMIDE — Chemical Substance Information." Source: nextsds.com. URL:[Link]

  • University of Rochester Environmental Health & Safety. "Hydrofluoric Acid Safe Handling Guidelines." Source: rochester.edu. URL: [Link]

  • UNC Policies. "Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals." Source: unc.edu. URL: [Link]

  • UW-Madison Environment, Health & Safety. "Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid." Source: wisc.edu. URL:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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